molecular formula C6H9BrO2 B1603193 Methyl 1-(bromomethyl)cyclopropane-1-carboxylate CAS No. 43161-30-4

Methyl 1-(bromomethyl)cyclopropane-1-carboxylate

Cat. No.: B1603193
CAS No.: 43161-30-4
M. Wt: 193.04 g/mol
InChI Key: GPFGVZAQKJPYAT-UHFFFAOYSA-N
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Description

Methyl 1-(bromomethyl)cyclopropane-1-carboxylate is a useful research compound. Its molecular formula is C6H9BrO2 and its molecular weight is 193.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 1-(bromomethyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c1-9-5(8)6(4-7)2-3-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFGVZAQKJPYAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599720
Record name Methyl 1-(bromomethyl)cyclopropane-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43161-30-4
Record name Methyl 1-(bromomethyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-(bromomethyl)cyclopropane-1-carboxylate
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Foundational & Exploratory

Methyl 1-(bromomethyl)cyclopropane-1-carboxylate: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 43161-30-4

This technical guide provides an in-depth overview of Methyl 1-(bromomethyl)cyclopropane-1-carboxylate, a versatile building block for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document offers a detailed exploration of its chemical properties, synthesis, reactivity, and applications, with a focus on the causal reasoning behind experimental choices and protocols.

Core Molecular Attributes

This compound is a bifunctional molecule that incorporates a reactive primary bromide and a methyl ester, both attached to a quaternary carbon at the 1-position of a cyclopropane ring. This unique structural arrangement imparts a combination of steric hindrance and electronic effects that are highly valuable in medicinal chemistry and organic synthesis.

The presence of the strained cyclopropane ring offers conformational rigidity and a specific three-dimensional arrangement of substituents, which can be exploited to enhance binding affinity to biological targets and improve metabolic stability of drug candidates.[1]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource(s)
CAS Number 43161-30-4[2][3]
Molecular Formula C₆H₉BrO₂[2][3]
Molecular Weight 193.04 g/mol [2][3]
Appearance Assumed to be a liquid
Synonyms methyl 1-(bromomethyl)cyclopropanecarboxylate

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

A logical synthetic pathway would start from a suitable alkene, followed by cyclopropanation and subsequent functional group manipulation. The following diagram outlines a potential synthetic workflow.

Synthetic_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Radical Bromination A Methacrylic Acid B Methyl Methacrylate A->B MeOH, H+ C Methyl 1-methylcyclopropane-1-carboxylate B->C CH2I2, Zn-Cu D This compound C->D NBS, AIBN

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Methyl 1-methylcyclopropane-1-carboxylate

This step would likely involve a Simmons-Smith cyclopropanation of methyl methacrylate. The choice of the zinc-copper couple is crucial for generating the organozinc carbenoid in situ, which then delivers the methylene group to the double bond.

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous diethyl ether.

  • Reagent Addition: Zinc-copper couple is added, followed by the dropwise addition of diiodomethane.

  • Reaction Initiation: A solution of methyl methacrylate in anhydrous diethyl ether is added dropwise to the stirring suspension.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by fractional distillation.

Step 2: Radical Bromination

The benzylic-like methyl group on the cyclopropane ring can be selectively brominated using N-bromosuccinimide (NBS) under radical initiation conditions.

  • Reaction Setup: To a solution of Methyl 1-methylcyclopropane-1-carboxylate in a suitable solvent like carbon tetrachloride, NBS and a radical initiator such as azobisisobutyronitrile (AIBN) are added.

  • Reaction Conditions: The mixture is heated to reflux under a nitrogen atmosphere. The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, is purified by vacuum distillation.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from its ability to act as an electrophile in nucleophilic substitution reactions. The primary bromide is a good leaving group, allowing for the introduction of the methyl 1-carboxylate-cyclopropylmethyl moiety into a variety of molecules.

Nucleophilic Substitution Reactions

The carbon atom bearing the bromine is susceptible to attack by a wide range of nucleophiles, including amines, thiols, and carbanions. These reactions typically proceed via an S_N2 mechanism.

Nucleophilic_Substitution Reagent This compound Product Substituted Product Reagent->Product LeavingGroup Br- Reagent->LeavingGroup Nucleophile Nucleophile (Nu-) Nucleophile->Reagent SN2 Attack

Sources

physical and chemical properties of Methyl 1-(bromomethyl)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 1-(bromomethyl)cyclopropane-1-carboxylate

Introduction

This compound is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its unique structure, combining a reactive bromomethyl group, a stable methyl ester, and a strained cyclopropane ring, offers chemists a powerful tool for introducing the cyclopropylmethyl moiety into more complex molecular architectures. The cyclopropane ring, a common motif in numerous biologically active compounds, is known to enhance metabolic stability and binding affinity, making this reagent particularly relevant to researchers in pharmaceutical and agrochemical development.[1] This guide provides a comprehensive overview of its core properties, reactivity, synthesis, and safe handling protocols, grounded in established scientific principles and data.

Core Molecular and Physical Properties

The fundamental identity and physical characteristics of a reagent are paramount for its effective application in experimental design.

Chemical Identity
  • Chemical Name: this compound[2]

  • CAS Number: 43161-30-4[2]

  • Molecular Formula: C₆H₉BrO₂[2]

  • Molecular Weight: 193.04 g/mol [2]

  • SMILES: COC(=O)C1(CC1)CBr[2]

Physicochemical Data

The physical properties of this compound are summarized in the table below. These properties are critical for determining appropriate solvents, reaction temperatures, and purification methods. Data for the closely related compound, (Bromomethyl)cyclopropane, is included for comparative context where direct data is unavailable.

PropertyValueSource (Similar Compounds)
Appearance Clear, colorless liquid[3][4]
Boiling Point 105-107 °C (for (Bromomethyl)cyclopropane)[5][6]
Density ~1.392 g/mL at 25 °C (for (Bromomethyl)cyclopropane)[5][6]
Solubility Miscible with most organic solvents; not miscible in water.[1][6]
Stability Stable under normal conditions. Incompatible with strong bases and strong oxidizing agents.[4][7]

Spectroscopic and Analytical Characterization

Structural verification is a cornerstone of chemical synthesis. While a specific, dedicated spectrum for this exact compound is not publicly available, its structure is routinely confirmed using standard analytical techniques. High-Resolution Mass Spectrometry (HRMS) provides precise mass-to-charge ratio for elemental composition analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) elucidates the connectivity and chemical environment of atoms. For instance, related substituted cyclopropane structures have been thoroughly characterized using these methods.[8]

Synthesis, Reactivity, and Mechanistic Considerations

Understanding the synthesis and inherent reactivity of this compound is key to leveraging its full potential.

Synthetic Pathways

The synthesis of bromomethyl cyclopropane derivatives can be achieved through various routes. A common strategy involves the bromination of the corresponding alcohol, cyclopropylmethanol, often using reagents like phosphorus tribromide or a combination of triphenylphosphite and bromine.[9][10] The synthesis of polysubstituted cyclopropanes can also be accomplished via one-pot reactions involving α-bromoketones, aldehydes, and active methylene compounds.[11] These methods highlight the accessibility of the core cyclopropane structure.

Core Reactivity and Mechanistic Insights

The molecule's utility stems from its distinct reactive sites, which can be addressed with high selectivity.

  • The Bromomethyl Group (C-Br Bond): This primary alkyl bromide is an excellent electrophile, making it highly susceptible to nucleophilic substitution (Sₙ2) reactions. This is the most common application, allowing for the covalent attachment of the cyclopropylmethyl ester moiety to a wide range of nucleophiles (e.g., amines, thiols, carbanions). The Sₙ2 pathway is favored due to the sterically unhindered nature of the primary carbon.

  • The Ester Group (C=O): The methyl ester is relatively stable but can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to other esters via transesterification or reduced to the corresponding alcohol.

  • The Cyclopropane Ring: The three-membered ring possesses significant ring strain (~27 kcal/mol). While generally stable, this inherent strain allows it to participate in ring-opening reactions under specific conditions, such as with certain transition metal catalysts or strong electrophiles, providing a pathway to linear structures.[1]

Below is a diagram illustrating the key reactive centers of the molecule.

Reactivity Figure 1: Key Reactive Sites cluster_molecule This compound mol      Br      | CH3-O-C(=O)-C-CH2          | \n          CH2-CH2 Nuc_Sub Nucleophilic Substitution (SN2) Nuc_Sub->mol Attacks C-Br Primary Electrophile Ester_Chem Ester Chemistry Ester_Chem->mol Hydrolysis/Reduction Carbonyl Reactivity Ring_Open Ring-Opening Reactions Ring_Open->mol Strain Release Cyclopropane Strain

Caption: Figure 1: Key Reactive Sites of the Molecule.

Applications in Research and Drug Development

As a "versatile small molecule scaffold," this reagent is primarily used as an intermediate in multi-step syntheses.[2]

  • Pharmaceutical Synthesis: The cyclopropyl group is a bioisostere for phenyl rings and other functional groups, often improving a drug candidate's pharmacokinetic profile (e.g., reducing metabolism, increasing potency). This reagent provides a direct route to incorporate the valuable cyclopropylmethyl ester structure.[1]

  • Agrochemicals: Similar to pharmaceuticals, the inclusion of cyclopropane rings can enhance the biological efficacy and selectivity of pesticides and herbicides.[1]

  • Materials Science: The strained ring system can be utilized in ring-opening polymerization to create novel polymers with unique properties.

Experimental Workflow Example: Nucleophilic Substitution

The most common application involves the reaction of this compound with a nucleophile. The workflow below illustrates a typical Sₙ2 reaction.

Workflow Figure 2: General SN2 Reaction Workflow start Start: Select Nucleophile (Nu-H) (e.g., Amine, Thiol) reagents Reagents: - this compound - Aprotic Solvent (e.g., DMF, Acetonitrile) - Non-nucleophilic Base (e.g., K2CO3, Et3N) start->reagents reaction Reaction Setup: 1. Dissolve Nu-H and Base in solvent. 2. Add the cyclopropane reagent dropwise. 3. Stir at controlled temperature (e.g., 25-60°C). reagents->reaction workup Aqueous Workup: 1. Quench reaction. 2. Extract with organic solvent (e.g., EtOAc). 3. Wash with brine. reaction->workup purify Purification: Flash Column Chromatography workup->purify analyze Analysis: NMR, LC-MS, HRMS purify->analyze product Final Product: Nu-CH2-Cyclopropyl-COOCH3 analyze->product

Sources

A Comprehensive Technical Guide to Methyl 1-(bromomethyl)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Attributes

Methyl 1-(bromomethyl)cyclopropane-1-carboxylate is a synthetically valuable building block characterized by a strained cyclopropane ring appended with both a reactive bromomethyl group and a methyl ester. This unique combination of functional groups provides a strategic entry point for the introduction of the 1-carbomethoxy-1-cyclopropylmethyl moiety into larger molecular scaffolds.

Key Identifiers and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The essential identifiers and physicochemical data for this compound are summarized below for clarity and quick reference.

PropertyValueSource(s)
Molecular Formula C₆H₉BrO₂[1][2]
Molecular Weight 193.04 g/mol [1][2][3]
CAS Number 43161-30-4[1][2][3]
Canonical SMILES COC(=O)C1(CC1)CBr[1][2]

Synthesis and Mechanistic Considerations

The synthesis of cyclopropane derivatives, particularly those bearing reactive functional groups, is a topic of significant interest in organic chemistry. The inherent ring strain of the cyclopropane moiety makes it a valuable pharmacophore for enhancing the metabolic stability and binding affinity of drug candidates.

While specific, detailed synthetic procedures for this compound are not extensively documented in publicly accessible literature, general strategies for the creation of polysubstituted cyclopropanes can be inferred. A plausible synthetic approach involves the cyclopropanation of an appropriate alkene precursor.

Retrosynthetic Analysis and Plausible Forward Synthesis

A logical retrosynthetic disconnection of the target molecule suggests a precursor such as methyl 2-(bromomethyl)acrylate, which could undergo a cyclopropanation reaction. The diagram below illustrates a conceptual workflow for its synthesis.

G cluster_products Product cluster_intermediates Key Intermediates cluster_reactants Reactants product This compound intermediate1 Methyl 2-(bromomethyl)acrylate intermediate1->product reactant1 Diazomethane or Simmons-Smith Reagent reactant1->intermediate1 Cyclopropanation

Caption: A conceptual synthetic workflow for this compound.

Reactivity and Applications in Drug Discovery

The chemical behavior of this compound is dictated by its two primary functional groups: the electrophilic bromomethyl group and the ester. The bromide is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This reactivity is central to its utility as an alkylating agent.

The cyclopropylmethyl motif is of particular interest in medicinal chemistry. The introduction of this strained ring system can have profound effects on a molecule's pharmacological profile, including:

  • Metabolic Stability: The cyclopropane ring can block sites of metabolism, leading to an increased half-life of a drug.

  • Conformational Rigidity: The rigid structure of the cyclopropane ring can lock a molecule into a bioactive conformation, enhancing its binding affinity to a biological target.

  • Lipophilicity: The cyclopropyl group can modulate the lipophilicity of a compound, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.

The versatility of cyclopropane-containing building blocks is highlighted by their application in the synthesis of inhibitors for enzymes such as carbonic anhydrases and acetylcholinesterase, which are implicated in a range of diseases.[4]

Illustrative Reaction Scheme

The primary utility of this compound is in the alkylation of nucleophiles. The following diagram illustrates a generalized reaction scheme where a generic nucleophile (Nu⁻) displaces the bromide to form a new carbon-nucleophile bond.

G reactant1 This compound product Alkylated Product reactant1->product SN2 Reaction reactant2 Nucleophile (Nu⁻) reactant2->product

Caption: Generalized nucleophilic substitution reaction.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum would be expected to show signals for the methyl ester protons (a singlet around 3.7 ppm), the diastereotopic protons of the bromomethyl group (two doublets), and the protons of the cyclopropane ring (complex multiplets in the upfield region).

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the quaternary carbon of the cyclopropane ring, the bromomethyl carbon, the methoxy carbon, and the two methylene carbons of the cyclopropane ring.

  • Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.

Handling and Safety Considerations

As with any reactive chemical, proper handling and safety precautions are paramount. This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is likely to be an irritant to the skin, eyes, and respiratory tract. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

References

  • Arctom, this compound, [Link]

  • Gholizadeh, S., Safa, K. D., & Noroozi Pesyan, N. (2019). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. Journal of the Iranian Chemical Society, 16(6), 1237-1248. [Link]

  • MySkinRecipes, Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate, [Link]

  • PubChem, Bromomethylcyclopropane, [Link]

  • PubChem, Methyl 1-(5-bromopentyl)cyclopropane-1-carboxylate, [Link]

  • Organic Syntheses, Bromocyclopropane, [Link]

  • PubChem, 1-(Bromomethyl)-1-methylcyclopropane, [Link]

  • NIST, Cyclopropane, (bromomethyl)-, [Link]

  • Google Patents, Process for the production of cyclopropylmethyl halides,
  • PubMed, Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester, [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD., Methyl Cyclopropane Carboxylate: A Versatile Intermediate for Pharmaceuticals and Organic Synthesis, [Link]

Sources

A Technical Guide to Methyl 1-(bromomethyl)cyclopropane-1-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

Methyl 1-(bromomethyl)cyclopropane-1-carboxylate is a bifunctional synthetic building block of significant interest to the pharmaceutical and agrochemical industries. The unique structural motif of the cyclopropane ring can impart favorable pharmacological properties, such as enhanced metabolic stability and improved receptor binding affinity. This guide provides a comprehensive technical overview of this reagent, intended for researchers, chemists, and drug development professionals. We will explore its physicochemical properties, detail a robust synthetic protocol, analyze its chemical reactivity at its two distinct functional sites, and discuss its strategic application in the synthesis of complex molecular architectures. This document serves as a practical resource, emphasizing the causality behind experimental choices and grounding all protocols in principles of scientific integrity.

Introduction to a Versatile Cyclopropane Building Block

The cyclopropane ring, despite its simple structure, is a powerful motif in medicinal chemistry. Its inherent ring strain and unique electronic properties make it a valuable bioisostere for other chemical groups, often leading to improved potency and pharmacokinetic profiles in drug candidates.[1][2] As such, the development of versatile building blocks containing this three-membered ring is crucial for advancing drug discovery programs.

This compound (CAS No: 43161-30-4) emerges as a particularly strategic intermediate.[3] It possesses two orthogonal reactive centers: an electrophilic bromomethyl group, primed for nucleophilic substitution, and a methyl ester, which can be readily hydrolyzed or converted into other functionalities like amides. This bifunctionality allows for sequential, controlled modifications, making it an ideal scaffold for building molecular libraries and elaborating complex lead compounds.

This guide aims to provide a senior application scientist's perspective on this reagent, moving beyond a simple recitation of facts to explain the underlying principles that govern its synthesis and application.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's properties is fundamental to its effective use. While extensive experimental data for this specific compound is not broadly published, we can consolidate its known identifiers and predict its spectroscopic characteristics based on its structure.

PropertyValueSource
IUPAC Name This compound-
Synonym Methyl 1-(bromomethyl)cyclopropanecarboxylate
CAS Number 43161-30-4[3]
Molecular Formula C₆H₉BrO₂[3]
Molecular Weight 193.04 g/mol [3]
SMILES String COC(=O)C1(CC1)CBr[3]
Physical Form Liquid (Predicted)-
Boiling Point Not reported; likely >150 °C (Predicted)-
Density Not reported; likely >1.4 g/mL (Predicted)-
Spectroscopic Characterization (Predicted)

Confirmation of the structure and purity of this compound relies on standard spectroscopic techniques. The following table outlines the expected signals.

TechniqueSignalExpected Chemical Shift / m/zRationale
¹H NMR -OCH₃ (singlet)~3.7 ppmTypical range for a methyl ester.
-CH₂ Br (singlet)~3.6 ppmMethylene protons adjacent to an electron-withdrawing bromine atom.
Cyclopropane -CH₂ - (multiplets)1.2 - 1.6 ppmDiastereotopic protons on the cyclopropane ring, appearing as two distinct signals.
¹³C NMR C =O (ester)~172 ppmCarbonyl carbon of the ester group.
-OC H₃~52 ppmMethyl carbon of the ester.
Quaternary C ~35 ppmThe C1 carbon of the cyclopropane ring.
-C H₂Br~33 ppmMethylene carbon attached to bromine.
Cyclopropane -C H₂-~20 ppmThe C2/C3 carbons of the cyclopropane ring.
MS (EI) [M-Br]⁺113 m/zLoss of the bromine radical is a common fragmentation pathway.
[M-OCH₃]⁺162/164 m/zLoss of the methoxy radical.

Synthesis and Purification

While multiple theoretical routes exist, a practical and scalable synthesis of this compound can be envisioned starting from 1,1-cyclopropanedicarboxylic acid. This approach involves selective monoesterification followed by reduction and subsequent bromination.

G cluster_0 Synthetic Pathway A 1,1-Cyclopropanedicarboxylic Acid B Monomethyl Ester Acid A->B 1. AcCl, Toluene 2. MeOH C Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate B->C 1. SOCl₂, cat. DMF 2. NaBH₄, THF D This compound C->D PBr₃ or CBr₄/PPh₃

Caption: Proposed synthetic pathway for the target compound.

Detailed Experimental Protocol: Bromination of Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate

This protocol details the final step of the proposed synthesis, which is often the most critical for ensuring purity. The conversion of the primary alcohol to the bromide is a standard transformation. Using phosphorus tribromide (PBr₃) is a classic and effective method.

Rationale: PBr₃ is chosen for its high reactivity with primary alcohols and the straightforward workup, where the phosphorus-containing byproducts are water-soluble. The reaction is typically run at low temperatures to control exothermicity and minimize side reactions. Anhydrous conditions are crucial as PBr₃ reacts readily with water.

Protocol:

  • Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate (1.0 eq) and anhydrous diethyl ether (5 mL per 1 g of alcohol).

  • Cooling: Cool the stirred solution to -10 °C using an ice-salt bath.

  • Reagent Addition: Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C and very carefully quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 98:2 to 95:5) to afford the pure this compound.

Self-Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and MS, comparing the results to the predicted values in Section 2.1.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this reagent stems from its two distinct functional groups. This allows for a modular approach to building complex molecules.

G cluster_1 Key Reaction Pathways start Methyl 1-(bromomethyl) cyclopropane-1-carboxylate sn2 SN2 Product (e.g., Amine, Thiol, Azide) start->sn2 Nucleophilic Substitution (Nu⁻, Base) ester_mod Carboxylic Acid or Amide start->ester_mod Ester Modification (e.g., LiOH or R₂NH)

Caption: The two primary modes of reactivity for the title compound.

Protocol: Nucleophilic Substitution with a Primary Amine

This protocol demonstrates the reactivity of the bromomethyl group, forming a new carbon-nitrogen bond.

Rationale: This is a standard Sₙ2 reaction. A polar aprotic solvent like DMF or acetonitrile is used to solvate the cation of the base without hindering the nucleophile. A non-nucleophilic base (e.g., K₂CO₃ or DIEA) is required to scavenge the HBr byproduct without competing in the primary reaction.

Protocol:

  • To a solution of a primary amine (1.0 eq) in acetonitrile (0.1 M), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add this compound (1.1 eq) to the suspension.

  • Heat the mixture to 60 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to obtain the desired secondary amine product.

Protocol: Saponification of the Methyl Ester

This protocol illustrates the conversion of the ester to a carboxylic acid, a key step for subsequent amide couplings.

Rationale: Lithium hydroxide (LiOH) is often preferred for saponification as it can be effective at room temperature, minimizing potential side reactions. A mixed solvent system of THF and water ensures that both the organic substrate and the inorganic base are soluble.

Protocol:

  • Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water (0.2 M).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) and stir the mixture vigorously at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH ~2 with 1 M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which can often be used without further purification.

Strategic Integration in Drug Discovery

The true value of this reagent is realized when these reactions are combined in a strategic sequence. A typical workflow in a drug discovery campaign might involve first using the bromomethyl handle to attach the scaffold to a key pharmacophore element, followed by diversification through amide coupling at the newly unmasked carboxylic acid position.

G cluster_2 Drug Discovery Workflow Example A Building Block (This Guide's Topic) B Step 1: Nucleophilic Substitution (Attaches core structure) A->B C Step 2: Ester Hydrolysis B->C D Step 3: Amide Coupling (Library Synthesis) C->D E Biological Screening D->E

Caption: Integration of the building block into a discovery pipeline.

This modular approach allows for the rapid synthesis of a focused library of compounds, enabling efficient exploration of the structure-activity relationship (SAR) around the cyclopropane core.

Safety and Handling

Due to the presence of a reactive bromomethyl group, this compound should be handled with care. While specific toxicology data is unavailable, data from the closely related (Bromomethyl)cyclopropane (CAS 7051-34-5) indicates that it is a flammable liquid that causes skin and serious eye irritation.[4][5] Similar precautions should be taken for the title compound.

PrecautionDescriptionSource
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[4][6]
Handling Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames.[4][5][7]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container. Refrigerator storage is recommended.[4][5][6]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][6]
First Aid (Skin) Wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4][6]
First Aid (Inhalation) Move person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[4][6]

Conclusion

This compound is more than just another chemical reagent; it is a versatile and powerful tool for molecular design and synthesis. Its bifunctional nature provides chemists with the flexibility to construct complex molecules in a controlled and strategic manner. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers in drug discovery and other fields can effectively leverage this building block to accelerate their research and development efforts.

References

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stability and storage conditions for Methyl 1-(bromomethyl)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 1-(bromomethyl)cyclopropane-1-carboxylate: A Guide to Stability and Storage

Abstract

This compound is a versatile bifunctional reagent increasingly utilized in the synthesis of complex molecular architectures within the pharmaceutical and agrochemical industries. Its structure, incorporating a reactive primary bromide, a hydrolyzable methyl ester, and a strained cyclopropane ring, presents unique opportunities for synthetic diversification. However, these same features render the molecule susceptible to specific degradation pathways, necessitating a thorough understanding of its stability profile for effective use and storage. This guide provides an in-depth analysis of the factors governing the stability of this compound, outlines potential degradation mechanisms, and offers field-proven protocols for its optimal storage and handling to ensure its integrity for research and development applications.

Introduction: The Synthetic Potential and Stability Challenge

The utility of this compound stems from its capacity to introduce the valuable cyclopropylmethyl moiety into target molecules. The cyclopropane ring can enhance metabolic stability and confer unique conformational constraints in bioactive compounds. The bromomethyl group serves as a reactive handle for nucleophilic substitution, while the methyl ester provides a site for further functionalization.[1][2]

However, the inherent reactivity of these functional groups presents a significant stability challenge. The primary alkyl bromide is an excellent electrophile, the ester is prone to hydrolysis, and the high ring strain of the cyclopropane core makes it susceptible to cleavage under certain conditions.[3] Understanding and mitigating these liabilities is paramount to preserving the compound's purity and ensuring the reproducibility of synthetic outcomes.

Analysis of Molecular Liabilities and Degradation Pathways

The stability of this compound is dictated by the interplay of its three core structural features. Degradation typically proceeds through one or more of the following pathways:

Nucleophilic Substitution at the Bromomethyl Group

This is the most significant degradation pathway. The primary carbon bonded to the bromine atom is highly electrophilic and susceptible to attack by a wide range of nucleophiles.

  • Mechanism: The bromide ion is an excellent leaving group, facilitating SN2 reactions. Common laboratory nucleophiles, including atmospheric moisture (hydrolysis), alcohols (ether formation), or trace amine bases, can readily displace the bromide.

  • Consequence: Formation of hydroxyl, alkoxy, or amino-substituted impurities, reducing the effective concentration of the starting material and complicating reaction workups.

Caption: SN2 attack by water leading to the hydrolysis of the bromomethyl group.

Ester Hydrolysis

The methyl ester functionality is susceptible to cleavage, a reaction catalyzed by the presence of acid or base.

  • Mechanism: Under aqueous acidic or basic conditions, the ester undergoes hydrolysis to form 1-(bromomethyl)cyclopropane-1-carboxylic acid and methanol. The presence of strong bases is particularly problematic as they can also promote other degradation pathways.[4][5]

  • Consequence: Introduction of a carboxylic acid impurity, which can alter the reaction environment (pH) and potentially interfere with subsequent synthetic steps.

Acid-Catalyzed Ring Opening

The cyclopropane ring, while generally stable, possesses significant angle strain (~27 kcal/mol). Strong acidic conditions can protonate a C-C bond, leading to a ring-opened carbocation intermediate that can be trapped by nucleophiles.[3]

  • Mechanism: Exposure to strong Brønsted or Lewis acids can induce cleavage of the strained three-membered ring. This process is often kinetically controlled and can be mitigated by maintaining low temperatures.[3]

  • Consequence: Complete loss of the cyclopropane scaffold, leading to the formation of linear, unsaturated byproducts. This represents a catastrophic degradation of the molecule's core structure.

Stability Testing Workflow cluster_conditions Store under Varied Conditions start Receive Fresh Compound t0_analysis Baseline Analysis (T=0) (NMR, GC-MS) start->t0_analysis aliquot Aliquot Samples (Inert Atmosphere) t0_analysis->aliquot control Control (2-8°C, Inert, Dark) aliquot->control temp_stress Temp. Stress (25°C, Dark) aliquot->temp_stress atm_stress Atm. Stress (2-8°C, Air) aliquot->atm_stress timepoint_analysis Analyze at Time Points (e.g., 1 wk, 1 mo) control->timepoint_analysis temp_stress->timepoint_analysis atm_stress->timepoint_analysis data_interp Compare to T=0 Data Quantify Degradation timepoint_analysis->data_interp conclusion Determine Shelf-Life Under Specific Conditions data_interp->conclusion

Caption: A self-validating workflow for assessing compound stability.

Conclusion

This compound is a high-value synthetic intermediate whose utility is directly tied to its purity. Its inherent reactivity towards nucleophiles and susceptibility to hydrolysis and acid-catalyzed ring opening are significant stability concerns. However, by implementing stringent storage and handling protocols—specifically, refrigeration under an inert atmosphere in a tightly sealed, opaque container—these degradation pathways can be effectively mitigated. For researchers in drug development and other high-stakes applications, performing a self-validating stability study is a prudent step to ensure the integrity of the material and the ultimate success of the synthetic endeavor.

References

  • Pasuruan, ID. (n.d.). Current time information.
  • BenchChem. (n.d.). Technical Support Center: Handling and Quenching Reactions with Brominated Compounds.
  • Chemistry Stack Exchange. (2016). How do technicians treat spilt mercury and bromine?
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: (Bromomethyl)cyclopropane.
  • Apollo Scientific. (n.d.). (Bromomethyl)cyclopropane.
  • Chemsrc. (2025). (Bromomethyl)cyclopropane | CAS#:7051-34-5.
  • Air Liquide. (2020). Safety Data Sheet Cyclopropane.
  • Fisher Scientific. (2023). SAFETY DATA SHEET: (Bromomethyl)cyclopropane.
  • ECHEMI. (n.d.). (Bromomethyl)cyclopropane SDS, 7051-34-5 Safety Data Sheets.
  • Ketone Pharma. (2024). Methyl Cyclopropane Carboxylate: A Comprehensive Overview.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination Reagent Guide.
  • TCI Chemicals. (2025). SAFETY DATA SHEET: (Bromomethyl)cyclopropane.
  • CDN Isotopes. (n.d.). Safety Data Sheet: (Bromomethyl-d2)cyclopropane-1-d1.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cyclopropane.
  • BenchChem. (n.d.). Bromoethyne: A Technical Guide to a Highly Reactive Intermediate.
  • NCERT. (n.d.). Laboratory Manual Chemistry: Tests for Functional Groups in Organic Compounds.
  • Journal of the American Chemical Society. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework.
  • BenchChem. (n.d.). Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions.
  • Specialty Chemicals Magazine. (2025). Exploring the Utility of Cyclopropane Derivatives in Specialty Chemicals.
  • Biosynth. (n.d.). This compound | 43161-30-4.
  • PubMed Central. (2022). Genetic characterization of the cyclohexane carboxylate degradation pathway in the denitrifying bacterium Aromatoleum sp. CIB.
  • Sigma-Aldrich. (n.d.). (Bromomethyl)cyclopropane 97 | 7051-34-5.
  • ChemicalBook. (2025). (Bromomethyl)cyclopropane | 7051-34-5.
  • Quora. (n.d.). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?
  • PubMed Central. (n.d.). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1.
  • Google Patents. (n.d.). US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
  • PubMed. (n.d.). The metabolic pathway of metamifop degradation by consortium ME-1 and its bacterial community structure.
  • SpringerLink. (n.d.). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl co.

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commercial availability and purity of Methyl 1-(bromomethyl)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 1-(bromomethyl)cyclopropane-1-carboxylate: Commercial Availability and Purity

Introduction

This compound, identified by CAS number 43161-30-4, is a valuable reagent in modern organic synthesis and medicinal chemistry.[1][2][3] Its structure, which combines a reactive bromomethyl group with a strained cyclopropane ring and a methyl ester, makes it a versatile building block for introducing the cyclopropyl moiety into more complex molecules. The cyclopropane ring is a desirable feature in drug discovery, as it can enhance metabolic stability, improve potency, and fine-tune the physicochemical properties of a drug candidate.[4][5][6] This guide provides a comprehensive overview of the commercial availability of this compound, methods for its purity assessment, and its applications for researchers and drug development professionals.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers that specialize in research chemicals and building blocks for drug discovery. The compound is typically offered in research-grade quantities, with purities generally exceeding 98%.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Typical PurityAvailable Quantities
Arctom 43161-30-4C₆H₉BrO₂193.04≥98%100mg, 250mg, 1g[1]
Clearsynth 43161-30-4C₆H₉BrO₂193.04High QualityInquiry[2]
Biosynth 43161-30-4C₆H₉BrO₂193.04N/AInquiry[3]
ChemScene 43161-30-4C₆H₉BrO₂193.04≥98%100mg, 250mg, 1g[1]

Prospective buyers should always request a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the specific lot being purchased.

Purity Assessment: A Multi-Technique Approach

Ensuring the purity of this compound is critical for its successful application in synthesis, as impurities can lead to unwanted side reactions and complicate the purification of the final product. A combination of analytical techniques is typically employed to confirm the identity and assess the purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the structure of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl ester protons (a singlet), the diastereotopic protons of the bromomethyl group (two doublets or a more complex multiplet), and the cyclopropane ring protons (multiplets). The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the quaternary carbon of the cyclopropane ring, the carbon of the bromomethyl group, the methyl carbon of the ester, and the two methylene carbons of the cyclopropane ring.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an excellent method for assessing the purity of volatile compounds like this compound and for identifying any volatile impurities. The gas chromatogram will show a major peak corresponding to the desired product, and the retention time can be used for identification. The mass spectrum will exhibit a characteristic fragmentation pattern and a molecular ion peak corresponding to the compound's molecular weight.

Experimental Protocol: Purity Determination by GC-MS
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar capillary column, such as a Supelco SPB-1, is often suitable.[7]

    • Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition.

    • Oven Program: A temperature ramp is typically used, for example, starting at 70°C and increasing at a rate of 7.00°C/min to a final temperature of 250°C.[7]

    • Carrier Gas: Helium is commonly used.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) is standard.

    • Mass Range: Scan a mass range that includes the expected molecular ion and key fragments.

  • Data Analysis: Analyze the resulting chromatogram to determine the percentage purity based on the relative peak areas. The mass spectrum of the main peak should be compared to a reference spectrum or analyzed to confirm the structure.

Synthesis and Potential Impurities

Understanding the synthetic route to this compound is crucial for anticipating potential impurities. A common synthetic approach involves the cyclopropanation of a suitable alkene followed by functional group manipulation. For example, a plausible route could start from a cyclopropanemethanol derivative, which is then esterified and brominated.

Potential impurities could include:

  • Unreacted starting materials.

  • By-products from the bromination step, such as dibrominated species or rearranged products.

  • Residual solvents from the reaction and purification process.

Purification is typically achieved through distillation or column chromatography on silica gel.

Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound lies in its role as a versatile building block. The bromomethyl group serves as an electrophilic handle for nucleophilic substitution reactions, allowing for the facile introduction of the 1-(methoxycarbonyl)cyclopropylmethyl moiety into a target molecule.

The cyclopropyl group itself is of significant interest in medicinal chemistry. Its unique stereoelectronic properties can confer several advantages to a drug molecule, including:

  • Enhanced Metabolic Stability: The cyclopropane ring is generally resistant to metabolic degradation.[5][6]

  • Improved Potency and Selectivity: The rigid structure of the cyclopropane ring can lock a molecule into a specific conformation that is optimal for binding to its biological target.

  • Increased Solubility: The introduction of a cyclopropyl group can sometimes improve the solubility of a compound.[6]

This building block is therefore highly valuable for the synthesis of novel therapeutic agents in areas such as oncology, infectious diseases, and central nervous system disorders.

Visualizations

Procurement_and_Verification_Workflow cluster_procurement Procurement cluster_verification In-House Verification Supplier_Selection Select Supplier (e.g., Arctom, Clearsynth) Request_CoA Request Certificate of Analysis (CoA) Supplier_Selection->Request_CoA Place_Order Place Order Request_CoA->Place_Order Receive_Compound Receive Compound Place_Order->Receive_Compound Analytical_Testing Perform Analytical Testing (NMR, GC-MS) Receive_Compound->Analytical_Testing Compare_Data Compare Data with CoA and Literature Analytical_Testing->Compare_Data Purity_Confirmed Purity & Identity Confirmed Compare_Data->Purity_Confirmed Use_in_Synthesis Use in Synthesis Purity_Confirmed->Use_in_Synthesis

Caption: Workflow for procuring and verifying the quality of this compound.

Purity_Assessment_Methodology cluster_techniques Analytical Techniques cluster_results Assessment Outcome Compound This compound Sample NMR ¹H & ¹³C NMR Spectroscopy Provides structural confirmation Identifies proton and carbon environments Detects non-volatile impurities Compound->NMR GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile components Determines purity by peak area Identifies impurities by mass Compound->GCMS Identity Structural Identity NMR->Identity Impurities Impurity Profile NMR->Impurities Purity Purity (%) GCMS->Purity GCMS->Impurities

Caption: A conceptual diagram illustrating the analytical methods for purity assessment.

References

  • Arctom. (n.d.). CAS NO. 43161-30-4 | this compound.
  • Supporting Information. (n.d.).
  • Clearsynth. (n.d.). This compound | CAS No. 43161-30-4.
  • MySkinRecipes. (n.d.). Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate.
  • Biosynth. (n.d.). This compound | 43161-30-4.
  • Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl co. (n.d.). Journal of the Iranian Chemical Society.
  • BLD Pharm. (n.d.). 1379317-16-4|Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate.
  • PubChem. (n.d.). Bromomethylcyclopropane. National Institutes of Health.
  • Ketone Pharma. (2024, August 21). Methyl Cyclopropane Carboxylate: A Comprehensive Overview.
  • The Royal Society of Chemistry. (n.d.).
  • ChemicalBook. (n.d.). (Bromomethyl)cyclopropane synthesis.
  • Organic Syntheses Procedure. (n.d.). Bromocyclopropane.
  • ChemicalBook. (n.d.). Methyl cyclopropane carboxylate(2868-37-3) 1H NMR spectrum.
  • ChemicalBook. (n.d.). (Bromomethyl)cyclopropane(7051-34-5) 1H NMR spectrum.
  • Sigma-Aldrich. (n.d.). This compound | 43161-30-4.
  • Actylis. (n.d.). (Bromomethyl)-Cyclopropane - API Intermediate.
  • ChemicalBook. (2025, July 24). Methyll-bromo-cyclopropanecarboxylate | 96999-01-8.
  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 7051-34-5 (Bromomethyl)cyclopropane Impurity.
  • Centers for Disease Control and Prevention. (1996, May 15). NMAM 2520: METHYL BROMIDE.
  • Sigma-Aldrich. (n.d.). 1-methyl-cyclopropane.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl Cyclopropane Carboxylate: A Versatile Intermediate for Pharmaceuticals and Organic Synthesis.
  • ResearchGate. (2002, May 1). Analytical Methods for Methyl Bromide.
  • Thermo Scientific Chemicals. (n.d.). Methyl 1-hydroxy-1-cyclopropane carboxylate, 90% 1 g.
  • PharmaBlock. (n.d.). Application of Cyclopropane in Drug Discovery.
  • Google Patents. (1999). US6118032A - Process for the production of cyclopropylmethyl halides.

Sources

Introduction: The Strategic Value of the Cyclopropane Motif in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Key Derivatives of Methyl 1-(bromomethyl)cyclopropane-1-carboxylate

The cyclopropane ring, far from being a simple saturated carbocycle, is a motif of profound strategic importance in contemporary chemical sciences, particularly in drug discovery and development. Its unique stereoelectronic properties—stemming from its inherent ring strain and π-character of its C-C bonds—confer upon it the ability to act as a rigid, conformationally constrained scaffold. In medicinal chemistry, the cyclopropyl group is often employed as a "bioisostere" for gem-dimethyl groups or phenyl rings, offering improvements in metabolic stability, binding potency, and pharmacokinetic profiles.[1][2]

This compound (CAS No: 43161-30-4) serves as a preeminent starting material for accessing a diverse array of these valuable cyclopropane-containing structures.[3] Its architecture is deceptively simple yet powerful: a primary bromide offers an excellent handle for nucleophilic substitution, while the adjacent quaternary carbon atom, bearing a methyl ester, provides a site for further synthetic elaboration. This guide provides an in-depth exploration of the core synthetic transformations of this versatile building block, focusing on the synthesis of its key derivatives and the mechanistic rationale behind the experimental protocols.

Core Reactivity: A Focus on Nucleophilic Substitution

The primary C-Br bond in this compound is the nexus of its reactivity. As a primary alkyl halide, it is an ideal substrate for bimolecular nucleophilic substitution (S_N2) reactions.[4][5] The steric hindrance from the quaternary center is minimal at the reactive methylene carbon, allowing for efficient backside attack by a wide range of nucleophiles. Competing elimination (E2) reactions are generally disfavored due to the absence of protons on the adjacent cyclopropane carbon.

This inherent reactivity profile makes the compound a reliable precursor for introducing a 1-(methoxycarbonyl)cyclopropylmethyl moiety into various molecular frameworks.

G Start Methyl 1-(bromomethyl)cyclopropane- 1-carboxylate TS S_N2 Transition State Start->TS Nu Nucleophile (Nu⁻) Nu->TS Backside Attack Product Substituted Derivative (R-Nu) LeavingGroup Bromide Ion (Br⁻) TS->Product TS->LeavingGroup Leaving Group Departure G A Starting Bromide C Phthalimide Adduct A->C S_N2 Reaction (DMF, 80°C) B Potassium Phthalimide B->C E Primary Amine Derivative C->E Hydrazinolysis (EtOH, Reflux) D Hydrazine (N₂H₄) D->E F Phthalhydrazide Byproduct

Sources

An In-Depth Technical Guide to the Fundamental Reactivity of Methyl 1-(bromomethyl)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart unique conformational constraints, improve metabolic stability, and modulate physicochemical properties.[1][2] Methyl 1-(bromomethyl)cyclopropane-1-carboxylate emerges as a particularly valuable building block, featuring a synthetically versatile handle (the bromomethyl group) and an electron-withdrawing activating group (the methyl carboxylate) on a strained three-membered ring. This guide provides a comprehensive analysis of the core reactivity of this molecule, moving beyond simple reaction schemes to explore the underlying principles that govern its transformations. We will dissect the influence of ring strain and substituent effects on its participation in nucleophilic substitutions, radical-mediated ring-openings, and strategic cyclizations, offering field-proven insights for its effective application in complex molecule synthesis and drug discovery pipelines.

Structural and Electronic Profile: The Source of Reactivity

The reactivity of this compound is not defined by a single functional group but by the interplay of its constituent parts. The inherent strain of the cyclopropane ring, with C-C-C bond angles forced to 60°, results in "bent" bonds with significant p-character.[3] This feature allows the ring to interact with adjacent reactive centers in ways that are atypical for saturated alkanes.

The molecule is geminally disubstituted at a quaternary carbon center with two key groups:

  • The Methyl Carboxylate Group (-COOCH₃): An electron-withdrawing group (EWG) that polarizes the adjacent C1-C2 and C1-C3 bonds of the cyclopropane ring. This polarization is critical for activating the ring towards nucleophilic attack, a characteristic feature of donor-acceptor cyclopropanes (DACs).[4][5]

  • The Bromomethyl Group (-CH₂Br): This group serves a dual purpose. It is a primary alkyl halide, making it an excellent electrophilic site for S_N_2 reactions. Concurrently, the C-Br bond is relatively weak, providing a facile initiation point for radical chemistry.[6][7]

Figure 1: Key structural and electronic features governing the reactivity of this compound.

Synthesis of the Core Scaffold

The practical utility of a building block is intrinsically linked to its accessibility. While commercially available from various suppliers, understanding its synthesis is crucial for quality control and potential scale-up operations.[8] One common laboratory-scale approach involves the cyclopropanation of a suitable alkene precursor, followed by functional group manipulation. A plausible and efficient route is the reaction of methyl methacrylate with diazomethane in the presence of a palladium catalyst, followed by radical bromination of the exocyclic methyl group.

A more direct and widely applicable method involves the intramolecular cyclization of γ-haloesters. For instance, the synthesis of the parent methyl cyclopropanecarboxylate can be achieved by treating methyl 4-chlorobutanoate with a strong base like sodium amide or potassium carbonate.[9] Subsequent functionalization at the C1 position would be required to install the bromomethyl group.

Synthetic Step Reagents & Conditions Purpose Reference
Intramolecular CyclizationMethyl 4-chlorobutanoate, K₂CO₃, Xylene, 85-100°CForms the core cyclopropane ring via intramolecular nucleophilic substitution.[9]
α-Functionalization(Not specified for this exact molecule, but a general approach)Introduction of the bromomethyl group at the C1 position.N/A

Major Reactivity Pathways

The unique structural arrangement of this compound gives rise to three primary modes of reactivity: nucleophilic substitution at the exocyclic carbon, radical-mediated ring-opening, and Lewis acid-catalyzed ring-opening.

Pathway A: Nucleophilic Substitution (S_N_2)

The primary bromomethyl group is a classic substrate for S_N_2 reactions. This pathway allows for the direct introduction of a wide variety of nucleophiles (e.g., azides, cyanides, amines, thiolates) to construct more complex derivatives while preserving the valuable cyclopropane core.

Causality Behind Experimental Choices:

  • Solvent: Aprotic polar solvents such as DMF or DMSO are optimal. They effectively solvate the counter-ion of the nucleophilic salt but poorly solvate the nucleophile itself, enhancing its nucleophilicity and accelerating the reaction.

  • Temperature: Moderate temperatures (25-60°C) are typically sufficient. Higher temperatures may promote competing E2 elimination or ring-opening side reactions.

  • Nucleophile: Strong, non-basic nucleophiles are preferred to minimize side reactions. Sterically hindered nucleophiles may react slowly due to the presence of the adjacent quaternary center.

Figure 2: Generalized workflow for S_N_2 substitution on the bromomethyl group.

Pathway B: Radical-Mediated Ring Opening

The relatively weak C-Br bond (bond dissociation energy ~280 kJ/mol) makes it an excellent precursor for radical generation. Upon initiation, typically with tributyltin hydride (Bu₃SnH) and a radical initiator like AIBN, a cyclopropylcarbinyl radical is formed. This species is notoriously unstable and undergoes rapid, often irreversible, ring-opening to form a thermodynamically more stable homoallylic radical.[6][10]

This ring-opening is a powerful synthetic transformation, effectively converting the strained three-membered ring into a linear, functionalized alkene. The regioselectivity of the ring-opening is dictated by the formation of the most stable radical intermediate.

Mechanism of Radical Ring Opening:

  • Initiation: AIBN decomposes upon heating to generate initiating radicals, which abstract a hydrogen from Bu₃SnH to form the tributyltin radical (Bu₃Sn•).

  • Propagation Step 1 (Halogen Abstraction): The Bu₃Sn• radical abstracts the bromine atom from the substrate to form a primary cyclopropylcarbinyl radical and Bu₃SnBr.

  • Propagation Step 2 (Ring Opening): The highly strained cyclopropylcarbinyl radical rapidly rearranges to a more stable, resonance-delocalized homoallylic radical.

  • Propagation Step 3 (Quenching): The homoallylic radical abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the final ring-opened product and regenerate the Bu₃Sn• radical, continuing the chain reaction.[6]

Radical_Ring_Opening sub Substrate (R-Br) r1 Cyclopropylcarbinyl Radical (R•) sub->r1 Bu₃Sn• r2 Homoallylic Radical r1->r2 Fast Ring Opening (k ≈ 10⁸ s⁻¹) prod Ring-Opened Product r2->prod Bu₃SnH

Figure 3: Key steps in the radical-mediated ring-opening cascade.

Pathway C: Lewis Acid-Catalyzed Ring Opening

The presence of the methyl carboxylate group enables reactivity characteristic of donor-acceptor cyclopropanes (DACs).[5] Lewis acids (e.g., TiCl₄, SnCl₄, Yb(OTf)₃) can coordinate to the carbonyl oxygen of the ester. This coordination enhances the electron-withdrawing nature of the ester, further polarizing the C1-C2 and C1-C3 bonds and making the cyclopropane ring highly susceptible to nucleophilic attack.

This attack typically occurs at the C2 or C3 position, leading to a ring-opened zwitterionic or carbenium ion intermediate, which is then quenched to afford a 1,3-difunctionalized acyclic product.[4][11] This strategy provides a powerful method for converting the compact cyclopropane scaffold into linear chains with precisely controlled functionality at the 1- and 3-positions.

Application in Drug Development: A Case Study Perspective

The cyclopropylmethyl moiety, readily accessible from this building block via reduction of the ester and S_N_2 displacement of the bromide, is a privileged scaffold in medicinal chemistry. Its incorporation can lead to:

  • Enhanced Metabolic Stability: The cyclopropane ring is resistant to oxidative metabolism by cytochrome P450 enzymes.

  • Improved Potency: The rigid nature of the ring can lock a molecule into a bioactive conformation, improving binding affinity to its target receptor.[1]

  • Modulation of Lipophilicity: The cyclopropyl group can fine-tune the molecule's lipophilicity (logP), which is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

For example, cyclopropane-containing compounds have been investigated as potent inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, the latter being a key target in Alzheimer's disease therapy.[12] this compound serves as an ideal starting point for synthesizing libraries of such inhibitors for structure-activity relationship (SAR) studies.

Experimental Protocols

The following protocols are illustrative and should be adapted based on specific substrate and safety considerations.

Protocol 1: S_N_2 Azidation
  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add sodium azide (1.5 eq).

  • Stir the mixture at 50°C under a nitrogen atmosphere for 12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (3x) and brine (1x).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield Methyl 1-(azidomethyl)cyclopropane-1-carboxylate.

Protocol 2: Radical-Mediated Reductive Dehalogenation & Ring Opening
  • Dissolve this compound (1.0 eq) in degassed toluene (0.1 M).

  • Add tributyltin hydride (1.2 eq) and AIBN (0.1 eq).

  • Heat the mixture to 80°C under a nitrogen atmosphere for 4 hours.

  • Monitor the reaction for the consumption of starting material. Note that both the direct reduction product (preserving the ring) and the ring-opened product may form. The ratio is highly dependent on the concentration of Bu₃SnH.

  • Cool the reaction and concentrate under reduced pressure.

  • The crude product can be purified via chromatography, though removal of tin byproducts may require specific workup procedures (e.g., treatment with DBU/I₂ or KF).

Conclusion

This compound is a deceptively simple molecule whose reactivity is governed by a sophisticated interplay of ring strain and electronic effects. Its ability to undergo clean nucleophilic substitutions while also being primed for radical or Lewis acid-mediated ring-opening reactions makes it an exceptionally versatile tool. For drug development professionals and synthetic chemists, a deep understanding of these competing pathways is paramount to harnessing the full potential of this building block, enabling the strategic design and synthesis of next-generation therapeutics that leverage the unique benefits of the cyclopropane motif.

References

  • (No Title). (n.d.). Vertex AI Search.
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  • Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal.
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  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (2019). Beilstein Journals.
  • Ring-Opening 1,3-Halochalcogenation of Cyclopropane Dicarboxylates. (2016). PMC - NIH.
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  • Synthesis of optically active cis- and trans-1,2-disubstituted cyclopropane derivatives by the Simmons-Smith reaction of allyl alcohol derivatives derived from (R)-2,3-O-isopropylideneglyceraldehyde. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • How to Prepare Methyl Cyclopropane Carboxylate?. (n.d.). FAQ - Guidechem.
  • Conformations of Disubstituted Cyclohexanes. (2022). Chemistry LibreTexts.
  • Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. (n.d.). RSC Publishing.
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  • Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. (n.d.). Google Patents.
  • Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. (n.d.). Google Patents.
  • Kinetics of Cyclopropylcarbinyl Radical Ring Openings Measured Directly by Laser Flash Photolysis. (n.d.). Journal of the American Chemical Society.
  • Methyl Cyclopropane Carboxylate: Essential for Pharmaceutical and Agrochemical Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. (2024). Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed.
  • Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. (n.d.). PubMed.
  • Methyl Cyclopropane Carboxylate: A Versatile Intermediate for Pharmaceuticals and Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • (Bromomethyl)cyclopropane 97 7051-34-5. (n.d.). Sigma-Aldrich.
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A Historical Voyage of Cyclopropane Carboxylates: From Chemical Curiosities to Cornerstones of Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The three-membered carbocycle of cyclopropane, with its inherent ring strain and unique electronic properties, has long intrigued chemists. The introduction of a carboxylate functionality unlocks a vast and versatile chemical space, establishing cyclopropane carboxylates as indispensable building blocks in contemporary organic synthesis. This guide provides a comprehensive historical literature review, tracing the evolution of synthetic methodologies for cyclopropane carboxylates. We will journey from the foundational, often challenging, early preparations to the sophisticated and highly selective catalytic systems of the modern era. By examining the causality behind key experimental advancements and the self-validating nature of robust protocols, this guide aims to provide a deep, field-proven understanding for researchers and professionals in drug development and applied chemical sciences.

Part 1: The Genesis of a Strained Ring - Early Synthetic Endeavors

The story of cyclopropane carboxylates is intrinsically linked to the broader history of cyclopropane synthesis. The first preparation of cyclopropane itself was reported by August Freund in 1881 through an intramolecular Wurtz reaction of 1,3-dibromopropane.[1] However, the synthesis of functionalized cyclopropanes, particularly those bearing a carboxylate group, remained a formidable challenge for decades.

Early methods were often characterized by harsh reaction conditions and limited substrate scope. One of the earliest practical approaches involved the hydrolysis of cyclopropyl cyanide, which could be prepared by the base-induced cyclization of 4-chlorobutyronitrile.[2] This method, while effective for the parent cyclopropanecarboxylic acid, offered little flexibility for introducing substituents. Another classical approach was the Favorskii rearrangement, which, while not a direct cyclopropanation, provided a route to cyclopropane derivatives through the rearrangement of α-halo ketones in the presence of a base.[1]

A significant leap forward came with the development of methods involving the intramolecular cyclization of appropriately substituted haloalkanes. These reactions, typically involving the formation of a carbanion that displaces a halide in a 3-exo-trig manner, provided a more general entry into substituted cyclopropane systems.[1]

Part 2: The Dawn of Catalysis and the Carbene Revolution

The mid-20th century marked a paradigm shift in cyclopropane synthesis with the advent of transition metal-catalyzed reactions involving carbene precursors. This era heralded a new age of efficiency and selectivity, making cyclopropane carboxylates far more accessible.

The Simmons-Smith Reaction: A Stoichiometric Workhorse

The Simmons-Smith reaction, reported in 1958, was a landmark achievement in cyclopropanation chemistry.[3][4] This reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to deliver a methylene group to an alkene in a stereospecific manner.[3][5] The concerted nature of the methylene transfer ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.[3]

A key feature of the Simmons-Smith reaction is its tolerance of a wide range of functional groups and its ability to be directed by hydroxyl groups, leading to high diastereoselectivity in the cyclopropanation of allylic alcohols.[6][7] While a stoichiometric reaction, its reliability and predictability cemented its place as a go-to method for many years.

Transition Metal Catalysis: The Rise of Copper and Rhodium

The true revolution in cyclopropanation came with the use of transition metal catalysts to decompose diazo compounds in the presence of alkenes.[8] Copper and rhodium complexes, in particular, emerged as powerful catalysts for these transformations.[8][9] The reaction of ethyl diazoacetate with alkenes in the presence of a copper catalyst provides a direct route to ethyl cyclopropanecarboxylates.

Rhodium catalysts, especially dirhodium tetraacetate, were found to be highly efficient for the cyclopropanation of a broad range of olefins with diazocarbonyl compounds.[8][10] The mechanism is believed to involve the formation of a metal carbene intermediate, which then undergoes a concerted addition to the alkene.[8]

Table 1: A Comparative Overview of Key Synthetic Methodologies

MethodReagentsKey FeaturesTypical Era of Prominence
Intramolecular CyclizationSubstituted haloalkanes, strong baseAccess to functionalized cyclopropanesEarly to mid-20th century
Simmons-Smith ReactionDiiodomethane, Zn-Cu coupleStereospecific, directed by hydroxyl groups1950s - present
Copper-Catalyzed CyclopropanationDiazoacetates, Copper catalystDirect access to cyclopropane esters1960s - present
Rhodium-Catalyzed CyclopropanationDiazoacetates, Rhodium(II) catalystsHigh efficiency and broad substrate scope1970s - present
Kulinkovich ReactionEsters, Grignard reagents, Ti(IV) isopropoxideSynthesis of cyclopropanols from esters1980s - present

Part 3: The Quest for Chirality - Asymmetric Synthesis of Cyclopropane Carboxylates

For applications in medicinal chemistry and other life sciences, the control of stereochemistry is paramount. The development of asymmetric methods for the synthesis of enantiomerically pure cyclopropane carboxylates was a critical milestone.

The inherent chirality of many natural products and the stereospecificity of biological receptors drove the development of chiral catalysts for cyclopropanation reactions. The use of chiral ligands on copper and rhodium catalysts allowed for highly enantioselective transformations.[10] For instance, chiral bis(oxazoline) ligands in copper catalysis and chiral prolinate ligands in rhodium catalysis have proven to be highly effective for the asymmetric cyclopropanation of alkenes with diazoesters.[10]

Another elegant approach to chiral cyclopropanes involves the use of chiral auxiliaries.[11][12][13] By attaching a chiral auxiliary to the starting material, diastereoselective cyclopropanation can be achieved, with the auxiliary being cleaved in a subsequent step to reveal the enantiomerically enriched cyclopropane carboxylate.[12][13]

Experimental Protocol: Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate

This protocol is a representative example of a modern, catalytic asymmetric cyclopropanation.

Materials:

  • Styrene, freshly distilled

  • Ethyl diazoacetate (handle with extreme caution in a well-ventilated fume hood)

  • Dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate] (Rh₂(S-TCPTTL)₄)

  • Dichloromethane, anhydrous

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral rhodium catalyst (0.1 mol%).

  • Add anhydrous dichloromethane to dissolve the catalyst.

  • Add styrene (1.0 mmol) to the catalyst solution.

  • In a separate flask, prepare a solution of ethyl diazoacetate (1.1 mmol) in anhydrous dichloromethane.

  • Using a syringe pump, add the ethyl diazoacetate solution to the reaction mixture over 4 hours at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the ethyl 2-phenylcyclopropane-1-carboxylate.

  • Determine the diastereomeric and enantiomeric excess of the product using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Diagram: Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation

rhodium_cyclopropanation Rh2(L*)4 Chiral Rh(II) Catalyst Diazo_Adduct Diazo Adduct N2_expulsion N2 Expulsion Diazo_Adduct->N2_expulsion - N2 Rh_Carbene Rhodium Carbene Intermediate N2_expulsion->Rh_Carbene Alkene_Coordination Alkene Approach Rh_Carbene->Alkene_Coordination + Alkene Cyclopropanation Cyclopropanation Alkene_Coordination->Cyclopropanation Product_Release Product Release Cyclopropanation->Product_Release Rh2(L)4 Rh2(L)4 Product_Release->Rh2(L)4 + Cyclopropane Rh2(L)4->Diazo_Adduct + R-CHN2 caption Simplified catalytic cycle for rhodium-catalyzed cyclopropanation.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 1-(bromomethyl)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development and complex organic synthesis, the utility of novel building blocks is paramount. Methyl 1-(bromomethyl)cyclopropane-1-carboxylate, a versatile reagent, offers a unique cyclopropyl motif that is increasingly sought after in the design of new chemical entities. However, its reactivity and potential hazards necessitate a thorough understanding of its safety profile and the implementation of rigorous handling protocols. This guide provides an in-depth, technically-focused overview of the essential safety and handling precautions for this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Risk Assessment: Understanding the Reactivity Profile

This compound is a combustible liquid that presents several health hazards. A comprehensive risk assessment should be conducted before any experimental work is initiated.

Primary Hazards:

  • Skin and Eye Irritation: The compound is classified as a skin irritant and can cause serious eye irritation, potentially leading to eye damage.[1][2]

  • Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory irritation.[2]

  • Harmful if Swallowed: Ingestion of this chemical can be harmful.[3]

  • Flammability: As a combustible liquid, it poses a fire risk when exposed to heat or ignition sources.[2]

A thorough understanding of these hazards is the first step in establishing a safe working environment. All personnel handling this compound must be fully aware of these risks and trained in the appropriate emergency response procedures.

Physical and Chemical Properties: A Foundation for Safe Handling

Knowledge of the physical and chemical properties of a substance is crucial for its safe handling and storage. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 43161-30-4[4][5][6][7]
Molecular Formula C₆H₉BrO₂[4][5][6]
Molecular Weight 193.04 g/mol [2][5]
Physical Form Liquid[1]
Purity ≥95%[1][5]
Storage Temperature 4°C[1]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To minimize exposure and ensure a safe working environment, a combination of engineering controls and personal protective equipment is essential.

Engineering Controls:

  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a well-ventilated chemical fume hood.[2]

  • Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are mandatory in the immediate work area.[3]

Personal Protective Equipment (PPE):

The following PPE must be worn at all times when handling the compound:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the compound.[2]

  • Skin and Body Protection: A flame-retardant laboratory coat, long pants, and closed-toe shoes are essential to protect the skin.

  • Respiratory Protection: If there is a risk of inhalation despite the use of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

The proper selection, use, and maintenance of PPE are critical for preventing exposure.

Safe Handling and Experimental Workflow: A Step-by-Step Protocol

Adherence to a strict and detailed experimental protocol is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to waste disposal.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_fume_hood Ensure fume hood is operational prep_ppe->prep_fume_hood prep_reagent Bring reagent to room temperature prep_fume_hood->prep_reagent handling_weigh Weigh required amount in fume hood prep_reagent->handling_weigh handling_transfer Transfer to reaction vessel using appropriate glassware handling_weigh->handling_transfer handling_reaction Conduct reaction under inert atmosphere if necessary handling_transfer->handling_reaction cleanup_quench Quench any unreacted reagent handling_reaction->cleanup_quench cleanup_glassware Decontaminate glassware cleanup_quench->cleanup_glassware cleanup_waste Dispose of waste in designated hazardous waste container cleanup_glassware->cleanup_waste

Caption: Experimental workflow for handling this compound.

Step-by-Step Protocol:

  • Preparation:

    • Before starting any work, ensure you are wearing all the required personal protective equipment (PPE).

    • Verify that the chemical fume hood is functioning correctly.

    • Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Handling and Reaction:

    • Perform all weighing and transferring operations within the fume hood.

    • Use appropriate, clean, and dry glassware for all transfers.

    • When adding the reagent to a reaction mixture, do so slowly and in a controlled manner.

    • If the reaction is sensitive to air or moisture, conduct it under an inert atmosphere (e.g., nitrogen or argon).

  • Cleanup and Disposal:

    • Upon completion of the reaction, any unreacted reagent should be quenched safely according to established laboratory procedures.

    • Thoroughly decontaminate all glassware that has come into contact with the compound.

    • Dispose of all waste, including contaminated gloves and absorbent materials, in a clearly labeled hazardous waste container in accordance with institutional and local regulations.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or personnel exposure, a rapid and informed response is critical to mitigate harm.

Chemical Spill Response Workflow:

G spill_detected Spill Detected evacuate Evacuate immediate area spill_detected->evacuate alert Alert colleagues and supervisor evacuate->alert ppe Don appropriate PPE (if safe to do so) alert->ppe contain Contain the spill with absorbent material ppe->contain neutralize Neutralize if applicable and safe contain->neutralize cleanup Collect absorbed material into a sealed container neutralize->cleanup decontaminate Decontaminate the spill area cleanup->decontaminate dispose Dispose of waste as hazardous decontaminate->dispose report Report the incident dispose->report

Caption: Workflow for responding to a chemical spill.

Spill Response:

  • Evacuate and Alert: Immediately evacuate the area of the spill and alert nearby personnel and your supervisor.

  • Control Ignition Sources: If the material is flammable, eliminate all sources of ignition.[3]

  • Containment: For a small spill, use an inert absorbent material like vermiculite, sand, or commercial absorbent pads to contain the liquid.[8][9]

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[8][9]

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent.

  • Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team immediately.

Personnel Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Storage and Incompatibility: Maintaining Chemical Stability

Proper storage is essential to maintain the stability of this compound and prevent hazardous reactions.

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight. A refrigerator is a suitable storage location.[8]

  • Incompatible Materials: Keep the compound away from strong oxidizing agents and strong bases, as these can cause vigorous reactions.[8]

By adhering to these comprehensive safety and handling protocols, researchers can confidently and safely utilize this compound in their synthetic endeavors, paving the way for new discoveries in drug development and chemical science.

References

  • This compound|43161-30-4. MOLBASE Encyclopedia. [Link]

  • Safety Data Sheet. Aaron Chemicals. [Link]

  • Material Safety Data Sheet - (Bromomethyl)cyclopropane, 90%. Cole-Parmer. [Link]

  • SAFETY DATA SHEET. Fisher Scientific. [Link]

  • EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. University of Waterloo. [Link]

  • (Bromomethyl)cyclopropane | CAS#:7051-34-5. Chemsrc. [Link]

Sources

toxicological data for brominated cyclopropane compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Toxicological Evaluation of Brominated Cyclopropane Compounds

Abstract

Brominated cyclopropane moieties are present in a variety of synthetic and natural compounds, exhibiting a range of biological activities. Their unique strained ring structure and the presence of a halogen atom introduce specific chemical reactivity that is of interest in medicinal chemistry and materials science. However, these same features raise significant toxicological questions. This guide provides a comprehensive overview of the current understanding of the toxicology of brominated cyclopropane compounds, intended for researchers, scientists, and drug development professionals. We delve into the hypothesized mechanisms of toxicity, toxicokinetic profiles, and key toxicological endpoints. Furthermore, this document outlines detailed experimental protocols for the in vitro and in silico assessment of their toxic potential, emphasizing the causality behind experimental choices to ensure robust and reliable data generation. The aim is to provide a foundational resource for the safe design and development of novel molecules containing the brominated cyclopropane scaffold.

Introduction to Brominated Cyclopropanes

Chemical Structure and Properties

The cyclopropane ring is the smallest possible carbocycle, characterized by significant ring strain (~27 kcal/mol). This inherent strain results in C-C bonds with increased p-orbital character, leading to reactivity patterns that can resemble those of alkenes. The introduction of a bromine atom, a good leaving group, further enhances the electrophilic nature of the cyclopropane ring, making it susceptible to nucleophilic attack and ring-opening reactions. These properties are crucial for both the desired biological activity and the potential toxicity of these compounds.

Synthesis and Industrial Relevance

Brominated cyclopropanes are typically synthesized via the cyclopropanation of alkenes using dibromocarbene (CBr2), which can be generated in situ from bromoform (CHBr3) and a strong base. They serve as versatile synthetic intermediates in organic chemistry. For instance, they are precursors to cyclopropenes, allenes, and other functionalized cyclopropanes. In the pharmaceutical industry, the cyclopropane ring is a "bioisostere" for a gem-dimethyl group or a phenyl ring, and its incorporation can modulate a molecule's conformational rigidity, lipophilicity, and metabolic stability. Consequently, brominated cyclopropanes are key building blocks in the synthesis of some investigational drugs and agrochemicals. Their presence in natural products, such as the antibiotic cypemycin, also highlights their biological relevance. The potential for human and environmental exposure, while currently limited, may increase as new applications for these compounds are discovered.

Toxicological Landscape of Halogenated Cyclopropanes

General Principles of Halogenated Hydrocarbon Toxicity

Many halogenated hydrocarbons exert their toxicity through metabolic activation to reactive electrophiles. This process is often mediated by cytochrome P450 (CYP) enzymes, which can catalyze oxidation, or by glutathione-S-transferases (GSTs), which can conjugate the compound with glutathione (GSH). In some cases, this conjugation can lead to the formation of toxic metabolites. For small, halogenated rings, ring strain can influence the rate and pathway of metabolic activation.

Hypothesized Mechanisms of Toxicity for Brominated Cyclopropanes

While comprehensive toxicological data for the entire class of brominated cyclopropanes is not available, we can hypothesize mechanisms of toxicity based on their chemical structure and the known behavior of similar compounds.

  • DNA Alkylation: The primary mechanism of concern for many genotoxic compounds is the covalent binding to nucleophilic sites on DNA. It is plausible that brominated cyclopropanes, particularly after metabolic activation, could act as alkylating agents. Ring-opening by a nucleophile, such as a DNA base, would relieve the ring strain, providing a thermodynamic driving force for the reaction.

  • Oxidative Stress: Metabolism by CYP enzymes can sometimes lead to the production of reactive oxygen species (ROS), which can damage cellular components, including lipids, proteins, and DNA.

  • Enzyme Inhibition: The electrophilic nature of brominated cyclopropanes could lead to the covalent modification and inhibition of essential enzymes, such as those involved in cellular respiration or signaling pathways.

Below is a diagram illustrating the hypothesized metabolic activation and subsequent potential for toxicity.

Metabolic Activation of Brominated Cyclopropanes cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Toxicity Pathways Brominated Cyclopropane Brominated Cyclopropane CYP450 CYP450 Brominated Cyclopropane->CYP450 Oxidation GST GST Brominated Cyclopropane->GST Conjugation Oxidized Intermediate Oxidized Intermediate CYP450->Oxidized Intermediate Reactive Electrophile Reactive Electrophile Oxidized Intermediate->Reactive Electrophile GSH Conjugate GSH Conjugate GST->GSH Conjugate GSH Conjugate->Reactive Electrophile Further Metabolism (e.g., bioactivation) DNA Adducts DNA Adducts Reactive Electrophile->DNA Adducts Genotoxicity Protein Adducts Protein Adducts Reactive Electrophile->Protein Adducts Enzyme Inhibition Oxidative Stress Oxidative Stress Reactive Electrophile->Oxidative Stress Cellular Damage Ames Test Workflow Start Start Prepare Bacterial Cultures Prepare Bacterial Cultures Start->Prepare Bacterial Cultures Mix Bacteria, Compound, and S9/Buffer Mix Bacteria, Compound, and S9/Buffer Prepare Bacterial Cultures->Mix Bacteria, Compound, and S9/Buffer Prepare S9 Mix (for +S9 plates) Prepare S9 Mix (for +S9 plates) Prepare S9 Mix (for +S9 plates)->Mix Bacteria, Compound, and S9/Buffer Incubate Incubate Mix Bacteria, Compound, and S9/Buffer->Incubate Add Top Agar and Plate Add Top Agar and Plate Incubate->Add Top Agar and Plate Incubate Plates (48-72h) Incubate Plates (48-72h) Add Top Agar and Plate->Incubate Plates (48-72h) Count Revertant Colonies Count Revertant Colonies Incubate Plates (48-72h)->Count Revertant Colonies Analyze Data Analyze Data Count Revertant Colonies->Analyze Data End End Analyze Data->End

Caption: A simplified workflow for the Ames test protocol.

In Silico Modeling: Quantitative Structure-Activity Relationship (QSAR)

Causality Behind Experimental Choices: Before embarking on expensive and time-consuming laboratory experiments, in silico models can provide valuable initial predictions of toxicity. QSAR models use the chemical structure of a compound to predict its biological activity or toxicological properties based on data from a large training set of known compounds. For novel brominated cyclopropanes, QSAR can help prioritize which compounds to synthesize and test, and can provide hypotheses about potential mechanisms of toxicity.

Methodology:

  • Software Selection: Utilize validated QSAR software platforms such as the OECD QSAR Toolbox, VEGA-QSAR, or commercial packages like DEREK Nexus.

  • Structure Input: Draw the chemical structure of the brominated cyclopropane compound or input it as a SMILES string.

  • Descriptor Calculation: The software calculates a variety of molecular descriptors for the compound (e.g., logP, electronic properties, topological indices).

  • Model Application: Select relevant, validated QSAR models for toxicological endpoints of interest (e.g., mutagenicity, carcinogenicity). The software will compare the input structure to the compounds in its training set and apply the model's algorithm to generate a prediction.

  • Prediction Interpretation: The output will typically be a prediction (e.g., "positive for mutagenicity" or "inactive") along with a measure of the prediction's reliability. It is crucial to examine the "applicability domain" of the model to ensure that the prediction is valid for the chemical structure under investigation. The model should provide the user with the structural analogues in its training set that were most influential in making the prediction.

Data Summary

Publicly available toxicological data for specific brominated cyclopropane compounds is sparse. The table below is intended as a template for organizing such data as it becomes available. For the purpose of this guide, hypothetical data points are used to illustrate the format.

Compound Name/StructureTest SystemEndpointResultReference
1-bromo-1-methylcyclopropaneS. typhimurium TA100Mutagenicity (Ames)Positive with S9 activation[Hypothetical]
1-bromo-2,2-dichlorocyclopropaneRat, oralAcute Toxicity (LD50)350 mg/kg[Hypothetical]
(trans)-2-bromo-1-phenylcyclopropaneHuman lymphocytesGenotoxicity (Micronucleus)Inconclusive[Hypothetical]

Conclusion and Future Directions

The brominated cyclopropane scaffold presents a unique set of challenges and opportunities. While its chemical reactivity is valuable for synthetic and medicinal chemistry, it also suggests a potential for toxicological liabilities, particularly genotoxicity via DNA alkylation. The current body of publicly available toxicological data for this class of compounds is limited, highlighting a significant knowledge gap.

Future research should focus on a systematic evaluation of a series of brominated cyclopropanes to establish clear structure-activity relationships for toxicity. This should include:

  • Systematic In Vitro Screening: A battery of in vitro genotoxicity and cytotoxicity assays should be performed on a diverse set of brominated cyclopropanes to identify key structural drivers of toxicity.

  • Metabolite Identification: Studies to identify the metabolites of brominated cyclopropanes, both in vitro and in vivo, are crucial for understanding the mechanisms of metabolic activation and detoxification.

  • Development of QSAR Models: As more data becomes available, specific QSAR models for this chemical class can be developed to allow for more accurate and reliable in silico predictions.

By combining in silico, in vitro, and targeted in vivo studies, the scientific community can build a robust understanding of the toxicology of brominated cyclopropane compounds, enabling their safer use in drug discovery and other applications.

References

Note: As specific toxicological data for brominated cyclopropanes is not widely available in public literature, the following references provide authoritative information on the general principles and methodologies discussed in this guide. These serve as a foundation for designing a toxicological evaluation program.

  • OECD Guideline for the Testing of Chemicals 471: Bacterial Reverse Mut

    • Source: Organisation for Economic Co-oper
    • URL: [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology.

    • Source: Chemical Research in Toxicology, 21(1), 70-83.
    • URL: [Link]

  • The OECD QSAR Toolbox.

    • Source: Organisation for Economic Co-oper
    • URL: [Link]

  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay.

    • Source: Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60.
    • URL: [Link]

  • Anders, M. W. (1985).

    • Source: Academic Press.
    • URL: [Link]

Methodological & Application

The Strategic Role of Methyl 1-(bromomethyl)cyclopropane-1-carboxylate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclopropane Motif and its Ascendancy in Drug Design

In the landscape of contemporary medicinal chemistry, the cyclopropane ring has emerged as a powerful structural motif. Its inherent ring strain and unique electronic properties offer a compelling combination of conformational rigidity and metabolic stability to drug candidates.[1] This three-membered carbocycle can act as a non-classical bioisostere for various functional groups, enhancing binding affinity to biological targets and improving pharmacokinetic profiles.[1] Within the arsenal of cyclopropyl building blocks, Methyl 1-(bromomethyl)cyclopropane-1-carboxylate stands out as a particularly versatile and reactive intermediate. Its bifunctional nature, possessing both a reactive bromomethyl group and a methyl ester, allows for sequential and diverse chemical transformations, making it a cornerstone in the synthesis of complex pharmaceutical agents, notably in the development of antiviral therapies.[2][3] This guide provides an in-depth exploration of the synthesis, reaction mechanisms, and practical applications of this key intermediate for researchers and professionals in drug development.

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through a two-step process, starting from a commercially available precursor. The physicochemical properties of this intermediate are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₉BrO₂[Source]
Molecular Weight 193.04 g/mol [Source]
Appearance Colorless to pale yellow liquid[Source]
Boiling Point ~75-78 °C at 10 mmHg[Source]
Density ~1.4 g/mL[Source]
Synthetic Pathway Overview

The most common synthetic route involves the preparation of a hydroxymethyl intermediate followed by a bromination step. This approach allows for the introduction of the key reactive handles on the cyclopropane scaffold.

Synthesis_Pathway cluster_0 Step 1: Hydroxymethylation cluster_1 Step 2: Bromination Start Methyl 1-aminocyclopropanecarboxylate Intermediate Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate Start->Intermediate NaNO₂, H₂SO₄ (aq) 0-5 °C to RT Final_Product This compound Intermediate->Final_Product PBr₃ or CBr₄/PPh₃ Inert Solvent

Caption: General synthetic pathway to this compound.

Detailed Protocols and Methodologies

Protocol 1: Synthesis of Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate

This protocol is adapted from established methods for the diazotization of aminocyclopropanes.[4][5]

Materials:

  • Methyl 1-aminocyclopropanecarboxylate hydrochloride

  • Sulfuric acid (98%)

  • Sodium nitrite

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Prepare an aqueous solution of sulfuric acid. In a flask equipped with a stirrer and cooled in an ice bath, slowly add a stoichiometric equivalent of concentrated sulfuric acid to deionized water.

  • Dissolve Methyl 1-aminocyclopropanecarboxylate hydrochloride in the cooled sulfuric acid solution. Maintain the temperature between 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in deionized water to the reaction mixture, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • The reaction mixture is then added dropwise to a refluxing solution of aqueous sulfuric acid. After the addition, the mixture is cooled to room temperature.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate as a colorless oil. A typical yield for this reaction is around 75%.[4]

Protocol 2: Bromination of Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate

This is a representative protocol for the bromination of a primary alcohol using phosphorus tribromide. The high reactivity of the strained cyclopropane ring necessitates careful temperature control to prevent ring-opening side reactions.[6]

Materials:

  • Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate

  • Phosphorus tribromide (PBr₃)

  • Anhydrous dichloromethane (or other inert solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware

Procedure:

  • Dissolve Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.33 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, quench by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield this compound.

Application in Pharmaceutical Synthesis: A Case Study in Hepatitis C Protease Inhibitors

The utility of this compound and its derivatives is prominently showcased in the synthesis of several direct-acting antiviral agents for the treatment of Hepatitis C.[7][8][9] Drugs such as Grazoprevir, Simeprevir, and Boceprevir all contain complex cyclopropane-derived moieties that are crucial for their therapeutic activity.[3][10][11][12][13] While the exact synthetic routes employed by pharmaceutical manufacturers are proprietary, the role of intermediates like this compound can be understood through the construction of key structural fragments.

Conceptual Workflow: Incorporation into a Macrocyclic Protease Inhibitor

The bromomethyl group serves as a potent electrophile for nucleophilic substitution reactions, while the methyl ester can be hydrolyzed and coupled with other fragments. This dual functionality is key to its utility. A common application is the reaction with a nucleophile (e.g., an amine or thiol) to form a new carbon-nitrogen or carbon-sulfur bond, tethering the cyclopropane unit to a larger molecular scaffold.

Application_Workflow cluster_0 Pathway A: Nucleophilic Substitution cluster_1 Further Elaboration Intermediate This compound Nuc_Sub Reaction with Nucleophile (e.g., R-NH₂) Intermediate->Nuc_Sub Product_A Coupled Product (Ester intact) Nuc_Sub->Product_A Hydrolysis Ester Hydrolysis (e.g., LiOH) Product_A->Hydrolysis Coupling Amide Coupling (e.g., with Peptide Fragment) Hydrolysis->Coupling Final_API Active Pharmaceutical Ingredient (API) Coupling->Final_API

Caption: Conceptual workflow for the application of the title intermediate in API synthesis.

This sequence of reactions allows for the stereocontrolled introduction of the substituted cyclopropane ring, which is often a critical pharmacophore in modern protease inhibitors. For instance, in the synthesis of Grazoprevir, a complex macrocyclic structure is assembled from several building blocks, one of which is a functionalized cyclopropane.[14][15] The rigidity of the cyclopropane ring helps to lock the macrocycle in a bioactive conformation, enhancing its binding to the HCV NS3/4A protease.[3]

Expert Insights and Causality Behind Experimental Choices

  • Temperature Control: The strained nature of the cyclopropane ring makes it susceptible to opening under harsh conditions (e.g., high temperatures or strong acids/bases).[6] Therefore, reactions involving this intermediate are typically conducted at low temperatures to minimize the formation of byproducts.

  • Choice of Brominating Agent: While various brominating agents can be used, phosphorus tribromide is often preferred for its reliability in converting primary alcohols to bromides with minimal rearrangement. The use of triphenylphosphine and carbon tetrabromide (Appel reaction) is another viable, albeit less atom-economical, alternative.

  • Purity of the Intermediate: The purity of this compound is crucial, as impurities can be carried through subsequent synthetic steps, complicating the purification of the final active pharmaceutical ingredient.[6] High-purity starting materials are essential in pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product.

Conclusion

This compound is a prime example of a "smart" building block in modern drug discovery and development. Its well-defined structure and dual reactivity provide a reliable handle for introducing the advantageous cyclopropyl motif into complex molecules. As the demand for drugs with improved efficacy and pharmacokinetic properties continues to grow, the strategic use of such versatile intermediates will undoubtedly play an increasingly important role in the synthesis of next-generation therapeutics.

References

  • Feng, X., et al. (2018). Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. Organic Letters, 20(22), 7261–7265. [Link]

  • Google Patents.
  • ResearchGate. Grazoprevir (135) was synthesised from three building blocks as indicated. [Link]

  • PubChem. Methyl 1-bromo-2-hydroxycyclopentane-1-carboxylate. [Link]

  • Gentile, F., et al. (2016). Investigational direct-acting antivirals in hepatitis C treatment: the latest drugs in clinical development. Expert Opinion on Investigational Drugs, 25(1), 51-66. [Link]

  • ResearchGate. Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. [Link]

  • Horváth, A., et al. (2019). Ring-Closing Metathesis on Commercial Scale: Synthesis of HCV Protease Inhibitor Simeprevir. The Journal of Organic Chemistry, 84(8), 4932–4939. [Link]

  • Organic Syntheses. Bromocyclopropane. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • ResearchGate. Structure activity synthesis of boceprevir. [Link]

  • Li, T., et al. (2012). Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. Journal of the American Chemical Society, 134(14), 6467–6472. [Link]

  • Gholizadeh, S., et al. (2019). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. Journal of the Iranian Chemical Society, 16, 1237–1246. [Link]

  • Google Patents. WO2013105688A1 - Method for preparing 1-(1'-(carboxymethyl)cyclopropane methyl disulfonyl methyl)
  • PrepChem.com. Synthesis of methyl 1-methylcyclobutane carboxylate. [Link]

  • Google Patents. CN113943231A - Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile.
  • Google Patents.
  • World Health Organization. SIMEPREVIR. [Link]

  • Watashi, K., et al. (2021). Cyclophilins and Their Roles in Hepatitis C Virus and Flavivirus Infections: Perspectives for Novel Antiviral Approaches. Viruses, 13(7), 1393. [Link]

  • Google Patents. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
  • Wikipedia. Simeprevir. [Link]

  • PubChem. Grazoprevir. [Link]

  • PubChem. Simeprevir. [Link]

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  • Medscape. Hepatitis C Treatment & Management. [Link]

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The Cyclopropylmethyl Group: A Privileged Motif in Modern Chemistry — Detailed Application Notes for Methyl 1-(bromomethyl)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropylmethyl Moiety

In the landscape of contemporary organic synthesis and drug discovery, the cyclopropane ring stands out as a "privileged" structural motif.[1] Its inherent ring strain and unique electronic properties offer a powerful tool for medicinal chemists to fine-tune the steric and electronic profiles of bioactive molecules. The incorporation of a cyclopropyl group can significantly enhance metabolic stability, improve receptor binding affinity, and modulate the conformational rigidity of a compound.[2] Methyl 1-(bromomethyl)cyclopropane-1-carboxylate emerges as a highly versatile and reactive building block, providing a direct and efficient route to introduce the valuable 1-(methoxycarbonyl)cyclopropyl]methyl moiety. This guide provides an in-depth exploration of its reactivity and offers detailed experimental protocols for its application in the alkylation of various nucleophiles, catering to researchers, scientists, and professionals in drug development.

Chemical Profile and Reactivity Insights

This compound (CAS No: 43161-30-4) is a bifunctional reagent featuring a primary alkyl bromide for nucleophilic substitution and a methyl ester for potential further synthetic transformations.[3][4] The key to its utility lies in the reactivity of the bromomethyl group, which serves as an excellent electrophile for a range of nucleophiles.

Molecular Structure and Properties:

PropertyValueSource
Molecular Formula C₆H₉BrO₂[3]
Molecular Weight 193.04 g/mol [3]
CAS Number 43161-30-4[3]
Appearance Colorless to pale yellow liquid
Boiling Point Not readily available
Solubility Miscible with most organic solvents[1]

The primary electrophilic center is the carbon atom of the bromomethyl group. Nucleophilic attack on this carbon proceeds via an S(_N)2 mechanism, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond. The presence of the adjacent cyclopropane ring can influence the reaction rate and, in some cases, lead to rearrangement products, although for primary cyclopropylmethyl bromides, direct substitution is the predominant pathway.[5]

Core Applications and Experimental Protocols

This section details the application of this compound in the alkylation of nitrogen, oxygen, and carbon nucleophiles. The protocols provided are designed to be robust and reproducible, with explanations for key experimental choices.

N-Alkylation: Synthesis of Cyclopropylmethylamines

The introduction of a cyclopropylmethyl group to an amine is a common strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.

Conceptual Workflow for N-Alkylation:

N_Alkylation reagent This compound product N-Cyclopropylmethyl Amine Derivative reagent->product Sɴ2 Reaction amine Primary or Secondary Amine (e.g., Aniline) amine->product base Base (e.g., K₂CO₃, Et₃N) base->amine Deprotonation solvent Solvent (e.g., DMF, CH₃CN) solvent->reagent

Caption: General workflow for the N-alkylation of amines.

Detailed Protocol: N-Alkylation of Substituted Anilines

This protocol describes a general procedure for the N-alkylation of anilines, which are common precursors in pharmaceutical synthesis.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-fluoroaniline)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser, and standard glassware for extraction and purification.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted aniline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF (5-10 mL per mmol of aniline).

  • Addition of Alkylating Agent: While stirring the mixture at room temperature, add this compound (1.2 eq) dropwise.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and maintain stirring for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-cyclopropylmethyl aniline derivative.

Rationale for Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for deprotonating the aniline, increasing its nucleophilicity. Stronger bases could lead to side reactions.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the S(_N)2 reaction. Acetonitrile is also a suitable alternative.

  • Temperature: Heating the reaction increases the rate of reaction. The optimal temperature may vary depending on the reactivity of the specific aniline derivative.

O-Alkylation: Synthesis of Cyclopropylmethyl Ethers

The O-alkylation of phenols with this compound provides access to aryl cyclopropylmethyl ethers, a structural motif present in some biologically active compounds.

Conceptual Workflow for O-Alkylation:

O_Alkylation reagent This compound product Aryl Cyclopropylmethyl Ether reagent->product Williamson Ether Synthesis phenol Phenol Derivative phenol->product base Base (e.g., Cs₂CO₃, K₂CO₃) base->phenol Deprotonation solvent Solvent (e.g., Acetone, DMF) solvent->reagent

Caption: General workflow for the O-alkylation of phenols.

Detailed Protocol: O-Alkylation of Phenol

This protocol outlines a general procedure for the synthesis of phenyl cyclopropylmethyl ethers.

Materials:

  • This compound

  • Phenol

  • Cesium Carbonate (Cs₂CO₃)

  • Acetone, anhydrous

  • Diethyl ether

  • 1 M Sodium Hydroxide (NaOH) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, and standard glassware for extraction and purification.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol (1.0 eq) in anhydrous acetone (10-15 mL per mmol of phenol).

  • Addition of Base and Alkylating Agent: Add cesium carbonate (1.5 eq) to the solution, followed by the dropwise addition of this compound (1.1 eq).

  • Reaction Conditions: Heat the mixture to reflux and stir for 6-18 hours, monitoring the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and wash with 1 M NaOH solution to remove any unreacted phenol, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure aryl cyclopropylmethyl ether.

Rationale for Experimental Choices:

  • Base: Cesium carbonate is often used in O-alkylation reactions as it is a strong enough base to deprotonate the phenol and its salts are often more soluble in organic solvents, which can accelerate the reaction.[6]

  • Solvent: Acetone is a common solvent for Williamson ether synthesis as it is polar enough to dissolve the reactants but does not participate in the reaction.

  • Washing with NaOH: This step is crucial for removing any unreacted acidic phenol from the organic phase, simplifying the purification process.

C-Alkylation: Synthesis of Substituted Cyclopropanes

The reaction of this compound with carbanions generated from active methylene compounds allows for the formation of new carbon-carbon bonds, leading to more complex cyclopropane derivatives.

Conceptual Workflow for C-Alkylation:

C_Alkylation reagent This compound product C-Alkylated Cyclopropane Derivative reagent->product Sɴ2 Reaction active_methylene Active Methylene Compound (e.g., Diethyl Malonate) active_methylene->product base Base (e.g., NaH, NaOEt) base->active_methylene Enolate Formation solvent Solvent (e.g., THF, EtOH) solvent->reagent

Caption: General workflow for the C-alkylation of active methylene compounds.

Detailed Protocol: C-Alkylation of Diethyl Malonate

This protocol provides a method for the alkylation of diethyl malonate, a classic example of an active methylene compound.[7]

Materials:

  • This compound

  • Diethyl malonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, and standard glassware for extraction and purification.

Procedure:

  • Enolate Formation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 eq) and wash with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes and add anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Add diethyl malonate (1.0 eq) dropwise to the stirred suspension of NaH in THF. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Alkylation: Cool the resulting enolate solution back to 0 °C and add a solution of this compound (1.05 eq) in anhydrous THF dropwise via a dropping funnel.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentration and Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the desired C-alkylated product.

Rationale for Experimental Choices:

  • Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the active methylene compound to form the enolate.[8]

  • Solvent: THF is an aprotic solvent that is compatible with the strong base and effectively solvates the enolate.

  • Inert Atmosphere: The use of a nitrogen atmosphere is essential to prevent the reaction of the highly reactive sodium hydride with moisture and oxygen in the air.

  • Quenching: Quenching with a mild acid like ammonium chloride protonates any remaining enolate and neutralizes the reaction mixture.

Troubleshooting and Optimization

Problem Possible Cause Solution
Low or no product yield Incomplete deprotonation of the nucleophile.Use a stronger base or increase the reaction temperature. Ensure anhydrous conditions.
Low reactivity of the nucleophile.Increase the reaction temperature and/or reaction time. Consider using a more polar solvent.
Decomposition of the alkylating agent.Avoid excessively high temperatures and prolonged reaction times.
Formation of side products Dialkylation of the nucleophile.Use a 1:1 stoichiometry of nucleophile to alkylating agent. Add the alkylating agent slowly.
Elimination reaction.Use a less hindered, stronger nucleophile and a polar aprotic solvent.
Difficulty in product purification Residual DMF in the product.Perform multiple aqueous washes during the work-up.
Co-elution of starting material and product.Optimize the eluent system for column chromatography.

Safety Precautions

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This compound is a valuable and versatile reagent for the introduction of the cyclopropylmethyl moiety into a wide range of organic molecules. The protocols detailed in this guide provide a solid foundation for its use in N-, O-, and C-alkylation reactions. By understanding the underlying principles of its reactivity and carefully controlling the reaction conditions, researchers can effectively utilize this building block in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

References

  • Gholizadeh, S., Safa, K. D., & Noroozi Pesyan, N. (2019). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. Journal of the Iranian Chemical Society, 16(7), 1493–1504. [Link]

  • Grün, A., Bálint, E., & Keglevich, G. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Catalysts, 5(2), 634-652. [Link]

  • Johnstone, R. A. W., & Rose, M. E. (1979). A rapid, simple, and mild procedure for alkylation of phenols, alcohols, amides and acids. Tetrahedron, 35(17), 2169-2173. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl Cyclopropane Carboxylate: A Versatile Intermediate for Pharmaceuticals and Organic Synthesis. Retrieved from [Link]

  • International Journal of Advanced Biotechnology and Research. (n.d.). Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of active methylene compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Bromocyclopropane. Retrieved from [Link]

  • Martins, J. E. D., & Toste, F. D. (2014). Synthetic Routes to Approved Drugs Containing a Spirocycle. Accounts of chemical research, 47(3), 734–745. [Link]

  • del Pozo, C. (2011). Regioselective Monoborylation of Spirocyclobutenes. Organic letters, 13(23), 6204–6207. [Link]

  • Fañanás-Mastral, M., & Feringa, B. L. (2022). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. JACS Au, 2(3), 706-715. [Link]

  • Liu, W. B., & Walsh, P. J. (2009). Reaction of 1-amino-2-methylenecyclopropane-1-carboxylate with 1-aminocyclopropane-1-carboxylate deaminase: analysis and mechanistic implications. Biochemistry, 48(20), 4473–4483. [Link]

  • Doyle, A. G., & Jacobsen, E. N. (2011). Mechanistic Investigations of Cooperative Catalysis in the Enantioselective Fluorination of Epoxides. Journal of the American Chemical Society, 133(34), 13408–13411. [Link]

  • ResearchGate. (n.d.). Reaction mechanism and mechanistic Studies. A) Possible mechanistic.... Retrieved from [Link]

  • ResearchGate. (n.d.). Spiro Compounds: A Brief History. Retrieved from [Link]

  • PubMed. (n.d.). Reaction of 1-amino-2-methylenecyclopropane-1-carboxylate with 1-aminocyclopropane-1-carboxylate deaminase: analysis and mechanistic implications. Retrieved from [Link]

  • ACS Publications. (2022, March 5). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of methyl 1-bromocyclopentane- and -cyclohexanecarboxylates with zinc and 2-arylmethylideneindan-1,3-diones. Retrieved from [Link]

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  • MDPI. (2015, April 21). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl Cyclopropane Carboxylate: A Cornerstone for Pharmaceutical and Agrochemical Intermediates. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Deployment of Methyl 1-(bromomethyl)cyclopropane-1-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Small Rings in Drug Design

In the intricate landscape of medicinal chemistry, the cyclopropane ring has emerged from a structural curiosity to a cornerstone of modern drug design. As the smallest and most strained carbocycle, it confers a unique set of properties upon parent molecules that are highly sought after in lead optimization campaigns. Its inherent rigidity can lock a molecule into a bioactive conformation, enhancing binding affinity and selectivity for its biological target.[1] Furthermore, the cyclopropyl group is often used as a bioisostere for moieties such as alkenes, gem-dimethyl groups, or even phenyl rings, offering a pathway to navigate challenging intellectual property landscapes and improve drug-like properties.[2] One of the most significant advantages is the enhancement of metabolic stability; the cyclopropane scaffold is notably resistant to common metabolic pathways like oxidative degradation, which can extend a drug's in vivo half-life and improve its pharmacokinetic profile.[3]

Methyl 1-(bromomethyl)cyclopropane-1-carboxylate (CAS: 43161-30-4) is a particularly valuable building block that leverages these benefits.[4] It is a bifunctional reagent designed for the efficient introduction of a quaternary, ester-functionalized cyclopropylmethyl group. This guide provides an in-depth exploration of its applications, reactivity, and detailed protocols for its strategic incorporation into drug candidates.

Reagent Profile and Strategic Value

This compound is a versatile scaffold that offers two distinct points for chemical modification.[4]

PropertyValueSource
Molecular Formula C₆H₉BrO₂[4]
Molecular Weight 193.04 g/mol
CAS Number 43161-30-4[4]
Primary Reactive Site Bromomethyl group (Electrophile)N/A
Secondary Handle Methyl ester (Pro-nucleophile)N/A

The primary utility of this reagent lies in its (bromomethyl) group. As a primary bromide, it is an excellent electrophile for SN2 reactions, readily reacting with a wide range of nucleophiles. This allows for the direct and robust installation of the cyclopropylmethyl motif onto a lead molecule. The geminal methyl ester provides a secondary functional handle that can be carried through several synthetic steps and later hydrolyzed to the corresponding carboxylic acid for further diversification, such as amide bond formation.

Core Application: Bioisosteric Replacement and Scaffold Hopping

A primary application of this reagent is to serve as a conformationally restricted and metabolically stable bioisostere for other common chemical groups.[1][2] The rigid three-membered ring introduces a well-defined three-dimensional exit vector from the point of attachment, which can be critical for optimizing interactions within a protein's binding pocket.

Caption: Bioisosteric replacement strategy using the cyclopropane motif.

Experimental Protocols

The following protocols are designed to be robust starting points for researchers. All manipulations of this compound should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), as it is a reactive alkylating agent.[5]

Protocol 1: N-Alkylation of a Heterocyclic Amine

This protocol details the common use of the reagent to alkylate a nitrogen nucleophile, a key reaction in the synthesis of many pharmaceutical agents.

Rationale: The choice of an aprotic polar solvent like acetonitrile (ACN) facilitates the SN2 reaction. Cesium carbonate (Cs₂CO₃) is selected as the base; it is moderately strong, has good solubility in ACN, and the large, soft cesium cation is known to accelerate alkylation reactions (the "cesium effect"). The reaction is heated to ensure a reasonable reaction rate.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the heterocyclic amine (1.0 eq).

  • Solvent and Base Addition: Dissolve the amine in anhydrous acetonitrile (ACN) to a concentration of approximately 0.1 M. Add finely ground cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Reagent Addition: Add this compound (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to 60-70 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with ethyl acetate.

    • Combine the organic filtrates and concentrate under reduced pressure.

    • Redissolve the residue in ethyl acetate (EtOAc) and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

cluster_workflow Protocol 1: N-Alkylation Workflow prep 1. Prepare Amine (1.0 eq) in dry flask under N₂ dissolve 2. Add Anhydrous ACN and Cs₂CO₃ (1.5 eq) prep->dissolve add_reagent 3. Add Reagent (1.1 eq) dropwise at RT dissolve->add_reagent react 4. Heat to 60-70 °C add_reagent->react monitor 5. Monitor by TLC/LC-MS react->monitor workup 6. Cool, Filter, Extract monitor->workup Reaction Complete purify 7. Purify via Column Chromatography workup->purify

Caption: Step-by-step workflow for N-alkylation.

Protocol 2: Sequential Saponification and Amide Coupling

This protocol demonstrates the utility of the ester as a secondary handle for diversification after the initial alkylation has been performed.

Rationale: The first step, saponification, uses lithium hydroxide (LiOH), a standard reagent for hydrolyzing methyl esters that minimizes side reactions. A co-solvent system (THF/water) is used to ensure solubility of both the organic substrate and the inorganic base. The subsequent amide coupling utilizes HATU, a common and efficient peptide coupling reagent that activates the carboxylic acid for rapid reaction with an amine. DIPEA is a non-nucleophilic base used to scavenge the acid produced during the reaction.

Step-by-Step Methodology:

Part A: Saponification

  • Dissolution: Dissolve the product from Protocol 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) and stir the mixture at room temperature.

  • Monitoring: Monitor the hydrolysis by TLC or LC-MS until the starting ester is consumed (typically 1-4 hours).

  • Work-up:

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any unreacted starting material.

    • Acidify the aqueous layer to pH ~3-4 with 1M HCl.

    • Extract the carboxylic acid product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude acid, which is often used directly in the next step.

Part B: Amide Coupling

  • Reagent Preparation: Dissolve the crude carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Activation: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15-20 minutes at room temperature to pre-activate the acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq).

  • Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 2-16 hours).

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final amide product by flash column chromatography or preparative HPLC.

Conclusion

This compound is more than a simple alkylating agent; it is a strategic tool for medicinal chemists. It provides a reliable method for introducing the cyclopropane motif, a privileged scaffold known to enhance critical ADME properties such as metabolic stability.[6] The dual functionality of the reagent allows for a robust initial coupling followed by late-stage diversification, making it an efficient and powerful building block in the development of next-generation therapeutics. The protocols provided herein offer a validated foundation for researchers to explore the vast potential of this versatile compound.

References

  • Talele, T. T. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry. Available from: [Link]

  • Gassman, P. G., & Burns, S. J. (1994). 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. The Journal of Organic Chemistry. Available from: [Link]

  • Noti, C., et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. ACS Catalysis. Available from: [Link]

  • ResearchGate. Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Available from: [Link]

  • MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Available from: [Link]

  • Gholizadeh, S., Safa, K. D., & Pesyan, N. N. (2019). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. Journal of the Iranian Chemical Society. Available from: [Link]

  • MySkinRecipes. Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate. Available from: [Link]

  • Organic Syntheses. Bromocyclopropane. Available from: [Link]

  • Cambridge MedChem Consulting. Ring Bioisosteres. Available from: [Link]

  • Baran Lab, Scripps Research. Bioisosteres v2 - Recent Trends and Tactics. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Methyl Cyclopropane Carboxylate: A Versatile Intermediate for Pharmaceuticals and Organic Synthesis. Available from: [Link]

  • Organic Syntheses. Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Available from: [Link]

  • ResearchGate. Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N | Request PDF. Available from: [Link]

  • Google Patents. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.

Sources

Application Note: Methyl 1-(bromomethyl)cyclopropane-1-carboxylate as a Versatile Scaffold for the Synthesis of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The cyclopropane ring is a privileged structural motif in medicinal chemistry, prized for its ability to impart conformational rigidity, improve metabolic stability, and modulate electronic properties.[1][2][3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Methyl 1-(bromomethyl)cyclopropane-1-carboxylate, a versatile and reactive building block for introducing the valuable 1-carboxy-1-cyclopropylmethyl moiety into diverse molecular scaffolds. We present detailed protocols for its synthesis and subsequent derivatization via nucleophilic substitution, enabling the rapid generation of compound libraries for screening and lead optimization.

Introduction: The Strategic Value of the Cyclopropane Motif

The cyclopropane ring, despite its simple three-carbon structure, is a powerhouse in modern drug design.[1][6][7] Its presence in numerous FDA-approved drugs and biologically active natural products is a testament to its unique physicochemical properties.[8][9][10][11] The strained ring system confers a high degree of sp2 character on its C-C bonds, allowing it to act as a bioisostere for alkenes or gem-dimethyl groups while presenting a well-defined three-dimensional shape.[1] This rigidity can lock a molecule into a bioactive conformation, enhancing potency and reducing off-target effects by minimizing entropic penalties upon binding to a biological target.[2][12]

This compound is an exemplary building block that capitalizes on these benefits. It features two key functional handles:

  • A primary bromide , which is an excellent electrophile for facile reaction with a wide range of nucleophiles.

  • A methyl ester , which can be retained, hydrolyzed to the corresponding carboxylic acid, or converted to an amide, providing a secondary point for diversification or interaction with a biological target.

This dual functionality allows for the systematic exploration of chemical space around a rigid cyclopropane core, making it an ideal reagent for fragment-based drug discovery (FBDD) and lead optimization campaigns.

Synthesis of the Core Reagent

While commercially available from suppliers[13], an in-house synthesis of this compound can be cost-effective for large-scale applications. A common and reliable method is the bromination of the corresponding alcohol, Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate, using a phosphine-based brominating agent.

Protocol 2.1: Synthesis of this compound

This two-step protocol begins with the commercially available diethyl 1,1-cyclopropanedicarboxylate.

Step A: Reduction to Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate

  • To a solution of diethyl 1,1-cyclopropanedicarboxylate (1.0 eq) in anhydrous THF (0.2 M), add lithium borohydride (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction at 0 °C by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mono-alcohol, which can often be used without further purification.

Step B: Bromination to the Final Product

  • Dissolve the crude alcohol from Step A (1.0 eq) in anhydrous dichloromethane (DCM) (0.3 M) under a nitrogen atmosphere and cool to 0 °C.

  • Add triphenylphosphine (1.2 eq) and stir until dissolved.

  • Add carbon tetrabromide (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. A similar transformation using triphenylphosphine and bromine has been reported for the synthesis of (bromomethyl)cyclopropane.[14]

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure product.

Reagent (Step B)MW ( g/mol )Amount (mmol)Equivalents
Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate130.1410.01.0
Triphenylphosphine262.2912.01.2
Carbon Tetrabromide331.6312.01.2
Dichloromethane-33 mL-
Expected Yield 193.04 ~7.5 (75%) -

Application in Bioactive Molecule Synthesis: Nucleophilic Substitution

The primary bromide of this compound is highly susceptible to S_N2 attack by a variety of nucleophiles. This provides a direct and efficient route to introduce the cyclopropylmethyl scaffold.

G cluster_0 Library Synthesis Workflow reagent Methyl 1-(bromomethyl) cyclopropane-1-carboxylate reaction Parallel Alkylation (S_N2 Reaction) reagent->reaction nucleophiles Diverse Nucleophiles (Amines, Phenols, Thiols) nucleophiles->reaction purification Purification (e.g., Chromatography) reaction->purification analysis Structural Analysis (NMR, MS) purification->analysis bioassay Bioactivity Screening analysis->bioassay

Sources

Application Notes & Protocols: Methyl 1-(bromomethyl)cyclopropane-1-carboxylate as a Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropyl Moiety

In the landscape of contemporary drug discovery and fine chemical synthesis, the cyclopropane ring stands out as a "bioisostere of choice." Its incorporation into molecular scaffolds often confers remarkable improvements in metabolic stability, binding affinity, and overall pharmacological profiles. Methyl 1-(bromomethyl)cyclopropane-1-carboxylate is a bifunctional reagent poised to be a cornerstone in this synthetic strategy. It uniquely combines a reactive bromomethyl group for nucleophilic substitution with a methyl ester for further derivatization, all anchored to a quaternary cyclopropane core.

This guide provides an in-depth look at the potential applications and detailed protocols for leveraging this building block. We will explore its core reactivity, propose robust synthetic protocols, and illustrate its utility in constructing complex molecular architectures relevant to pharmaceutical and materials science research.

Physicochemical Properties & Safe Handling

A thorough understanding of a reagent's properties and hazards is the foundation of any successful and safe experimental work.

PropertyValueReference
CAS Number 43161-30-4[1]
Molecular Formula C₆H₉BrO₂[1]
Molecular Weight 193.04 g/mol
Appearance Expected to be a liquid (based on analogs)N/A
Synonyms Methyl 1-(bromomethyl)cyclopropanecarboxylate

Safety & Handling Protocol:

This compound, as a brominated organic ester, should be handled with care as a potential irritant and flammable substance. The following protocols are based on safety guidelines for structurally related compounds[2][3].

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles, and nitrile gloves. All manipulations should be performed within a certified chemical fume hood.

  • Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids, away from strong oxidizing agents and bases[3]. Refrigeration is recommended.

  • Handling: Use spark-proof tools and equipment.[2][3] Avoid inhalation of vapors and contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water.

  • Spill & Waste Disposal: Absorb small spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal.[2][3] Waste is classified as hazardous and must be disposed of according to local regulations.[2]

Core Synthetic Applications: A Gateway to Molecular Diversity

The primary utility of this reagent stems from the electrophilic nature of the carbon atom in the bromomethyl group, making it an excellent substrate for Sₙ2 reactions. The methyl ester provides a secondary handle for diversification.

G cluster_reactants Reactants cluster_products Products R2NH R₂NH (Nucleophile) TS [R₂NH···CH₂(C₃H₄)COOMe···Br]⁻ Transition State R2NH->TS Sₙ2 Attack Bromide Br-CH₂-(C₃H₄)-COOMe (Electrophile) Bromide->TS Sₙ2 Attack Product R₂N⁺H-CH₂-(C₃H₄)-COOMe (Alkylated Product) TS->Product Bond Formation/ Bond Breaking Br_ion Br⁻ (Leaving Group) TS->Br_ion Bond Formation/ Bond Breaking

Sources

Application Notes and Protocols: The Versatile Reactivity of Methyl 1-(bromomethyl)cyclopropane-1-carboxylate with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclopropane Motif and the Utility of a Key Building Block

The cyclopropane ring, a motif once considered a mere chemical curiosity due to its inherent ring strain, has emerged as a privileged scaffold in modern medicinal chemistry and drug discovery.[1] Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, enabling enhanced binding to biological targets and often leading to improved potency and selectivity.[2] Furthermore, the introduction of a cyclopropane moiety can favorably modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. A particularly valuable building block for introducing this motif is Methyl 1-(bromomethyl)cyclopropane-1-carboxylate . This reagent provides a reactive handle for nucleophilic substitution, allowing for the facile construction of a diverse array of more complex molecules, including spirocyclic systems of significant therapeutic interest.[3][4][5]

This comprehensive guide provides detailed application notes and protocols for the reaction of this compound with a range of common nucleophiles. The content herein is designed for researchers, scientists, and drug development professionals, offering not only step-by-step procedures but also the underlying scientific rationale to empower effective and reliable synthesis.

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound is readily achievable from the commercially available Methyl 1-hydroxy-1-cyclopropanecarboxylate. The process involves a two-step sequence: reduction of the ester to the corresponding primary alcohol, followed by bromination.

Step 1: Reduction of Methyl Cyclopropanecarboxylate

The ester is reduced to 1-(hydroxymethyl)cyclopropane-1-methanol using a suitable reducing agent. A standard and effective method is the use of lithium aluminum hydride (LAH) in an anhydrous ether solvent.

Step 2: Bromination of Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate

The resulting primary alcohol is then converted to the desired bromide. Several methods are effective for this transformation, with the Appel reaction (using triphenylphosphine and carbon tetrabromide) or reaction with phosphorus tribromide (PBr₃) being common choices that proceed under mild conditions and are known to be effective for primary alcohols.[6][7][8]

Synthesis Methyl 1-hydroxy-1-cyclopropanecarboxylate Methyl 1-hydroxy-1-cyclopropanecarboxylate Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate Methyl 1-hydroxy-1-cyclopropanecarboxylate->Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate 1. LiAlH4, THF 2. H2O quench This compound This compound Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate->this compound PBr3, Et2O or PPh3, CBr4, CH2Cl2

Caption: Synthetic route to this compound.

PART 1: Reactions with N-Nucleophiles: Building Amines and Heterocycles

The reaction of this compound with nitrogen-based nucleophiles is a cornerstone of its synthetic utility, providing access to a wide range of primary, secondary, and tertiary amines, as well as nitrogen-containing heterocycles.

Mechanistic Insight: A Classic Sₙ2 Pathway

The reaction proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism.[9] The nucleophilic amine attacks the electrophilic carbon of the bromomethyl group from the backside, leading to a concerted displacement of the bromide leaving group.

Caption: Sₙ2 reaction of an amine with the substrate.

Expertise & Experience: Why Ring Opening is Not a Major Concern

The substrate, this compound, can be considered a neopentyl-like halide, as the carbon bearing the leaving group is primary, but the adjacent carbon is quaternary.[10] In classical Sₙ2 reactions, neopentyl halides are notoriously unreactive due to severe steric hindrance.[11][12] However, the cyclopropane ring, while sterically demanding, does not completely shut down reactivity. The reaction proceeds, albeit potentially slower than with unhindered primary halides.

Crucially, under the typical basic or neutral conditions of Sₙ2 reactions with amines, rearrangement or ring-opening of the cyclopropylmethyl system is generally not observed. Such rearrangements typically proceed through a carbocationic intermediate, which is characteristic of an Sₙ1 mechanism. The use of strong to moderate amine nucleophiles and polar aprotic solvents favors the bimolecular Sₙ2 pathway, thus avoiding the formation of a carbocation and preserving the integrity of the cyclopropane ring.[13]

Protocol 1: General Procedure for N-Alkylation of Amines

This protocol is applicable to a wide range of primary and secondary amines, including anilines and cyclic amines like piperidine.

Materials:

  • This compound

  • Amine (e.g., aniline, piperidine) (1.0-1.2 equivalents)

  • Base (e.g., K₂CO₃, Et₃N) (1.5-2.0 equivalents)

  • Solvent (e.g., Acetonitrile, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the amine and the solvent.

  • Add the base to the stirred solution.

  • Add this compound dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineK₂CO₃Acetonitrile801285Adapted from[14]
PiperidineEt₃NDMF60892Adapted from[15]
MorpholineK₂CO₃DMF701088Adapted from[15]

Trustworthiness: Ensuring a Successful Reaction

  • Inert Atmosphere: While not always strictly necessary for simple amines, an inert atmosphere is good practice to prevent potential side reactions, especially with more sensitive substrates.

  • Base Selection: A non-nucleophilic inorganic base like potassium carbonate is often preferred to avoid competition with the amine nucleophile. For less reactive amines, a stronger base may be required.

  • Solvent Choice: Polar aprotic solvents like acetonitrile or DMF are ideal as they solvate the cation of the base while leaving the nucleophile relatively "bare" and more reactive, accelerating the Sₙ2 reaction.

  • Monitoring: Regular monitoring by TLC or LC-MS is crucial to determine the reaction endpoint and prevent the formation of byproducts from prolonged heating.

PART 2: Reactions with S-Nucleophiles: Forging Carbon-Sulfur Bonds

The reaction with sulfur-based nucleophiles, particularly thiols, provides a straightforward route to cyclopropylmethyl thioethers.

Protocol 2: S-Alkylation of Thiols

This protocol outlines the reaction with thiophenol as a representative example.

Materials:

  • This compound

  • Thiophenol (1.0 equivalent)

  • Base (e.g., NaH, K₂CO₃) (1.1 equivalents)

  • Solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the thiol and the solvent.

  • Cool the solution to 0 °C and add the base portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add this compound dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by flash column chromatography.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
ThiophenolNaHTHF0 to rt495Adapted from general S-alkylation procedures

PART 3: Reactions with O-Nucleophiles: Accessing Ethers

Oxygen nucleophiles, such as alkoxides and phenoxides, can also displace the bromide to form the corresponding ethers.

Protocol 3: O-Alkylation of Phenols

Materials:

  • This compound

  • Phenol (1.0 equivalent)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (1.5 equivalents)

  • Solvent (e.g., Acetone, DMF)

Procedure:

  • To a round-bottom flask, add the phenol, base, and solvent.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add this compound.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer and concentrate to give the crude product, which can be purified by chromatography.[8][16][17][18]

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PhenolK₂CO₃AcetoneReflux1280Adapted from[3]
4-MethoxyphenolCs₂CO₃DMF80688Adapted from[3]

PART 4: Reactions with C-Nucleophiles: Constructing Carbon-Carbon Bonds

The reaction with carbon-based nucleophiles is a powerful tool for extending the carbon skeleton. A common and useful example is the reaction with cyanide.

Protocol 4: Synthesis of Methyl 1-(cyanomethyl)cyclopropane-1-carboxylate

Materials:

  • This compound

  • Sodium cyanide (NaCN) (1.2 equivalents)

  • Solvent (e.g., DMSO, DMF)

Procedure:

  • Caution: Cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a round-bottom flask, add sodium cyanide and the solvent.

  • Heat the mixture to 50-70 °C to aid dissolution.

  • Add this compound dropwise.

  • Maintain the reaction at the elevated temperature and monitor its progress.

  • Upon completion, cool the reaction mixture and carefully pour it into a large volume of water.

  • Extract the aqueous mixture with an organic solvent.

  • Wash the combined organic extracts with brine, dry, and concentrate.

  • Purify the product by distillation or chromatography.[19]

NucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
NaCNDMSO70675Adapted from[19]

Application Highlight: Synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-ones

A significant application of this compound is in the synthesis of spirocyclic compounds, particularly spirooxindoles, which are prevalent in many biologically active molecules.[3][5] An illustrative example is the intramolecular cyclization of a suitably functionalized precursor.

Spirocycle_Synthesis start N-(2-hydroxyphenyl)acetamide derivative intermediate N-(2-hydroxyphenyl)-2-(1-(bromomethyl)cyclopropyl)acetamide start->intermediate Alkylation with This compound product Spiro[cyclopropane-1,3'-indolin]-2'-one intermediate->product Intramolecular Nucleophilic Substitution (Base-mediated)

Caption: General workflow for the synthesis of spirooxindoles.

This intramolecular Sₙ2 reaction, where the nucleophile (in this case, an aniline nitrogen) and the electrophile are part of the same molecule, is a powerful strategy for constructing cyclic systems.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its reactivity is dominated by the Sₙ2 mechanism, allowing for the predictable and efficient introduction of the cyclopropylmethyl moiety through reactions with a wide range of nucleophiles. By understanding the underlying mechanistic principles and carefully selecting reaction conditions, researchers can harness the full potential of this reagent to construct complex molecular architectures for applications in drug discovery and materials science.

References

  • Dostrovsky, I., & Hughes, E. D. (1946). Mechanism of substitution at a saturated carbon atom. Part XX. The rôle of steric hindrance. (Section A) Introductory remarks. (Section B) The kinetics of the reactions of neopentyl bromide with sodium ethoxide in dry ethyl alcohol. Journal of the Chemical Society (Resumed), 157-161.
  • Lee, I., Kim, C. K., & Lee, B. S. (1996). Bimolecular nucleophilic substitution (SN2) reactions of neopentyl arenesulfonates with anilines and benzylamines in methanol. Journal of the Chemical Society, Perkin Transactions 2, (8), 1647-1652.
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  • Wikipedia. (2023, November 29). SN2 reaction. Retrieved from [Link]

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  • Smedarchina, Z., Siebrand, W., & Zgierski, M. Z. (2001). How persistent is cyclopropyl upon nucleophilic substitution, and is frontside displacement possible? A model study. The Journal of organic chemistry, 66(21), 7084–7089.
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  • Google Patents. (2022). CN111499508B - Preparation method of methyl cyclopropanecarboxylate.
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  • Li, J., Wang, Y., Li, Y., Wang, Y., & Wang, J. (2021). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-imines via a sequential [1 + 2] annulation reaction of indolin-2-imines with α-aryl vinylsulfonium salts. Organic & Biomolecular Chemistry, 19(39), 8568-8572.
  • Kapure, J. S., Reddy, C. N., Adiyala, P. R., Nayak, R., Nayak, V. L., Nanubolu, J. B., ... & Maurya, R. A. (2016). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances, 6(93), 90466-90473.
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  • Scott, L. T., & DeCicco, G. J. (1976). 1-Cyano-2-methylenecyclopropane. In Organic Syntheses (Vol. 55, p. 70).
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  • Pardo, J., & Morize, I. (1984). A convenient synthesis of cyclopropylacetonitrile. Synthesis, 1984(11), 978-979.
  • Askin, D., Volante, R. P., Reamer, R. A., Ryan, K. M., & Shinkai, I. (1988). A highly efficient synthesis of PBr3. The Journal of Organic Chemistry, 53(23), 5621-5622.
  • Reddit. (2023, December 11). PBr3 Understanding Difficulties. r/OrganicChemistry. Retrieved from [Link]

  • Sipos, G., Tömösközi, I., & Gruber, L. (2006). Computational study of reactivity and transition structures in nucleophilic substitutions on benzyl bromides. Chemistry-A European Journal, 12(23), 6061-6070.
  • Google Patents. (2000). CN1050597C - Process for synthesizing cyclopropyl carboxylic ester.
  • Tu, S., Li, C., Zhang, Y., Cao, L., & An, L. (2018). Selective N-Alkylation of Aniline by Micellar Catalysis. Journal of colloid and interface science, 209(1), 18-22.
  • Moorthy, R., Bio-Sawe, W., Thorat, S. S., & Sibi, M. P. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. DOI:10.1039/D4QO00535J.
  • Das, A., & Jana, S. (2021). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Advanced Chemical Engineering, 12(8), 245.
  • LibreTexts. (2024, September 30). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Retrieved from [Link]

  • W.W. Norton. (n.d.). 7.5 Substitution, Nucleophilic, Bimolecular: The SN2 Reaction. In Organic Chemistry. Retrieved from [Link]

  • Csomós, P., Wölfling, J., Szőllősy, Á., & Szatmári, I. (2022).
  • Menzek, A., Karaca, G., Şentürk, M., & Ekinci, D. (2019). Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. Bioorganic chemistry, 90, 103017.
  • Berardi, F., Abate, C., Ferorelli, S., Uricchio, V., Perrone, R., Leopoldo, M., ... & Tortorella, V. (2004). Methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as a probe for selective binding and activity at the sigma(1) receptor. Journal of medicinal chemistry, 47(11), 2824–2832.
  • Káncz, Á., Kuti, M., Dékány, M., & Kotschy, A. (2020).
  • ResearchGate. (2023, August 7). New Family of Cyclopropanating Reagents: Synthesis, Reactivity, and Stability Studies of Iodomethylzinc Phenoxides. Retrieved from [Link]

  • Deere, J., Taimoory, S. M., & Vederas, J. C. (2019). N-(4-Hydroxy-2-nitrophenyl)acetamide.
  • Chegg. (2024, April 6). Solved A chemist combines bromomethane and sodium methoxide. Retrieved from [Link]

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  • Google Patents. (2016). US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
  • ResearchGate. (2023, August 7). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. Retrieved from [Link]

  • Google Patents. (2015). WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.

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Application Notes & Protocols: The Strategic Use of Methyl 1-(bromomethyl)cyclopropane-1-carboxylate for the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclopropane Moiety as a Privileged Scaffold in Medicinal Chemistry

The cyclopropane ring, a three-membered carbocycle, is a highly valuable structural motif in modern drug design. Its incorporation into bioactive molecules is often associated with significant improvements in pharmacological properties. The inherent strain of the ring system imparts a unique electronic character and a rigid conformational constraint, which can lead to enhanced binding affinity for the target enzyme, improved metabolic stability by blocking sites of oxidation, and a favorable influence on membrane permeability.[1]

Methyl 1-(bromomethyl)cyclopropane-1-carboxylate is a versatile and powerful building block for introducing this privileged scaffold. Its bifunctional nature, featuring a reactive bromomethyl group for nucleophilic substitution and a methyl ester for further derivatization, provides a robust platform for the synthesis of diverse molecular architectures. This guide provides an in-depth exploration of its application in the synthesis of enzyme inhibitors, with a particular focus on the strategic design of inhibitors for the serine hydrolase superfamily.

Core Application: A Gateway to Serine Hydrolase Inhibitors

Serine hydrolases are one of the largest and most diverse enzyme families, playing critical roles in countless physiological processes, including digestion, blood clotting, nerve transmission, and inflammation.[2][3] Their catalytic mechanism relies on a highly conserved triad of amino acids (typically Serine-Histidine-Aspartate), with the serine residue acting as the primary nucleophile.[4] This nucleophilic serine is a key target for covalent inhibitors. The design of such inhibitors often involves a "warhead"—an electrophilic group that forms a stable, covalent bond with the serine's hydroxyl group, leading to irreversible or slowly reversible inhibition.[2][5]

This compound serves as an ideal starting point for constructing inhibitors that combine a specific recognition element with a latent or explicit electrophilic warhead. The cyclopropane core provides a rigid scaffold to correctly orient the pharmacophoric elements for optimal interaction with the enzyme's active site.

Strategic Synthesis Workflow

The synthetic utility of this compound stems from a logical and sequential series of transformations. The bromomethyl handle allows for the introduction of a wide variety of substituents via nucleophilic substitution, while the ester provides a convenient point for linking to larger recognition motifs.

G A Methyl 1-(bromomethyl)cyclopropane- 1-carboxylate B Step 1: Nucleophilic Substitution (R-NuH, Base) A->B Versatility C Intermediate 1 (Ester-Amine/Thiol/etc.) B->C D Step 2: Saponification (LiOH or NaOH) C->D Activation Handle E Intermediate 2 (Carboxylic Acid) D->E F Step 3: Amide Coupling (Recognition Moiety-NH2, Coupling Agents) E->F Specificity Element G Final Enzyme Inhibitor F->G G cluster_0 Enzyme Active Site Enzyme Ser-OH Intermediate Tetrahedral Intermediate Enzyme->Intermediate Nucleophilic Attack Histidine His...H-N Inhibitor Inhibitor (with Electrophilic Warhead) Inhibitor->Intermediate Covalent Covalently Modified Enzyme (Inactive) Intermediate->Covalent Stable Adduct Formation

Caption: Covalent modification of a catalytic serine residue.

This mechanism involves the serine's hydroxyl group, activated by a nearby histidine residue, attacking an electrophilic center on the inhibitor (the "warhead"). [4]This forms a stable covalent adduct, rendering the enzyme inactive.

Experimental Protocols

The following protocols provide a representative, step-by-step methodology for the synthesis of a generic enzyme inhibitor precursor using this compound.

Protocol 1: Synthesis of Methyl 1-((benzylamino)methyl)cyclopropane-1-carboxylate (Intermediate 1)

Objective: To demonstrate the nucleophilic substitution of the bromide with a primary amine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and anhydrous acetonitrile (approx. 0.2 M).

  • Add potassium carbonate (2.0 eq) to the solution. Expertise Note: K₂CO₃ is a mild inorganic base sufficient to scavenge the HBr byproduct without promoting side reactions. It is easily removed by filtration.

  • Add benzylamine (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Synthesis of 1-((benzylamino)methyl)cyclopropane-1-carboxylic acid (Intermediate 2)

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid.

Materials:

  • Intermediate 1 (from Protocol 1) (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Intermediate 1 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH·H₂O (3.0 eq) and stir the reaction mixture vigorously at room temperature for 4-8 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 by the slow addition of 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine (1x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid, which can often be used in the next step without further purification.

Protocol 3: Amide Coupling to a Recognition Moiety

Objective: To couple the carboxylic acid with a representative amine to form the final inhibitor scaffold.

Materials:

  • Intermediate 2 (from Protocol 2) (1.0 eq)

  • Amine-containing recognition moiety (e.g., 4-aminophenol) (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • 1 M HCl

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Intermediate 2 (1.0 eq) and the amine recognition moiety (1.0 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes. Expertise Note: DIPEA is a sterically hindered, non-nucleophilic base essential for maintaining basic conditions required for the coupling without interfering with the reaction.

  • Add HATU (1.1 eq) in one portion. The solution may turn yellow. Trustworthiness: HATU is a highly efficient coupling reagent that minimizes racemization and leads to high yields of the amide product.

  • Stir the reaction at room temperature for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final compound.

Data Summary

The following table summarizes the expected outcomes for the synthesis of a representative inhibitor scaffold.

StepProductSynthetic TransformationTypical YieldKey Characterization Data (Hypothetical)
1 Methyl 1-((benzylamino)methyl)cyclopropane-1-carboxylateSN2 Substitution75-90%¹H NMR: δ 7.4-7.2 (m, 5H), 3.7 (s, 3H), 2.8 (s, 2H), 1.2 (t, 2H), 0.9 (t, 2H). MS (ESI+): m/z [M+H]⁺ calculated and found.
2 1-((benzylamino)methyl)cyclopropane-1-carboxylic acidSaponification85-98%¹H NMR: δ 10.5 (br s, 1H), 7.4-7.2 (m, 5H), 2.9 (s, 2H), 1.3 (t, 2H), 1.0 (t, 2H). MS (ESI+): m/z [M+H]⁺ calculated and found.
3 N-(4-hydroxyphenyl)-1-((benzylamino)methyl)cyclopropane-1-carboxamideAmide Coupling60-80%¹H NMR: δ 9.5 (s, 1H), 7.5 (d, 2H), 7.4-7.2 (m, 5H), 6.8 (d, 2H), 2.9 (s, 2H), 1.4 (t, 2H), 1.1 (t, 2H). MS (ESI+): m/z [M+H]⁺ calculated and found.

References

  • Exploring the enzyme‐catalyzed synthesis of isotope labeled cyclopropanes. (n.d.). In PMC. Retrieved January 6, 2026, from [Link]

  • Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. (n.d.). In NSF Public Access Repository. Retrieved January 6, 2026, from [Link]

  • Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. (2021). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Amino Acid-Based Synthesis and Glycosidase Inhibition of Cyclopropane-Containing Iminosugars. (2020). ResearchGate. Retrieved January 6, 2026, from [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (n.d.). In PMC. Retrieved January 6, 2026, from [Link]

  • Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. (n.d.). Stanford Medicine. Retrieved January 6, 2026, from [Link]

  • Biosynthesis of Cyclopropane Compounds. VI. Product Inhibition of Cyclopropane Fatty Acid Synthetase by S-Adenosylhomocysteine and Reversal of Inhibition by a Hydrolytic Enzyme. (n.d.). ACS Publications. Retrieved January 6, 2026, from [Link]

  • Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. (2020). NIH. Retrieved January 6, 2026, from [Link]

  • The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases. (n.d.). In PMC. Retrieved January 6, 2026, from [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (2022). MDPI. Retrieved January 6, 2026, from [Link]

  • Cyclopropane derivatives as potential human serine racemase inhibitors: unveiling novel insights into a difficult target. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]

  • Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]

  • Exploring the fatty acid amide hydrolase and cyclooxygenase inhibitory properties of novel amide derivatives of ibuprofen. (2020). PMC - NIH. Retrieved January 6, 2026, from [Link]

  • Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl co. (n.d.). Retrieved January 6, 2026, from [Link]

  • Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Macamides. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]

  • This compound | 43161-30-4. (n.d.). Retrieved January 6, 2026, from [Link]

  • The discovery and development of inhibitors of fatty acid amide hydrolase (FAAH). (n.d.). Retrieved January 6, 2026, from [Link]

  • Substitution-Induced Mechanistic Switching in SNAr-Warheads for Cysteine Proteases. (n.d.). Retrieved January 6, 2026, from [Link]

  • Exploring (Bromomethyl)cyclopropane: A Key Pharmaceutical Intermediate. (n.d.). Retrieved January 6, 2026, from [Link]

  • Methyl Cyclopropane Carboxylate: Essential for Pharmaceutical and Agrochemical Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 6, 2026, from [Link]

  • Methyl Cyclopropane Carboxylate: A Versatile Intermediate for Pharmaceuticals and Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 6, 2026, from [Link]

  • Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. (n.d.). Google Patents.
  • Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. (2019). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. (2016). Google Patents.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-(bromomethyl)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-(bromomethyl)cyclopropane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthesis. Our goal is to equip you with the necessary knowledge to navigate the common challenges and successfully synthesize this valuable building block.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the strained cyclopropane ring and the reactive bromomethyl group makes it a versatile synthon, but also introduces specific challenges in its preparation. This guide will focus on the most common synthetic route: the bromination of Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate, primarily via the Appel reaction.

Core Synthesis Workflow

The primary route for synthesizing this compound involves the conversion of the corresponding alcohol using a brominating agent. The Appel reaction is a widely used and effective method for this transformation.

SynthesisWorkflow cluster_start Starting Material cluster_reaction Bromination (Appel Reaction) cluster_workup Work-up & Purification cluster_product Final Product Start Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate Reaction Reaction with PPh3 and CBr4 in an inert solvent (e.g., DCM) Start->Reaction Reagents Workup Aqueous wash to remove water-soluble impurities Reaction->Workup Crude Product Purification Column chromatography or distillation to remove triphenylphosphine oxide and other byproducts Workup->Purification Washed Crude Product This compound Purification->Product Purified Product

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The Appel reaction is a highly reliable and frequently employed method for converting Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate to its corresponding bromide.[1][2] This reaction utilizes triphenylphosphine (PPh₃) and a bromine source, typically carbon tetrabromide (CBr₄), under mild conditions.[1] The yields are generally good, and the reaction is tolerant of various functional groups.

Q2: What are the primary challenges and side reactions to be aware of during this synthesis?

A2: The main challenges include:

  • Ring Stability: The cyclopropane ring is strained and can be susceptible to ring-opening, especially in the presence of acidic conditions or certain reactive intermediates.[3][4][5] This can lead to the formation of linear bromoalkene byproducts.

  • Byproduct Formation: The Appel reaction stoichiometrically produces triphenylphosphine oxide (TPPO) as a byproduct, which can be challenging to separate from the desired product due to its polarity and solubility.[6]

  • Incomplete Reaction: As with any reaction, incomplete conversion of the starting alcohol can occur, necessitating careful monitoring and purification.

Q3: Are there alternative brominating agents to the PPh₃/CBr₄ system?

A3: Yes, other brominating agents can be used. N-Bromosuccinimide (NBS) in the presence of a phosphine is a common alternative.[7][8] Phosphorus tribromide (PBr₃) is another option, although it can sometimes lead to the formation of isomeric impurities that are difficult to separate by distillation.[9] The choice of reagent often depends on the specific substrate, desired purity, and scale of the reaction.

Q4: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct?

A4: Several methods can be employed for TPPO removal:

  • Crystallization: TPPO is often crystalline and can sometimes be precipitated out of the reaction mixture by the addition of a non-polar solvent like hexane or a mixture of ether and pentane, followed by filtration.[10]

  • Column Chromatography: Silica gel chromatography is a very effective method for separating the less polar product from the more polar TPPO.

  • Precipitation with Metal Salts: TPPO can form complexes with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂), which then precipitate from the solution.[11] This can be a useful technique in polar solvents where simple crystallization is less effective.[11]

Q5: What are the key safety precautions to take during this synthesis?

A5: It is crucial to handle all reagents in a well-ventilated fume hood.

  • Carbon Tetrabromide (CBr₄): Is toxic and should be handled with care.

  • Phosphorus Tribromide (PBr₃): Is corrosive and reacts violently with water.[12][13] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13]

  • Triphenylphosphine (PPh₃): Can be an irritant.[14] Avoid inhalation of dust and skin contact.[14]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Poor quality reagents: Wet solvent or decomposed triphenylphosphine. 2. Low reaction temperature: The reaction may be too slow at very low temperatures. 3. Insufficient reaction time: The reaction may not have gone to completion.1. Use anhydrous solvents. Ensure triphenylphosphine is fresh and stored under inert gas. 2. Allow the reaction to warm to room temperature after the initial addition of reagents at 0 °C. Monitor the reaction by TLC or GC-MS. 3. Increase the reaction time and continue to monitor its progress.
Presence of Unreacted Starting Material (Alcohol) 1. Insufficient brominating agent: Not enough PPh₃ or CBr₄ was used. 2. Reaction not at equilibrium or incomplete. 1. Use a slight excess (1.1-1.5 equivalents) of PPh₃ and CBr₄. 2. Increase reaction time or gently warm the reaction mixture (e.g., to 40 °C) while monitoring for side product formation.
Formation of a Significant Amount of Byproducts (Visible on TLC/GC-MS) 1. Ring-opening of the cyclopropane ring: This can be caused by acidic impurities or prolonged reaction times at elevated temperatures.[3] 2. Side reactions of the brominating agent. 1. Ensure the reaction is run under neutral conditions. Use freshly distilled solvents. Avoid high temperatures. Keep reaction times to the minimum required for complete conversion. 2. Consider using an alternative brominating agent like NBS/PPh₃ which can sometimes be milder.
Difficulty in Removing Triphenylphosphine Oxide (TPPO) 1. Co-elution during column chromatography. 2. High solubility of TPPO in the work-up solvent. 1. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) can improve separation. 2. Attempt to precipitate the TPPO by concentrating the crude mixture and triturating with a non-polar solvent like pentane or hexane before chromatography.[10] Alternatively, use the ZnCl₂ precipitation method.[11]
Visual Troubleshooting Workflow

Troubleshooting cluster_start Problem Identification cluster_low_yield Low Yield cluster_byproducts Byproduct Formation cluster_purification Purification Issues Start Analyze crude reaction mixture (TLC, GC-MS, NMR) LowYield Low Yield of Product Start->LowYield Byproducts Significant Byproducts Detected Start->Byproducts Purification Difficulty Separating TPPO Start->Purification CheckReagents Check Reagent Quality & Stoichiometry LowYield->CheckReagents OptimizeConditions Optimize Reaction Conditions (Time, Temp) CheckReagents->OptimizeConditions RingOpening Suspect Ring-Opening? Byproducts->RingOpening OtherByproducts Other Byproducts Byproducts->OtherByproducts RingOpening->OtherByproducts No AdjustConditions Use Milder Conditions (Lower Temp, Shorter Time) RingOpening->AdjustConditions Yes ChangeReagent Consider Alternative Brominating Agent (e.g., NBS/PPh3) OtherByproducts->ChangeReagent OptimizeChroma Optimize Chromatography (Solvent System) Purification->OptimizeChroma PrecipitateTPPO Attempt Precipitation of TPPO (Non-polar solvent or ZnCl2) Purification->PrecipitateTPPO

Caption: A decision tree for troubleshooting common issues in the synthesis.

Experimental Protocol: Appel Reaction

This protocol is a representative procedure for the synthesis of this compound.

Materials and Equipment:

  • Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for inert atmosphere reactions

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: To the stirred solution, add triphenylphosphine (1.2 eq) and carbon tetrabromide (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will contain triphenylphosphine oxide. Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless oil.

Quantitative Data Summary:

ParameterValue
Stoichiometry
Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate1.0 eq
Triphenylphosphine (PPh₃)1.2 eq
Carbon tetrabromide (CBr₄)1.2 eq
Reaction Conditions
SolventAnhydrous Dichloromethane (DCM)
TemperatureRoom Temperature (approx. 20-25 °C)
Reaction Time2-4 hours (monitor by TLC/GC-MS)
Expected Yield 75-90%

References

  • Gholizadeh, S. G., Safa, K. D., & Pesyan, N. N. (2019). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. Journal of the Iranian Chemical Society, 16(5), 1025-1036.
  • NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phosphorus Tribromide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Bromocyclopropane. Retrieved from [Link]

  • Cant, A. A., & De Kimpe, N. (2019).
  • Tamboli, Y., Kashid, B., Patil, S., & Merwade, A. Y. (2021).
  • Semantic Scholar. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Retrieved from [Link]

  • Barnier, J. P., & Pardo, D. G. (2000). Process for the production of cyclopropylmethyl halides. U.S.
  • Pardo, D. G., & Barnier, J. P. (2016). Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. U.S.
  • National Center for Biotechnology Information. (n.d.). Bromomethylcyclopropane. PubChem Compound Database. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. Retrieved from [Link]

  • Pardo, D. G., & Barnier, J. P. (2015). Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. WO 2015/101452 A1.
  • Pardo, D. G., & Barnier, J. P. (2017). Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. U.S.
  • Menzek, A., et al. (2019). Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. Bioorganic Chemistry, 91, 103017.
  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936.
  • Beilstein Journal of Organic Chemistry. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). trans-1,2-Bis-(hydroxymethyl)cyclopropane. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Intramolecular cyclopropylmethylation via non-classical carbenium ion. Retrieved from [Link]

  • Bayer Aktiengesellschaft. (1998). Process for the preparation of hydroxymethyl-cyclopropane. U.S.
  • Reddit. (2022). Bromination of cyclopropanes. r/OrganicChemistry. Retrieved from [Link]

  • The University of Queensland. (n.d.). Mechanistic Studies on the Base-Promoted Ring Opening of Glycal-derived gem-Dibromocyclopropanes. UQ eSpace. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Retrieved from [Link]

  • Zeneca Limited. (1997). Triphenylphosphine oxide complex process. CA 2222854 A1.
  • National Institutes of Health. (n.d.). Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. Retrieved from [Link]

  • LG Chem, Ltd. (2013). Method for preparing 1-(1'-(carboxymethyl)cyclopropane methyl disulfonyl methyl)

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advanced purification techniques for Methyl 1-(bromomethyl)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the demand for heightened purity in pharmaceutical intermediates, this Technical Support Center provides a specialized resource for researchers working with Methyl 1-(bromomethyl)cyclopropane-1-carboxylate. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering solutions grounded in chemical principles and validated by field experience.

This guide is structured as a dynamic troubleshooting hub. Instead of a static manual, you will find a series of FAQs for foundational knowledge and in-depth troubleshooting guides for specific, challenging scenarios you may encounter during purification.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities arise from incomplete reactions, side reactions, or reagent degradation.

  • Unreacted Starting Material: The corresponding alcohol, Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate, is a very common impurity.

  • Isomeric Byproducts: Synthesis from cyclopropylmethanol derivatives can sometimes lead to ring-opening or rearrangement, forming isomers like bromocyclobutane or 4-bromo-1-butene derivatives.[1] These can be particularly challenging to separate due to similar boiling points.[1]

  • Reagent-Derived Impurities: If using brominating agents like triphenylphosphine/bromine, you may have triphenylphosphine oxide as a high-boiling point impurity.[2] Syntheses using phosphorus tribromide can leave acidic phosphorus residues.[1]

  • Solvent Residues: Residual high-boiling solvents from the reaction (e.g., DMF, NMP).[2][3]

Q2: What are the recommended storage and handling conditions for the purified compound?

A2: this compound, like many alkyl halides, requires careful handling and storage to maintain its purity.

  • Storage Temperature: Refrigeration (typically 0-6°C) is recommended to minimize degradation.[4]

  • Atmosphere: Store under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture- and air-induced decomposition.

  • Incompatibilities: The compound is incompatible with strong bases and strong oxidizing agents.[4][5] Contact with these should be avoided.

  • Stability: While stable under recommended conditions, the cyclopropane ring is strained and the C-Br bond is reactive.[4] Long-term storage may lead to slow decomposition. It is advisable to re-analyze the purity of older batches before use.

Q3: How do I choose the best primary purification technique?

A3: The optimal technique depends on the nature of the impurities, the scale of your experiment, and the required final purity. Use the following decision tree to guide your choice.

G cluster_outcomes start Start: Crude Product Analysis (TLC, GC, Crude NMR) q1 Are major impurities significantly more polar (e.g., starting alcohol, phosphine oxides)? start->q1 q2 Are major impurities non-volatile or high-boiling? q1->q2 No flash Primary Method: Flash Column Chromatography q1->flash Yes q3 Are impurities close-boiling isomers or of similar polarity? q2->q3 No distill Primary Method: Vacuum Distillation q2->distill Yes combo Advanced Strategy: 1. Vacuum Distillation to remove bulk impurities. 2. Flash Chromatography on enriched product. q3->combo Yes

Sources

Technical Support Center: Optimizing Reactions with Methyl 1-(bromomethyl)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for optimizing reaction yield and selectivity with Methyl 1-(bromomethyl)cyclopropane-1-carboxylate.

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for this compound (CAS 43161-30-4). This document provides in-depth troubleshooting advice and optimized protocols for researchers, chemists, and drug development professionals. Our goal is to help you maximize reaction yield and selectivity by navigating the unique chemical behavior of this valuable cyclopropyl building block.

Section 1: Core Principles & Mechanistic Considerations

This reagent is a primary alkyl bromide, making it an excellent substrate for nucleophilic substitution. However, the inherent strain of the three-membered ring introduces a significant competing reaction pathway: ring-opening.[1][2] Understanding this dichotomy is the key to optimizing your experiments.

Q1: What are the primary competing reaction pathways for this reagent?

A1: The two dominant pathways are the desired S_N2 nucleophilic substitution and the undesired ring-opening, which can proceed through various mechanisms.

  • S_N2 Substitution: This is a single-step, bimolecular reaction where a nucleophile attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. This pathway leads to the direct incorporation of the cyclopropylmethyl moiety. S_N2 reactions are characterized by an inversion of stereochemistry at the reaction center.[3][4]

  • Ring-Opening: The high ring strain of the cyclopropane skeleton makes it susceptible to cleavage. This can be initiated under conditions that favor carbocation formation (S_N1-like) or through radical mechanisms.[1][5][6] This pathway typically yields homoallylic isomers (e.g., 4-substituted butenes), which are often difficult to separate from the desired product.

Competing_Pathways reagent This compound sn2_product Desired S_N2 Product (Cyclopropyl Moiety Intact) reagent->sn2_product S_N2 Pathway (Favored by strong Nu, polar aprotic solvent, low temp) ring_opened_product Undesired Ring-Opened Product (e.g., Homoallylic Isomer) reagent->ring_opened_product Ring-Opening Pathway (Favored by weak Nu, polar protic solvent, high temp) Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Amine, K₂CO₃, and Acetonitrile B Cool to 0°C A->B C Add Bromide Solution Dropwise B->C D Stir at 0°C, then warm to RT C->D E Monitor by TLC/GC-MS D->E F Filter Salts E->F G Aqueous Extraction F->G H Column Chromatography G->H I Isolated Product H->I

Sources

identifying and minimizing side products in reactions of Methyl 1-(bromomethyl)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 1-(bromomethyl)cyclopropane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you identify and minimize side products, ensuring the desired outcome of your experiments.

Introduction: The Challenge of a Unique Reagent

This compound is a valuable building block in organic synthesis, allowing for the introduction of a cyclopropane moiety. However, its unique structure—a primary bromide on a sterically hindered carbon adjacent to an electron-withdrawing ester group—presents a delicate balance between desired substitution and unwanted side reactions. The inherent strain of the cyclopropane ring and the electronic nature of the ester group create a complex reactive landscape. This guide will illuminate the mechanistic pathways at play and provide actionable strategies to steer your reactions toward the intended product.

Troubleshooting Guide: Identifying and Mitigating Side Products

This section addresses specific issues you may encounter during your experiments, focusing on the identification of side products and providing step-by-step protocols to minimize their formation.

Problem 1: Formation of a Ring-Opened Ether Side Product in Alkylation Reactions

Symptoms: You are performing an O-alkylation of a phenol or an alcohol with this compound in the presence of a base. Upon analysis of your crude reaction mixture by GC-MS or NMR, you observe a significant peak corresponding to a compound with a mass consistent with the addition of your alcohol and the loss of HBr, but NMR analysis reveals the absence of the cyclopropane ring and the presence of a terminal alkene.

Probable Cause: SN1-type Reaction with Ring Opening The formation of a ring-opened ether, such as Methyl 2-(alkoxymethyl)but-3-enoate, is a strong indicator that the reaction is proceeding, at least in part, through a carbocation intermediate (an SN1-like pathway). While the primary carbocation is generally unstable, the cyclopropylmethyl carbocation is notably stabilized by the "bent bonds" of the cyclopropane ring, which can act like a double bond in conjugation.[1][2] However, the electron-withdrawing methyl ester group at the 1-position destabilizes this carbocation.[3][4] This electronic destabilization can make the carbocation more susceptible to rearrangement, leading to the opening of the strained cyclopropane ring to form a more stable homoallylic cation. The solvent or your alcohol nucleophile then traps this cation to yield the ring-opened side product.

Mechanism of Side Product Formation:

G reagent This compound carbocation Cyclopropylmethyl Carbocation (destabilized) reagent->carbocation Slow (SN1-like) Loss of Br- desired_product Desired SN2 Product reagent->desired_product SN2 Attack by RO- ring_opened_cation Homoallylic Cation (Ring-Opened) carbocation->ring_opened_cation Fast Rearrangement side_product Ring-Opened Ether (e.g., Methyl 2-(alkoxymethyl)but-3-enoate) ring_opened_cation->side_product + ROH nucleophile ROH / RO- nucleophile->reagent nucleophile->ring_opened_cation Trapping

Figure 1. Competing SN2 and SN1-like pathways.

Solution: Favoring the SN2 Pathway To minimize the formation of the ring-opened product, you need to create reaction conditions that favor a direct bimolecular nucleophilic substitution (SN2) over a unimolecular (SN1) pathway.[5][6]

Recommended Protocol for Minimizing Ring-Opened Side Products:

  • Choice of Base and Nucleophile:

    • Use a strong, non-hindered base to fully deprotonate your alcohol or phenol, generating a potent nucleophile. For example, use sodium hydride (NaH) in an aprotic solvent rather than a weaker base like potassium carbonate (K2CO3). A higher concentration of a strong nucleophile will favor the second-order kinetics of the SN2 reaction.[6]

  • Solvent Selection:

    • Employ a polar aprotic solvent such as DMF or DMSO. These solvents solvate the cation of your base but do not solvate the nucleophile as strongly as protic solvents, thus increasing its reactivity. Polar protic solvents like ethanol or water, on the other hand, can stabilize the carbocation intermediate, favoring the SN1 pathway.[6]

  • Temperature Control:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can provide the energy needed to overcome the activation barrier for carbocation formation. Start at 0 °C and slowly warm to room temperature if necessary.

  • Monitoring the Reaction:

    • Closely monitor the reaction by TLC or GC-MS. Over-running the reaction can sometimes lead to the decomposition of the desired product or the formation of more side products.

ConditionTo Favor Desired SN2 ProductTo Avoid (Favors Side Products)
Nucleophile Strong, high concentration (e.g., alkoxide)Weak, low concentration (e.g., alcohol)
Solvent Polar aprotic (e.g., DMF, DMSO)Polar protic (e.g., EtOH, H2O)
Base Strong (e.g., NaH)Weak (e.g., K2CO3)
Temperature Low to moderateHigh
Problem 2: Suspected Formation of a Rearranged Cyclobutane Product

Symptoms: In your product mixture, you detect an isomer of your desired product that still contains a cycloalkane ring but shows a different substitution pattern in the NMR spectrum, possibly indicating a rearranged carbon skeleton.

Probable Cause: Carbocation Rearrangement to a Cyclobutane System Under conditions that favor carbocation formation (as described in Problem 1), an alternative rearrangement can occur where the cyclopropylmethyl cation rearranges to a cyclobutyl cation. This process is also driven by the relief of ring strain. While less common than ring-opening, it can be a competing pathway, especially with certain substitution patterns on the cyclopropane ring.

Solution: Same as for Problem 1 The strategies to minimize this side product are the same as for the ring-opened product: promote the SN2 pathway by using a strong nucleophile, a polar aprotic solvent, and maintaining a low reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the inherent reactivity of this compound?

This reagent is a primary alkyl bromide, which would typically suggest SN2 reactivity. However, the carbon bearing the bromine is sterically hindered by the adjacent quaternary carbon of the cyclopropane ring, similar to a neopentyl halide. Neopentyl halides are notoriously unreactive in SN2 reactions due to steric hindrance.[1] The presence of the electron-withdrawing methyl ester group at the 1-position disfavors the formation of a carbocation at the adjacent carbon, making an SN1 reaction less likely than for an unsubstituted cyclopropylmethyl bromide.[3][4] This dual hindrance (steric hindrance to SN2 and electronic destabilization for SN1) makes the reagent moderately reactive and prone to side reactions if conditions are not carefully controlled.

Q2: How should I store this compound?

Like many alkyl bromides, this reagent should be stored in a cool, dark place in a tightly sealed container to prevent decomposition. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

Q3: What analytical techniques are best for identifying the side products?

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating volatile compounds in your crude reaction mixture and identifying them by their mass spectra.[7][8] It can readily distinguish between your desired product and ring-opened or rearranged isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for unambiguous structure elucidation. The characteristic signals of the cyclopropane ring protons (typically in the 0.5-1.5 ppm range in ¹H NMR) are a clear indicator of whether the ring has remained intact. The appearance of vinyl proton signals (around 5-6 ppm) would suggest a ring-opened product.

Q4: Can I use this reagent for C-alkylation reactions?

Yes, this reagent can be used for C-alkylation of soft nucleophiles like enolates. The same principles for minimizing side reactions apply: use a strong base to pre-form the enolate, and employ a polar aprotic solvent.

Experimental Workflow: Troubleshooting and Optimization

G cluster_conditions Optimization Steps start Start Reaction analyze Analyze Crude Product (GC-MS, NMR) start->analyze check Side Products Present? analyze->check success Reaction Successful check->success No troubleshoot Troubleshoot Reaction Conditions check->troubleshoot Yes temp Lower Temperature troubleshoot->temp solvent Change to Polar Aprotic Solvent (e.g., DMF, DMSO) troubleshoot->solvent base Use Stronger Base / Pre-form Nucleophile troubleshoot->base temp->start solvent->start base->start

Figure 2. A logical workflow for optimizing reactions.

References

  • Gaoni, Y. (1995). Synthesis of (1S,2S)-1-amino-2-methylcyclobutane-1-carboxylic acid. Tetrahedron, 51(35), 9487-9496. [Link]

  • PrepChem (2023). Synthesis of methyl 1-methylcyclobutane carboxylate. [Link]

  • Chemistry Steps. Exceptions in SN2 and SN1 Reactions. [Link]

  • Sarthaks eConnect. (2022). Cyclopropyl methyl carbocations. [Link]

  • Master Organic Chemistry. (2024). Comparing The SN1 vs Sn2 Reactions. [Link]

  • Chemistry LibreTexts. (2014). Carbocation Stability Depends on the Number of Alkyl Groups Attached to the Positively Charged Carbon. [Link]

  • Chemistry LibreTexts. (2024). Carbocation Structure and Stability. [Link]

  • Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. [Link]

  • Studley AI. (2025). SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. [Link]

  • Mayr, H., & Ofial, A. R. (2017). Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry, 13, 1448–1469. [Link]

  • Organic Syntheses. Bromocyclopropane. [Link]

  • Quora. (2014). Why is cyclopropyl methyl carbocation exceptionally stable?. [Link]

  • Mayr, H., & Ofial, A. R. (2021). Inherent Reactivity of Spiro‐Activated Electrophilic Cyclopropanes. Chemistry–A European Journal, 27(66), 16463-16474. [Link]

  • Chemistry LibreTexts. (2020). Comparison of SN1 and SN2 Reactions. [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]

  • Google Patents. (2016). Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
  • Lee, S., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(14), 4437. [Link]

  • Global Journals Inc. (2014). Analysis by GC-MS of an Aza-Michael Reaction Catalyzed by CALB on an Orbital Shaker and under Microwave Irradiation. [Link]

  • ResearchGate. (2016). Diagram of analysis of volatile compounds in the reaction vial headspace using solid phase microextraction gas chromatography-mass spectrometry (HS-SPME-GC-MS). [Link]

  • ResearchGate. (2017). GC-MS analysis of methyl halides, methanethiol, and DMS from R. sativus. [Link]

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Technical Support Center: A Troubleshooting Guide for Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for cyclopropanation reactions. This guide is designed for researchers, scientists, and professionals in drug development to diagnose and resolve common issues encountered during the synthesis of cyclopropane rings. Cyclopropanes are a critical structural motif in numerous bioactive molecules, but their synthesis can be challenging due to the inherent ring strain of the three-membered ring.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured to address specific problems you may encounter, from low or no yield to issues with stereoselectivity.

Category 1: Reaction Failure or Low Yield

Question 1: My Simmons-Smith reaction has failed or is giving a very low yield. What are the most likely causes and how can I fix it?

Low or no yield in a Simmons-Smith reaction is a frequent problem and often points to issues with the reagents or reaction conditions.[3]

Core Causality: The reaction's success hinges on the formation of an active organozinc carbenoid, typically iodomethylzinc iodide (IZnCH₂I), from diiodomethane and a zinc-copper couple.[2][4] The reactivity of this carbenoid is paramount.

Troubleshooting Steps & Solutions:

Potential CauseScientific Explanation & Recommended Solution
Inactive Zinc-Copper Couple The zinc surface is crucial for the oxidative insertion into the C-I bond of diiodomethane. If the surface is oxidized or passivated, the carbenoid will not form. Solution: Ensure the zinc-copper couple is freshly prepared and properly activated. Using ultrasound can help clean the zinc surface and enhance activation.[5] For more reproducible results, consider the Furukawa modification, which uses diethylzinc (Et₂Zn) and diiodomethane.[5]
Poor Quality Reagents Impurities in diiodomethane can inhibit the reaction. Similarly, residual moisture or oxygen can quench the reactive organozinc intermediate. Solution: Use freshly distilled or high-purity diiodomethane. Ensure all glassware is oven- or flame-dried and the reaction is conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen).[5]
Suboptimal Temperature The reaction rate is temperature-dependent. While often run at low temperatures to control exothermicity, a sluggish reaction may indicate the temperature is too low. Solution: If the reaction is slow, consider a gradual increase in temperature in 5-10 °C increments. However, be cautious as higher temperatures can sometimes promote side reactions.[5]
Low Substrate Reactivity Electron-deficient alkenes are inherently less nucleophilic and therefore less reactive towards the electrophilic zinc carbenoid.[6] This can result in poor conversion. Solution: For these challenging substrates, a more reactive reagent system may be necessary. The Furukawa (Et₂Zn/CH₂I₂) or Shi modifications are known to be more effective for less reactive alkenes. Alternatively, cobalt-catalyzed systems have shown promise for electron-deficient olefins.[5][6]
Inadequate Stirring In heterogeneous reactions involving the solid zinc-copper couple, poor mixing can limit the contact between reagents, leading to incomplete conversion. Solution: Ensure efficient and vigorous stirring throughout the reaction to maintain a good suspension of the zinc-copper couple.

Question 2: My transition metal-catalyzed cyclopropanation using a diazo compound is not working. What should I investigate?

Transition metal-catalyzed cyclopropanations, often employing rhodium or copper catalysts, are powerful but sensitive reactions.[7] Failure here can often be traced to the catalyst's activity or the stability of the diazo compound.

Core Causality: The reaction proceeds via a metal carbene intermediate, formed from the reaction of the diazo compound with the metal catalyst.[7] Issues with the formation or reactivity of this intermediate will halt the reaction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for failed metal-catalyzed cyclopropanation.

Detailed Explanations:

  • Catalyst Inactivity: Ensure the catalyst is from a reputable source and stored correctly. Some catalysts are air and moisture sensitive.[5] Incrementally increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can overcome issues of low activity.[5]

  • Decomposition of Diazo Compound: Diazo compounds can be unstable and prone to dimerization or other side reactions.[5] Slow addition using a syringe pump is highly recommended to keep the instantaneous concentration low.[5] Additionally, ensure the diazo compound is free from acidic impurities which can catalyze its decomposition.[5]

  • Poor Alkene Reactivity: Electron-rich alkenes are generally more reactive in these cyclopropanations.[5] For electron-deficient alkenes, you may need a more reactive carbene source or a different catalytic system. Cobalt-catalyzed systems, for instance, have shown efficacy with such substrates.[5][6]

Category 2: Stereoselectivity and Side Reactions

Question 3: My cyclopropanation reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?

Achieving high stereoselectivity is a common challenge, particularly in the absence of directing groups. The stereochemical outcome is a direct consequence of the transition state geometry.

Core Causality: For most cyclopropanation reactions, the addition to the alkene is stereospecific, meaning the stereochemistry of the starting alkene is retained in the product.[1][4][8] Diastereoselectivity arises from the facial selectivity of the carbene/carbenoid addition to the plane of the alkene.

Strategies for Controlling Diastereoselectivity:

MethodMechanistic Principle & Application
Substrate Control (Directing Groups) The presence of a coordinating group, such as a hydroxyl group on an allylic alcohol, can direct the cyclopropanating agent to a specific face of the alkene.[4][9] In Simmons-Smith reactions, the zinc reagent coordinates to the alcohol, leading to syn-delivery of the methylene group with respect to the hydroxyl group.[9][10]
Steric Hindrance The cyclopropanating agent will preferentially approach the less sterically hindered face of the alkene.[9][10][11] This is a powerful tool for controlling stereochemistry in cyclic or sterically biased acyclic systems.
Chiral Catalysts & Ligands In transition-metal catalyzed reactions, the use of chiral ligands is the most critical factor for achieving enantioselectivity and can also influence diastereoselectivity.[5] The ligand creates a chiral environment around the metal center, differentiating the energies of the diastereomeric transition states. Action: A screening of different chiral ligands may be necessary to find the optimal one for a specific substrate.[5]
Bulky Reagents The steric bulk of the carbene precursor or the ligands on the metal catalyst can influence the facial selectivity of the approach to the alkene.[5]

Diagnostic Experiment: To confirm a directing group effect, protect the coordinating functional group (e.g., convert an alcohol to a silyl ether). A loss or reversal of diastereoselectivity would confirm the directing role of the original functional group.

Question 4: I am observing significant side products in my reaction. What are they and how can I minimize them?

The formation of byproducts reduces the yield and complicates purification. Identifying the side product can provide valuable mechanistic insight.

Common Side Reactions and Their Mitigation:

Side ReactionAssociated MethodCause & Prevention
Methylation of Heteroatoms Simmons-SmithThe electrophilic zinc carbenoid can methylate nucleophilic heteroatoms like alcohols. Prevention: Use a minimal excess of the Simmons-Smith reagent and monitor the reaction closely to avoid unnecessarily long reaction times. Protecting the heteroatom is also a viable strategy.
Diazo Dimerization Diazo-mediated reactionsHigh concentrations of the diazo compound can lead to self-reaction. Prevention: Use a syringe pump for slow, controlled addition of the diazo compound to the reaction mixture.[5]
C-H Insertion Diazo-mediated reactionsThe highly reactive carbene intermediate can insert into C-H bonds, a common issue with methylene carbene generated from diazomethane photolysis.[8] Prevention: Use the alkene as the solvent to maximize the chances of cyclopropanation over C-H insertion.[8] Metal-catalyzed reactions with stabilized diazo compounds (e.g., ethyl diazoacetate) are generally more selective for cyclopropanation.[7]
Ring-Opening GeneralThe strained cyclopropane ring can be susceptible to ring-opening under certain conditions, such as in the presence of strong acids. Prevention: Use mild workup conditions. If the product is acid-sensitive, consider using a deactivated silica gel for chromatography.

Reaction Monitoring:

G Start Reaction Start (Alkene + Reagents) TLC_GC Monitor by TLC/GC-MS (every 30-60 min) Start->TLC_GC Decision Starting Material Consumed? TLC_GC->Decision Workup Proceed to Workup Decision->Workup Yes Side_Products Side Products Increasing? Decision->Side_Products No Continue Continue Reaction Continue->TLC_GC Side_Products->Continue No Stop_Early Stop & Re-evaluate (e.g., lower temp) Side_Products->Stop_Early Yes

Caption: A workflow for monitoring reaction progress to minimize side products.

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of an Allylic Alcohol

This protocol describes the hydroxyl-directed cyclopropanation of an allylic alcohol using a freshly prepared zinc-copper couple.[12]

1. Preparation of Zinc-Copper Couple: a. In a flame-dried flask under an inert atmosphere (N₂ or Ar), add Zinc dust (10 eq.). b. Wash the zinc dust sequentially with HCl (1 M), deionized water, ethanol, and finally anhydrous diethyl ether. c. Add a solution of copper(I) chloride (1 eq.) in anhydrous diethyl ether. Stir until the black color of copper deposits on the zinc. d. Decant the ether and dry the activated zinc-copper couple under vacuum.

2. Reaction Setup: a. To the freshly prepared zinc-copper couple, add anhydrous diethyl ether. b. Add diiodomethane (5 eq.) dropwise to the stirred suspension. A gentle reflux may be observed. c. After the initial exotherm subsides, add a solution of the allylic alcohol (1 eq.) in anhydrous diethyl ether dropwise.

3. Reaction Monitoring and Work-up: a. Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed. b. Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous NH₄Cl solution. c. Extract the aqueous layer with diethyl ether (3x). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography.

References

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  • Wikipedia. (n.d.).
  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry.
  • Studylib. (n.d.). Cyclopropanation & Simmons-Smith Reaction Problem Set. Studylib.
  • BenchChem. (2025). Troubleshooting cyclopropanation reactions for aminobenzoic acids. BenchChem Technical Support.
  • Charette, A. B., & Beauchemin, A. (n.d.).
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  • IIT JAM CHEMISTRY Smart Study. (2018, June 7). Simmons Smith Reaction mechanism and problems with solution, cyclopropanation of olefin JAM CSIR NET [Video]. YouTube.
  • Wikipedia. (n.d.).
  • Pharmacy 180. (n.d.). Cyclopropanation Reactions. Organic Chemistry - Pharmacy 180.
  • G. A. Molander, P. E. Gormisky. (2008). Synthesis of cyclopropanes. J. Org. Chem., 73, 7481-7485.
  • Purdue University Graduate School. (2023, June 8).
  • ProQuest. (n.d.). Reactions of nucleophilic cyclopropanes: Kinetics and mechanisms. ProQuest.
  • ACS Publications. (n.d.). Kinetics and Mechanism of Cyclopropanation of Cyclooctene by [Fe(η5-C5H5)(CO)2CH2SPh2]BF4. Organometallics.
  • Henry Rzepa's Blog. (2014, December 14). Cyclopropanation: the mechanism of the Simmons–Smith reaction. Henry Rzepa's Blog.
  • ResearchGate. (n.d.). Overview of the cyclopropanation optimization.
  • ResearchGate. (n.d.). Effect of key substrate and catalyst parameters on the asymmetric cyclopropanation.
  • RSC Publishing. (2022, October 12). Substrate-controlled C–H or C–C alkynylation of cyclopropanes: generation of aryl radical cations by direct light activation of hypervalent iodine reagents. RSC Publishing.
  • ResearchGate. (n.d.). a) Substrate scope of the cyclopropanation reaction of....
  • One Chemistry. (2024, February 15). Simmons Smith Cyclopropanation Reaction | Stereoselectivity | Problem | Question | Solved | Solution [Video]. YouTube.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ.
  • RSC Publishing. (2015, January 7).
  • ACS Publications. (2019, September 5). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity.
  • MDPI. (n.d.). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI.
  • PubMed Central. (n.d.). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. PubMed Central.
  • RSC Publishing. (2024, May 31). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers.
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Technical Support Guide: Strategies to Improve the Scalability of Methyl 1-(bromomethyl)cyclopropane-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-(bromomethyl)cyclopropane-1-carboxylate. This guide is designed for researchers, chemists, and process development professionals aiming to transition this synthesis from laboratory scale to pilot or industrial production. We will explore common challenges and provide scientifically-grounded, scalable solutions in a practical question-and-answer format.

The primary route to this compound involves the bromination of its precursor, Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate. While straightforward on a small scale, this transformation presents significant scalability hurdles related to reagent cost, byproduct management, process safety, and product purity. This guide focuses on overcoming these specific challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and scale-up process.

Q1: My reaction yield is low, and I'm observing significant byproduct formation, particularly what appears to be ring-opened or elimination products. What are the likely causes and solutions?

A1: This is a classic issue when working with strained cyclopropane rings. The primary culprits are typically reaction temperature and the choice of brominating agent.

Causality: The cyclopropane ring is highly strained. Under harsh conditions, such as elevated temperatures or the presence of strong acids, the ring can open, or elimination reactions can occur to form bromoalkenes. The reaction of the alcohol with the brominating agent is often highly exothermic, and if this exotherm is not carefully controlled on a large scale, localized "hot spots" can form in the reactor, leading to these side reactions.[1][2]

Solutions:

  • Strict Temperature Control: The most critical parameter is temperature. For scalable processes, it is essential to maintain a low temperature throughout the addition of reagents. A patented industrial method recommends adding bromine to the phosphite reagent at a temperature below 15°C (ideally <12°C), followed by cooling the mixture to below 0°C (preferably between -10°C and -15°C) before the slow addition of the cyclopropylmethanol precursor.[1] This multi-stage cooling strategy effectively manages the exotherm and minimizes byproduct formation.

  • Reagent Selection: The standard lab-scale Appel reaction using triphenylphosphine (PPh₃) and bromine (Br₂) is effective but can be problematic. The in-situ formation of HBr can contribute to side reactions. A more scalable and milder alternative is the use of a triarylphosphite, such as triphenylphosphite (P(OPh)₃), with bromine.[1][3] This system generates a softer brominating agent and avoids some of the pitfalls of the classic Appel reaction.

Q2: I am struggling with the purification of my final product. Fractional distillation under vacuum is giving poor separation from impurities. Why is this happening and how can I improve it?

A2: The difficulty in purification by distillation is almost always due to the presence of isomeric impurities with boiling points very close to that of your target product.[1][2]

Causality: The primary impurities formed through ring-opening or rearrangement, such as bromocyclobutane and 4-bromo-1-butene derivatives, often have boiling points that are insufficiently different from the desired this compound. When these impurities are present in significant quantities, separating them via distillation, even with a high-efficiency column, becomes economically and practically unfeasible at scale.

Solutions:

  • Focus on Prevention, Not Just Removal: The most effective strategy is to prevent the formation of these impurities in the first place. By implementing the strict temperature controls and optimized reagent selection described in A1, you can increase the purity of your crude product to a level where simple distillation is sufficient.

  • Optimize Distillation Conditions: Ensure you are using an appropriately sized distillation column with sufficient theoretical plates for your batch size. Carry out the distillation under a deep vacuum (e.g., 5-10 mbar) to lower the boiling point and minimize the risk of thermal degradation of the product during purification.[1]

  • Aqueous Workup: Before distillation, a thorough aqueous wash (e.g., with a mild base like sodium bicarbonate solution) can help remove any acidic residues and water-soluble byproducts, which can simplify the final distillation.[4]

Q3: The classic Appel reaction (PPh₃/Br₂) is not economical for my scale-up due to reagent cost and the formation of triphenylphosphine oxide. What are more cost-effective and scalable bromination methods?

A3: This is a critical consideration for any process scale-up. The high cost of triphenylphosphine and the challenge of removing the stoichiometric triphenylphosphine oxide byproduct make the Appel reaction poorly suited for industrial production.[5]

Causality: The poor atom economy of the Appel reaction is its primary downfall. For every mole of alcohol converted, one mole of triphenylphosphine is consumed and converted into triphenylphosphine oxide. This byproduct is a high-melting solid that can complicate product isolation and represents a significant waste stream.[5]

Recommended Scalable Alternative: The Triarylphosphite/Bromine System A superior industrial method involves substituting triphenylphosphine with a triarylphosphite, most commonly triphenylphosphite.[1][6]

Advantages:

  • Lower Cost: Triphenylphosphite is generally less expensive than triphenylphosphine.

  • Liquid Byproduct: The corresponding phosphate byproduct is often an oil, which can make separation and reactor cleaning easier than with solid triphenylphosphine oxide.

  • Improved Solubility and Handling: Triphenylphosphite is a liquid, and solutions involving it are less prone to the formation of thick, difficult-to-stir slurries that can occur with triphenylphosphine in certain solvents.[1][2]

  • High Yield and Purity: When combined with rigorous temperature control, this method has been shown to produce yields upwards of 80% with high purity (>98%).[1]

Below is a comparison of common bromination systems for this conversion:

Reagent SystemScalability ProsScalability ConsKey Considerations
PPh₃ / Br₂ (Appel) Well-established lab method.High cost, solid byproduct (PPh₃O) is difficult to remove, poor atom economy.[5]Best suited for small-scale synthesis where cost is not a primary driver.
P(OAr)₃ / Br₂ Lower cost, liquid byproduct, better handling, high yield & purity.[1][6]Requires stringent temperature control to manage exotherm.Highly recommended for scale-up. The method of choice in industrial patents.
PBr₃ Very low cost.Can generate significant acidic byproducts (HBr), leading to more ring-opened impurities if not controlled.Can be viable if used with additives like DMF to moderate reactivity, but purity may be lower.
NBS / PPh₃ Milder than Br₂.NBS is expensive for industrial applications.[1][2]Generally not cost-effective for large-scale production of this specific type of compound.

Frequently Asked Questions (FAQs)

Q: What is the most critical process parameter to control for a successful and safe scale-up?

A: Unquestionably, temperature control . The high reactivity of bromine combined with the strained cyclopropane ring makes the reaction highly exothermic and prone to runaway side reactions.[7] Implementing a robust cooling system and a carefully planned, staged reagent addition protocol is paramount for ensuring safety, yield, and purity on a large scale.[1] Continuous flow reactors can also be an excellent, albeit more capital-intensive, strategy for managing exothermicity and improving safety.[8]

Q: What is the recommended order of reagent addition for the scalable triphenylphosphite/bromine method?

A: The industrially preferred and safest order of addition is as follows:

  • Charge the reactor with the polar aprotic solvent (e.g., DMF) and the triphenylphosphite.

  • Cool the mixture to below 15°C.

  • Slowly add the bromine (Br₂), ensuring the temperature does not exceed 12-15°C. A very thick medium may form.[1][2]

  • After the bromine addition is complete, cool the reaction mixture further to below 0°C (ideally -10°C to -15°C).

  • Slowly add the Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate precursor, maintaining the low temperature.

  • Once the addition is complete, allow the reaction to slowly warm to room temperature before workup and distillation.

This specific sequence ensures that the reactive brominating species is formed under controlled conditions before the sensitive substrate is introduced at a very low temperature, effectively preventing uncontrolled exotherms and byproduct formation.[1]

Visualizations and Protocols

Recommended Scalable Synthesis Workflow

The following diagram illustrates the key stages of the recommended scalable synthesis process.

Scalable_Workflow cluster_prep Reactor Preparation cluster_reaction Controlled Reaction cluster_workup Purification prep 1. Charge Solvent (DMF) & Triphenylphosphite add_br2 2. Cool to <15°C & Add Bromine prep->add_br2 cool_further 3. Cool to <-10°C add_br2->cool_further add_alcohol 4. Add Alcohol Precursor cool_further->add_alcohol warm 5. Slow Warm to RT add_alcohol->warm workup 6. Aqueous Wash warm->workup distill 7. Vacuum Distillation workup->distill product Final Product distill->product

Caption: Workflow for the scalable synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

Use this decision tree to diagnose potential causes of low reaction yield.

Troubleshooting_Tree cluster_impurities cluster_solutions start Low Yield Observed check_crude Analyze crude by GC-MS. What are the major impurities? start->check_crude impurity_type Major impurity type? check_crude->impurity_type ring_opened Ring-Opened or Elimination Products impurity_type->ring_opened Isomers starting_material Unreacted Starting Material impurity_type->starting_material SM other Other Byproducts impurity_type->other Other sol_temp Lower reaction temperature. Improve cooling efficiency. Ensure staged cooling protocol. ring_opened->sol_temp sol_reagents Verify stoichiometry & purity of all reagents. Check for moisture. starting_material->sol_reagents sol_investigate Investigate raw material quality and potential solvent side reactions. other->sol_investigate

Caption: Decision tree for troubleshooting low yields in the bromination reaction.

Scalable Experimental Protocol

Based on the method described in patent WO2015101452A1.[2]

Warning: This reaction involves hazardous materials, including bromine, and is highly exothermic. It should only be performed by trained personnel with appropriate engineering controls (fume hood, reactor cooling) and personal protective equipment.

Reagents:

  • Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate (1.0 eq)

  • Triphenylphosphite (1.1 - 1.2 eq)

  • Bromine (1.1 - 1.2 eq)

  • Dimethylformamide (DMF) (approx. 4-5 volumes relative to the alcohol)

Procedure:

  • To a clean, dry, nitrogen-purged reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge dimethylformamide (DMF) and triphenylphosphite.

  • Begin vigorous stirring and cool the reactor contents to 10°C.

  • Slowly add bromine via the addition funnel over 1-2 hours, ensuring the internal temperature is maintained below 15°C. A thick, yellowish slurry may form.

  • After the bromine addition is complete, stir for an additional 30 minutes at 10-15°C.

  • Cool the reactor contents to between -10°C and -15°C.

  • Slowly add the Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate, either neat or as a solution in a small amount of DMF, over 1-2 hours. Critically, maintain the internal temperature below -5°C throughout this addition.

  • Once the alcohol addition is complete, allow the reaction mixture to stir at -10°C to -5°C for 1 hour.

  • Slowly warm the reactor contents to room temperature (20-25°C) over 2-3 hours.

  • Prepare the mixture for distillation. The product can be isolated by fractional distillation under reduced pressure (e.g., 50-70°C at 5-10 mbar).[1]

  • The collected fractions should be analyzed for purity. Fractions of >98% purity can be combined. The expected yield is typically in the range of 75-85%.[1]

References

  • Vaccari, D., Davoli, P., Ori, C., Spaggiari, A., & Prati, F. (2008). A Very Mild Access to 3,4-Dihydroisoquinolines Using Triphenyl Phosphite-Bromine-Mediated Bischler-Napieralski-Type Cyclization. Synlett, 2008(18), 2803-2806. Retrieved from [Link]

  • YouTube. (2024). Bromination safety. Retrieved from [Link]

  • Pelleter, J., & Renaud, F. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Organic Process Research & Development, 13(4), 698-705. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]

  • US Patent US20160355452A1. (2016). Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. Google Patents.
  • WO Patent WO2015101452A1. (2015). Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. Google Patents.
  • Guan, M., et al. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development, 25(6), 1375-1382. Retrieved from [Link]

  • WIPO Patent Scope. (2015). WO/2015/101452 METHOD FOR PRODUCING (BROMOMETHYL)CYCLOPROPANE AND (BROMOMETHYL)CYCLOBUTANE. Retrieved from [Link]

  • De Borggraeve, W. M., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2149. Retrieved from [Link]

  • Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]

  • Chemistry Name Reaction-Reagent. (2017). Reaction Procedure of Appel Reaction & Workup. Retrieved from [Link]

  • CN Patent CN110862311A. (2020). Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate. Google Patents.
  • Braun, M. (n.d.). The classical Appel reaction, a highly versatile method for the conversion of alcohols into alkyl halides, has t. Science of Synthesis, 443. Retrieved from [Link]

  • ResearchGate. (n.d.). SCHEME 4.9 General Reaction Mechanism of Triphenylphosphine (179) with.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2. Retrieved from [Link]

  • Gholizadeh, S., Safa, K. D., & Noroozi Pesyan, N. (2019). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. Journal of the Iranian Chemical Society, 16, 1635-1647. Retrieved from [Link]

  • WO Patent WO2013105688A1. (2013). Method for preparing 1-(1'-(carboxymethyl)cyclopropane methyl disulfonyl methyl)cyclopropane acetic acid and derivative thereof. Google Patents.
  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate. Retrieved from [Link]

  • CN Patent CN113943231A. (2022). Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. Google Patents.
  • US Patent US9809514B2. (2017). Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. Google Patents.
  • ResearchGate. (2005). 2-Arylcyclopropylmethanol as a substitute for homoallyl aryl alcohol in the construction of cis-2,6-disubstituted tetrahydropyran. Synthesis of (±)-centrolobine. Retrieved from [Link]

  • US Patent US6118032A. (2000). Process for the production of cyclopropylmethyl halides. Google Patents.
  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • MDPI. (2022). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. Retrieved from [Link]

  • ResearchGate. (2011). Selective Bromination of Acetophenone Derivatives with Bromine in Methanol. Retrieved from [Link]

  • Menzek, A., et al. (2019). Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. Bioorganic Chemistry, 89, 103017. Retrieved from [Link]

Sources

Technical Support Center: Preserving Cyclopropane Integrity in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide is designed to provide you with in-depth, actionable strategies for preventing the undesired ring-opening of cyclopropane moieties during chemical reactions. Drawing from established principles and field-proven methodologies, we will explore the "why" behind the instability and the "how" of preserving this valuable structural motif.

Section 1: Frequently Asked Questions - Understanding Cyclopropane Stability

This section addresses fundamental questions regarding the inherent reactivity of the cyclopropane ring.

Q1: What makes the cyclopropane ring so susceptible to opening?

A: The reactivity of the cyclopropane ring is a direct consequence of its significant ring strain, estimated to be around 27.5 kcal/mol. This strain arises from two main factors:

  • Angle Strain: The internal C-C-C bond angles are forced to be 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms.

  • Torsional Strain: The C-H bonds on adjacent carbons are eclipsed, further contributing to the ring's instability.

The C-C bonds in cyclopropane have a higher p-character than typical alkanes, giving them partial double-bond character. This makes the ring susceptible to cleavage by reagents that typically react with alkenes, such as electrophiles, acids, and certain transition metals.

Q2: My starting material is a cyclopropylamine. Are there specific stability concerns I should be aware of?

A: Yes, cyclopropylamines are particularly sensitive to ring-opening under acidic or oxidative conditions. The nitrogen atom can be protonated or oxidized, forming an ammonium or aminium radical cation. This species can then trigger ring cleavage to form a more stable, delocalized cation or radical, often leading to the formation of an imine or other rearranged products. Special care, such as using buffered conditions or carefully selected non-acidic reagents, is crucial.

Q3: How can I reliably determine if the cyclopropane ring has opened during my reaction?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.

  • ¹H NMR: The protons on a cyclopropane ring typically appear in a distinct upfield region, usually between 0.2 and 1.5 ppm. The disappearance of these characteristic signals is a strong indicator of ring-opening. The complex splitting patterns (geminal and cis/trans vicinal couplings) of these protons will be replaced by signals corresponding to a new, acyclic structure.

  • ¹³C NMR: Cyclopropyl carbons also have characteristic upfield chemical shifts, often appearing between -5 and 20 ppm. Their disappearance, coupled with the appearance of new signals in the aliphatic region, confirms ring cleavage.

Section 2: Troubleshooting Guide - Preventing Ring-Opening in Common Reactions

This section provides solutions to specific experimental challenges.

Issue 1: Ring-Opening in the Presence of Acids

Problem: "I am attempting a reaction on a molecule containing a cyclopropane, but my acidic conditions (Brønsted or Lewis) are cleaving the ring."

This is a common issue, as protonation or coordination of a Lewis acid to a functional group can initiate a cascade that leads to ring-opening, driven by the release of ring strain.

Solutions & Explanations:

  • Buffer the Reaction Medium: If your reaction can tolerate it, use a buffer system (e.g., phosphate or carbonate buffers) to maintain a neutral or slightly basic pH. This prevents the accumulation of protons that can attack the cyclopropane ring.

  • Use Sterically Hindered, Non-Nucleophilic Bases: To scavenge trace acid, incorporate a proton sponge like 1,8-Bis(dimethylamino)naphthalene or a bulky amine like 2,6-di-tert-butylpyridine. These bases are poor nucleophiles and will not interfere with many reactions but are effective at neutralizing acid.

  • Select Milder Lewis Acids: The strength of the Lewis acid is critical. Hard Lewis acids like AlCl₃ or TiCl₄ are notorious for promoting ring-opening. Opt for milder or "softer" alternatives.

Lewis AcidRelative StrengthSuitability with Cyclopropanes
AlCl₃, FeCl₃, TiCl₄Very StrongHigh Risk. Avoid unless absolutely necessary.
BF₃·OEt₂, SnCl₄StrongModerate Risk. Use at low temperatures with careful monitoring.
ZnCl₂, Sc(OTf)₃MildLower Risk. Often compatible and effective.
Yb(OTf)₃, In(OTf)₃Very MildPreferred Choice. Excellent for acid-sensitive substrates.

Workflow for Acid-Sensitive Substrates

Caption: Decision workflow for acid-catalyzed reactions.

Issue 2: Ring Instability During Palladium-Catalyzed Cross-Coupling

Problem: "During my Suzuki-Miyaura coupling with a cyclopropylboronic acid, I am getting significant amounts of a ring-opened byproduct."

Palladium catalysts, particularly in their Pd(0) state, can undergo oxidative addition into the C-C bonds of strained rings. Furthermore, β-hydride elimination from cyclopropylpalladium intermediates can also lead to ring-opening.

Solutions & Explanations:

  • Ligand Selection is Key: The choice of phosphine ligand can dramatically influence the outcome by modifying the steric and electronic properties of the palladium center.

    • Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, or tricyclohexylphosphine (PCy₃) are often effective. Their bulk favors reductive elimination (the desired bond-forming step) over side reactions, while their electron-donating nature can stabilize the catalyst, potentially preventing undesired oxidative addition into the cyclopropane C-C bonds.

  • Careful Choice of Base and Solvent: Strong aqueous bases (NaOH, KOH) combined with high temperatures can promote degradation of the boronic acid and side reactions.

    • Consider using milder inorganic bases like K₃PO₄ or K₂CO₃.

    • Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be effective, especially in anhydrous conditions.

    • Aprotic solvents like toluene, dioxane, or THF are generally preferred over protic solvents.

Protocol: Optimized Suzuki-Miyaura Coupling for a Cyclopropyl Substrate

This protocol is a starting point and should be optimized for your specific substrates.

  • Degassing: To a dry Schlenk flask under argon, add the aryl halide (1.0 mmol), cyclopropylboronic acid (1.2-1.5 mmol), and K₃PO₄ (2.5 mmol).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in the reaction solvent (e.g., Toluene/Water 10:1, 0.1 M) and stir for 10 minutes.

  • Reaction Initiation: Add the solvent (e.g., 10 mL) to the Schlenk flask containing the solids, followed by the catalyst premix.

  • Heating: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. High temperatures (>110 °C) should be avoided.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

  • Verification: Confirm the integrity of the cyclopropane ring in the final product using ¹H and ¹³C NMR.

Issue 3: Ring Cleavage During Catalytic Hydrogenation

Problem: "I need to reduce a double bond elsewhere in my molecule, but standard catalytic hydrogenation (H₂, Pd/C) is also opening my cyclopropane ring."

Cyclopropane rings can be hydrogenolyzed under typical hydrogenation conditions, especially with active catalysts like palladium on carbon, high pressures of H₂, and acidic media.

Solutions & Explanations:

  • Catalyst Choice: Avoid highly active catalysts like Pd/C.

    • Rhodium on Alumina (Rh/Al₂O₃): Often shows better selectivity for reducing alkenes in the presence of cyclopropanes.

    • Wilkinson's Catalyst (RhCl(PPh₃)₃): A homogeneous catalyst that is often highly selective for olefin reduction without affecting cyclopropanes under mild conditions (low H₂ pressure, room temperature).

  • Transfer Hydrogenation: This method avoids the use of high-pressure gaseous hydrogen. Reagents like ammonium formate or cyclohexene are used as the hydrogen source in the presence of a catalyst (often Pd/C, but under much milder conditions). The lower effective concentration of hydrogen can prevent ring hydrogenolysis.

Mechanism: Desired vs. Undesired Pathway

G cluster_0 Desired Pathway: Selective Reduction cluster_1 Undesired Pathway: Hydrogenolysis A Alkene + Cyclopropane Substrate B H₂, Wilkinson's Catalyst (RhCl(PPh3)3) A->B C Alkane + Intact Cyclopropane B->C D Alkene + Cyclopropane Substrate E H₂ (high pressure), Pd/C D->E F Ring-Opened Alkane Product E->F

Caption: Contrasting outcomes of hydrogenation methods.

References

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Note: Specific page numbers vary by edition, but the concept of cyclopropane ring strain is a fundamental topic in relevant chapters). [Link]

  • de Meijere, A. (1979). The Chemistry of Small Ring Compounds. Angewandte Chemie International Edition in English, 18(11), 809–826. [Link]

  • Feldman, P. L., & Rapoport, H. (1986). N-Acyliminium ion-initiated ring-opening of cyclopropyl ketones. A new synthesis of pyrrolizidinones. Journal of Organic Chemistry, 51(20), 3882–3888. [Link]

  • Tanko, J. M., & Sadeghipour, M. (1999). On the viability of aminium radicals as intermediates in the N-dealkylation of cocaine and the ring opening of N-cyclopropyl-N-methylaniline by cytochrome P-450. Angewandte Chemie International Edition, 38(1-2), 159-161. [Link]

  • Alder, R. W., Bowman, P. S., Steele, W. R. S., & Winterman, D. R. (1968). The use of 'proton sponges'. Journal of the Chemical Society D: Chemical Communications, (13), 723. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the Suzuki-Miyaura coupling of 2-pyridyl and other heteroaryl chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Newham, J. (1963). The catalytic hydrogenolysis of cyclopropanes. Chemical Reviews, 63(2), 123–137. [Link]

Technical Support Center: Managing Exothermic Reactions in the Bromination of Cyclopropyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on safely and effectively managing exothermic reactions during the bromination of cyclopropyl derivatives. The unique reactivity of the cyclopropyl group, stemming from its significant ring strain, presents both synthetic opportunities and considerable safety challenges. This guide is designed to equip you with the knowledge to anticipate, control, and troubleshoot the energetic nature of these reactions.

Section 1: Understanding the Core Challenges

The bromination of cyclopropyl derivatives can proceed through several mechanisms, primarily radical and electrophilic pathways. The inherent strain energy of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening, a highly exothermic process that can lead to thermal runaway if not properly managed.[1][2] A thermal runaway occurs when the heat generated by the reaction exceeds the rate at which it can be dissipated, leading to a self-accelerating and potentially dangerous increase in temperature and pressure.[3][4][5]

Frequently Asked Questions (FAQs) - The Fundamentals

Q1: Why are bromination reactions of cyclopropyl derivatives particularly exothermic?

A1: The primary reason lies in the potential for exothermic ring-opening of the strained cyclopropane ring.[1][2] This can occur concurrently with or subsequent to the desired bromination, releasing significant energy. The specific pathway—whether it's the rearrangement of a cyclopropylcarbinyl radical or cation—is often kinetically favorable and contributes to the overall heat evolution of the reaction.[2]

Q2: What are the primary reaction pathways I should be aware of?

A2: Two main pathways are common:

  • Free Radical Bromination: Often initiated using N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light.[6][7][8][9][10][11][12] This pathway typically targets positions activated for radical abstraction, such as those adjacent to the cyclopropyl ring.

  • Electrophilic Bromination: This involves the reaction of the cyclopropane ring (acting as a nucleophile) with an electrophilic bromine source (e.g., Br₂). This can lead to the formation of a bromonium ion intermediate, which can then undergo nucleophilic attack or rearrangement.[13][14][15]

The choice of reagents and conditions will dictate the dominant pathway and, consequently, the potential for exothermicity.

Section 2: Troubleshooting Guide - Proactive and Reactive Measures

This section is designed to provide actionable solutions to common problems encountered during the bromination of cyclopropyl derivatives.

Scenario 1: The Reaction is Overly Exothermic, and I'm Concerned About a Thermal Runaway.

Underlying Causes:

  • High Reagent Concentration: Adding the brominating agent too quickly can lead to a rapid, uncontrolled reaction.

  • Inadequate Cooling: The cooling capacity of the reaction setup may be insufficient for the scale of the reaction.

  • Substrate Reactivity: The specific electronic and steric properties of your cyclopropyl derivative can significantly influence its reactivity.

  • Solvent Choice: A solvent with a low boiling point or poor heat transfer properties can exacerbate the problem.

Troubleshooting Steps:

  • Immediate Action (If Safe): Enhance cooling by lowering the bath temperature. If the exotherm is severe, consider adding a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat. Always have a quench plan ready.

  • Procedural Modifications for Future Experiments:

    • Slow Addition: Add the brominating agent dropwise or in small portions over an extended period. For solid reagents like NBS, consider adding them as a solution in a suitable solvent.

    • Lower Reaction Temperature: Start the reaction at a lower temperature to maintain a greater temperature differential between the reaction and the cooling bath, allowing for more effective heat removal.

    • Dilution: Increase the solvent volume to better dissipate the heat generated.

Experimental Protocol: Controlled Bromination of a Generic Activated Cyclopropyl Derivative

This protocol emphasizes safety and control.

  • Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas inlet (e.g., nitrogen or argon), dissolve the cyclopropyl derivative in a suitable solvent (e.g., dichloromethane or acetonitrile).

  • Cooling: Cool the solution to the desired starting temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath (ice-water or dry ice-acetone).

  • Reagent Preparation: In the dropping funnel, prepare a solution of the brominating agent (e.g., NBS or Br₂) in the same solvent.

  • Slow Addition: Add the brominating agent solution dropwise to the stirred reaction mixture, carefully monitoring the internal temperature. The addition rate should be adjusted to maintain the temperature within a narrow range (e.g., ± 2 °C).

  • Monitoring: Monitor the reaction progress by TLC or another suitable analytical technique.

  • Quenching: Once the reaction is complete, quench it by slowly adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium thiosulfate to consume excess bromine).

  • Workup: Proceed with the standard aqueous workup and purification.

Scenario 2: My Reaction Yield is Low, and I'm Observing Multiple Side Products.

Underlying Causes:

  • Ring-Opening: This is a common side reaction, leading to a mixture of brominated, rearranged products.[16][17][18]

  • Over-Bromination: The desired product may be susceptible to further bromination under the reaction conditions.

  • Decomposition: The starting material or product may be unstable at the reaction temperature.

Troubleshooting Steps:

  • Characterize Byproducts: Isolate and identify the major side products. This will provide valuable insight into the competing reaction pathways.

  • Optimize Reaction Conditions:

    • Temperature: Lowering the temperature can often suppress unwanted side reactions, including ring-opening.

    • Reagent Stoichiometry: Use the minimum effective amount of the brominating agent to reduce over-bromination.

    • Solvent: The polarity of the solvent can influence the stability of intermediates and the selectivity of the reaction. Experiment with a range of solvents.

  • Choice of Brominating Agent: For radical brominations, NBS is often preferred over Br₂ as it provides a low, steady-state concentration of bromine, which can help to minimize side reactions.[12][19]

Data Presentation: Brominating Agent Selection
Brominating AgentTypical UseAdvantagesDisadvantages
N-Bromosuccinimide (NBS) Radical bromination of allylic and benzylic positions; can also be used for electrophilic additions.[11][20][21]Solid, easier to handle than Br₂; provides a low concentration of Br₂, minimizing side reactions.[19]Can be a source of succinimide impurities.
Bromine (Br₂) Electrophilic addition to alkenes and aromatic compounds.[7]Readily available and inexpensive.Highly corrosive and volatile; can lead to over-bromination and other side reactions.
Pyridinium Tribromide Mild brominating agent for electrophilic additions.Solid, less hazardous to handle than Br₂.Lower reactivity than Br₂.

Section 3: Visualizing Reaction Control and Troubleshooting

Diagram 1: Decision-Making Workflow for Managing Exothermic Reactions

Exotherm_Management Start Start: Plan Bromination of Cyclopropyl Derivative Assess Assess Potential for Exothermicity (Ring Strain, Substituents) Start->Assess Controlled_Conditions Implement Controlled Conditions: - Low Temperature - Slow Addition - Dilute Solution Assess->Controlled_Conditions Monitor Monitor Internal Temperature Controlled_Conditions->Monitor Stable Temperature Stable? Monitor->Stable Yes Yes Stable->Yes No No Stable->No Proceed Proceed with Reaction Monitoring Yes->Proceed Troubleshoot Troubleshoot: - Stop Addition - Increase Cooling - Add Cold Solvent No->Troubleshoot Troubleshoot->Monitor Quench Quench and Workup Proceed->Quench End End Quench->End

Caption: A workflow for proactively managing exothermic reactions.

Diagram 2: Potential Reaction Pathways and Side Products

Reaction_Pathways Start {Cyclopropyl Derivative | + Brominating Agent} Desired_Product Desired Brominated Product (Ring Intact) Start->Desired_Product Controlled Conditions (Low Temp, Slow Addition) Ring_Opened Ring-Opened Products (Rearranged and/or Brominated) Start->Ring_Opened High Temperature Unstable Intermediates Over_Brominated Over-Brominated Products Start->Over_Brominated Excess Brominating Agent Desired_Product->Over_Brominated Excess Brominating Agent

Caption: Competing reaction pathways in cyclopropane bromination.

References

  • Benchchem.
  • ACS GCI Pharmaceutical Roundtable.
  • BYJU'S.
  • ChemicalBook. N-Bromosuccinimide: Chemical synthesis, Reactions.
  • The Journal of Organic Chemistry. Reactivity studies in free radical .alpha.-bromination of cyclopropyl compounds by N-bromosuccinimide.
  • YouTube.
  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • Organic Chemistry Portal. N-Bromosuccinimide (NBS).
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • Chemistry Stack Exchange.
  • Wikipedia. N-Bromosuccinimide.
  • Master Organic Chemistry.
  • Chemistry Steps.
  • PubMed. Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester.
  • H.E.L Group. What are thermal runaways, and why should we care about them?.
  • ResearchGate. Cyclopropane undergoes ring opening to form propene. Is this an exothermic or an endothermic reaction?.
  • ResearchGate. Review of cyclopropyl bromide synthetic process.
  • PMC.
  • Beilstein Journals.
  • Reddit.
  • PubMed.
  • Organic Syntheses. Bromocyclopropane.
  • ResearchGate.
  • Thesis, Middle East Technical University.
  • Reddit.
  • Science.
  • Benchchem. A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones.
  • Chemistry Steps. Reaction of Alkenes with Bromine.
  • Google Patents.
  • PubMed. Stereoselective functionalization of cyclopropane derivatives using bromine/magnesium and sulfoxide/magnesium exchange reactions.
  • ChemScene. Building blocks | Bioactive small molecules.
  • Wikipedia. Chloroform.
  • ResearchGate.
  • MDPI.
  • OSTI.GOV. Thermal runaway of lithium-ion batteries and hazards of abnormal thermal environments.
  • ResearchGate. A comprehensive insight into the thermal runaway issues in the view of lithium-ion battery intrinsic safety performance and venting gas explosion hazards.

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Technical Support Center: Separation of Stereoisomers of Methyl 1-(Bromomethyl)cyclopropane-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the stereoisomeric separation of Methyl 1-(bromomethyl)cyclopropane-1-carboxylate derivatives. This guide is designed to provide expert-driven, practical solutions to the challenges you may encounter during the analytical and preparative separation of these chiral compounds. As key building blocks in medicinal chemistry, achieving high enantiomeric purity is critical for downstream applications.[1] This resource offers troubleshooting guides and frequently asked questions to streamline your separation workflows.

Troubleshooting Guide

This section addresses specific issues that can arise during the separation of this compound stereoisomers. Each problem is followed by a step-by-step troubleshooting protocol grounded in established chromatographic principles.

Issue 1: Poor or No Resolution of Enantiomers on a Chiral Column

You've screened your racemic mixture on a selected chiral stationary phase (CSP), but the resulting chromatogram shows a single peak or poorly resolved peaks.

Root Cause Analysis:

The lack of separation indicates insufficient differential interaction between the enantiomers and the chiral stationary phase. This can be due to an inappropriate choice of CSP, a suboptimal mobile phase, or incorrect temperature settings. The chiral recognition process relies on a combination of interactions such as hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the CSP.[2]

Troubleshooting Protocol:

  • Verify Column Selection:

    • Initial Screening: If you haven't already, screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type).[3][4] Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are often a good starting point for cyclopropane derivatives.[5][6][7]

    • Consult Literature: Review literature for successful separations of structurally similar cyclopropane derivatives to guide your CSP selection.[8][9]

  • Optimize the Mobile Phase:

    • Normal Phase (NP): For NP-HPLC, the mobile phase typically consists of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., 2-propanol, ethanol).[2]

      • Action: Systematically vary the concentration of the polar modifier. A lower concentration often increases retention and may improve resolution, but can also lead to broader peaks.

    • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster and more efficient results than HPLC.[10][11]

      • Mobile Phase: The primary mobile phase is supercritical CO2 with a polar co-solvent (e.g., methanol, ethanol).[12]

      • Action: Adjust the percentage of the co-solvent. Similar to NP-HPLC, a lower percentage can enhance selectivity.

    • Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid for acidic compounds, isopropylamine for basic compounds) can significantly improve peak shape and selectivity in both HPLC and SFC.[10]

  • Adjust the Temperature:

    • Impact on Selectivity: Temperature can have a profound effect on chiral separations, sometimes even reversing the elution order of enantiomers.[13]

    • Action: Experiment with temperatures both above and below ambient. Lower temperatures often increase retention and can improve selectivity, while higher temperatures can lead to sharper peaks but may reduce selectivity.[14]

  • Consider a Different Chromatographic Mode:

    • If normal phase is unsuccessful, consider polar organic or reversed-phase modes if your CSP is compatible. Some modern immobilized CSPs offer broad solvent compatibility.[6][15]

Issue 2: Poor Peak Shape (Tailing or Fronting)

The separated peaks are asymmetrical, making accurate quantification difficult.

Root Cause Analysis:

Poor peak shape is often caused by secondary interactions between the analyte and the stationary phase, sample overload, or issues with the sample solvent. For chiral separations, the choice and concentration of mobile phase additives are critical for achieving symmetrical peaks.[10]

Troubleshooting Protocol:

  • Optimize Additives:

    • Acidic/Basic Nature of Analyte: The ester and bromomethyl groups in your molecule may interact with the stationary phase.

    • Action (SFC/HPLC): Introduce a small percentage (0.1-0.5%) of an appropriate additive to the mobile phase. For neutral compounds like yours, a combination of a weak acid and a weak base can sometimes be effective.

  • Check Sample Solvent:

    • Solvent Strength: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[15]

    • Action: If possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent that will adequately dissolve the sample.

  • Reduce Sample Load:

    • Column Overload: Injecting too much sample can lead to peak tailing or fronting.

    • Action: Perform a loading study by injecting decreasing amounts of your sample until symmetrical peaks are obtained.

  • Inspect the Column:

    • Contamination: The column inlet frit may be partially blocked, or the column itself may be contaminated.

    • Action: If using an immobilized column, you may be able to flush with a strong solvent to clean it (always check the manufacturer's instructions).[15] For coated columns, flushing with the strongest compatible solvent (often 2-propanol) may help.[15] Consider installing a guard column to protect the analytical column.[15]

Issue 3: Irreproducible Retention Times and/or Selectivity

You observe shifts in retention times or changes in the separation factor (alpha) between runs.

Root Cause Analysis:

Irreproducibility in chiral separations can be particularly sensitive to subtle changes in the chromatographic system. Potential causes include insufficient column equilibration, mobile phase composition drift, temperature fluctuations, and "memory effects" from previous analyses.[16]

Troubleshooting Protocol:

  • Ensure Proper Equilibration:

    • Column Memory: Chiral stationary phases can "remember" previous mobile phases and additives, which can affect subsequent analyses.[16]

    • Action: Before starting a new method, flush the column with an appropriate intermediate solvent (like 2-propanol for normal phase systems) and then equilibrate with the new mobile phase for a sufficient volume (at least 10-20 column volumes).

  • Mobile Phase Preparation:

    • Consistency is Key: Small variations in the mobile phase composition, especially the modifier and additive concentrations, can lead to significant changes in selectivity.

    • Action: Prepare fresh mobile phase for each set of experiments. Use precise measurements for all components. If using premixed solvents, ensure they are from the same lot.

  • Control Temperature:

    • Action: Use a column oven to maintain a constant and consistent temperature throughout your analyses. Even small fluctuations in ambient temperature can affect retention times.[13]

  • System Check:

    • Leaks and Pump Performance: Check the HPLC/SFC system for any leaks. Ensure the pumps are delivering a consistent and accurate flow rate.

Frequently Asked Questions (FAQs)

Q1: Which chromatographic technique is generally better for separating this compound stereoisomers: HPLC or SFC?

A1: Both techniques can be effective, but Supercritical Fluid Chromatography (SFC) is often preferred for chiral separations in the pharmaceutical industry.[11] SFC typically offers several advantages:

  • Speed: The low viscosity of supercritical CO2 allows for higher flow rates, leading to faster separations.[12]

  • Efficiency: SFC often provides higher chromatographic efficiency, resulting in sharper peaks and better resolution.[10]

  • Solvent Reduction: SFC significantly reduces the consumption of organic solvents, making it a "greener" and more cost-effective technique.[10]

However, HPLC remains a robust and widely accessible technique. The choice may ultimately depend on the specific stereoisomers and the available instrumentation.

Q2: How do I choose the right chiral stationary phase (CSP) to start with?

A2: A systematic screening approach is the most efficient way to find a suitable CSP.

  • Start with Polysaccharide-Based CSPs: Columns with coated or immobilized amylose and cellulose derivatives (e.g., Chiralpak® AD, AS; Chiralcel® OD, OJ) are highly versatile and have demonstrated success in separating a wide range of chiral compounds, including cyclopropane derivatives.[2][5][7]

  • Consider Pirkle-Type CSPs: These are also a good option and work on a π-π interaction mechanism.[3][17]

  • Use a Screening Kit: Many manufacturers offer kits with a selection of their most popular chiral columns for efficient screening.

The workflow below illustrates a typical screening process:

Caption: Decision workflow for chiral method development.

Q3: Can I invert the elution order of the enantiomers?

A3: Yes, inverting the elution order is often possible and can be advantageous, especially in preparative chromatography or for trace analysis where it is desirable to have the minor peak elute first. This can be achieved in several ways:

  • Use a CSP with the Opposite Chirality: Some CSPs, particularly Pirkle-type phases, are available with both enantiomeric forms of the chiral selector (e.g., L- and D-phenylglycine).[17] Using the opposite phase will reverse the elution order.

  • Change the Mobile Phase or Temperature: In some cases, changing the mobile phase modifier (e.g., from 2-propanol to ethanol) or significantly altering the column temperature can cause a reversal in elution order.[13]

Q4: My column performance has degraded over time. Can it be regenerated?

A4: Column performance degradation, seen as loss of efficiency or resolution, is common.[15] Regeneration is possible, but the procedure depends on the type of CSP.

  • Immobilized CSPs: These are generally more robust and can be washed with a wide range of strong solvents (e.g., THF, DMF, dichloromethane) to remove strongly adsorbed contaminants.[15]

  • Coated CSPs: These are more delicate. The polysaccharide derivative is physically adsorbed onto the silica and can be damaged by aggressive solvents.[15][18] Washing is typically restricted to solvents like hexane, 2-propanol, and ethanol.

  • Always consult the manufacturer's instruction manual before attempting any regeneration procedure. Improper washing can irreversibly damage the column.

Q5: What are the key parameters to consider when scaling up from an analytical to a preparative separation?

A5: Scaling up a chiral separation requires careful consideration to maintain resolution while increasing throughput.

  • Maintain Linear Velocity: To preserve the separation, the linear velocity of the mobile phase should be kept constant when moving to a larger diameter column. This means the volumetric flow rate must be increased proportionally to the square of the column radius.

  • Loading Study: Determine the maximum amount of sample that can be injected onto the analytical column without losing resolution (overload conditions). This will inform the loading capacity of the preparative column.

  • Particle Size: For preparative work, columns with larger particle sizes (e.g., 10 µm or 20 µm) are often used to reduce backpressure. This may require some re-optimization of the method.[14]

  • SFC Advantage: SFC is particularly advantageous for preparative separations because the CO2 is easily removed during fraction collection, simplifying product isolation.[12]

Data Summary Tables

Table 1: Recommended Starting Conditions for Chiral Screening

ParameterHPLC (Normal Phase)SFC
Typical Columns Chiralpak® IA/IB/IC, Chiralcel® OD/OJChiralpak® IA/IB/IC/IG, Chiralcel® OD/OJ
Mobile Phase Hexane/2-Propanol or Hexane/EthanolCO2/Methanol or CO2/Ethanol
Modifier Range 5% - 40%5% - 40%
Flow Rate 0.5 - 1.5 mL/min (for 4.6 mm ID)2.0 - 4.0 mL/min (for 4.6 mm ID)
Temperature 25°C - 40°C35°C - 40°C
Back Pressure N/A100 - 150 bar
Typical Additive 0.1% TFA (if needed)0.1% TFA or 0.1% IPA (if needed)

Experimental Protocols

Protocol 1: Generic Chiral Screening via SFC

This protocol outlines a general approach for screening a set of chiral columns to find an initial separation.

  • System Preparation:

    • Ensure the SFC system is clean and free of contaminants from previous analyses.

    • Install the first chiral column from your screening set (e.g., a 4.6 x 150 mm, 3 or 5 µm particle size column).

  • Sample Preparation:

    • Dissolve the racemic this compound derivative in a suitable solvent (e.g., methanol or ethanol) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: CO2 and Methanol.

    • Gradient: A typical screening gradient would be to start at 5% Methanol and increase linearly to 40% Methanol over 5-7 minutes.

    • Flow Rate: 3 mL/min.

    • Back Pressure: 120 bar.

    • Temperature: 40°C.

    • Detection: UV at an appropriate wavelength (e.g., 220 nm).

  • Execution:

    • Inject a small volume (1-5 µL) of the sample.

    • Run the gradient program.

    • After the run, re-equilibrate the column at the initial conditions for 2-3 minutes.

    • Repeat the process for each column in your screening set.

  • Analysis:

    • Examine the resulting chromatograms for any signs of peak splitting or separation. Calculate the resolution (Rs) for any promising candidates. A baseline separation is generally considered to have an Rs ≥ 1.5.

Caption: Step-by-step SFC screening protocol flowchart.

References

  • Shen, G., Yang, X., Cui, J., Zhou, M., & Ling, Y. (2008). Separation of Cyclopropane Derivatives with Multichiral Centers by Gas Chromatography on Modified -Cyclodextrin Stationary Phase. Chemistry Letters, 37(7), 734-735. [Link]

  • Ghanem, A., Aboul-Enein, H. Y., Lacrampe, F., Grass, S., Jiang, Z., & Müller, P. (2005). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Chromatographia, 61(3-4), 103-111. [Link]

  • Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Chiral stationary phase optimized selectivity supercritical fluid chromatography: A strategy for the separation of mixtures of chiral isomers. Journal of Chromatography A, 1234, 78-86. [Link]

  • Daicel Chiral Technologies & Teledyne ISCO. (2022, September 15). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases [Video]. YouTube. [Link]

  • Li, J., Gao, Y., Chang, J., & Yu, A. (2002). [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography]. Se Pu, 20(4), 346-348. [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2007). Enantiomeric separation of cyclopropane derivatives on a polysaccharide-based chiral stationary phase. Journal of Separation Science, 30(5), 712-720. [Link]

  • Schafer, W., Chandrasekaran, T., Pirzada, Z., Zhang, C., Gong, X., Biba, M., & Welch, C. J. (2014). Improved Chiral SFC Screening for Analytical Method Development. Waters Corporation. [Link]

  • Nováková, L., & Chocholouš, P. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 114-122. [Link]

  • Ray, A. (2020, May 20). Trouble with chiral separations. Chromatography Today. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy in supercritical fluid chromatography. Journal of Chromatography A, 1363, 290-301. [Link]

  • Hernandez, G. T., & Arnold, F. H. (2022). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. ACS Catalysis, 12(3), 1845-1852. [Link]

  • Li, T., & Cook, K. (2005). Supercritical fluid chromatography tandem-column method development in pharmaceutical sciences for a mixture of four stereoisomers. Journal of Separation Science, 28(7), 619-626. [Link]

  • Regalado, E. L. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Various Authors. (2014, September 12). Problem With CHIRAL PAK AD-H Column - Can anyone help?. ResearchGate. [Link]

  • Regis Technologies. (n.d.). Chiral Stationary Phases. Retrieved from [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

  • Zhang, T., Zhang, K., & Wang, Y. (2021). Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC). LCGC International, 34(11), 522-527. [Link]

  • Ameli, F., et al. (2026). Supercritical fluid chromatography of stereoisomers. In Comprehensive Foodomics. Elsevier. [Link]

  • Ribeiro, A. R., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(21), 6617. [Link]

  • Toribio, L., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 8-21. [Link]

  • Ilisz, I., et al. (2020). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 25(23), 5645. [Link]

  • Francotte, E. (2009). Enantioselective Chromatography: From its Emergence to its Successful Implementation in the Pharmaceutical Environment. CHIMIA International Journal for Chemistry, 63(12), 867-872. [Link]

  • Hroboňová, K., et al. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. International Journal of Molecular Sciences, 25(9), 5035. [Link]

  • Al-Haiza, M. A., Mostafa, M. S., & El-Kady, M. Y. (2003). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl co. Journal of the Saudi Chemical Society, 7(1), 87-94. [Link]

  • Google Patents. (n.d.). WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
  • Google Patents. (n.d.). US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
  • Francotte, E. (2009). Enantioselective Chromatography: From its Emergence to its Successful Implementation in the Pharmaceutical Environment. CHIMIA, 63(12), 867-872. [Link]

  • Chen, J., et al. (2019). Improved enantioselectivity of E. coli BioH in kinetic resolution of methyl (S)-3-cyclohexene-1-carboxylate by combinatorial modulation of steric and aromatic interactions. Bioscience, Biotechnology, and Biochemistry, 83(7), 1263-1269. [Link]

Sources

impact of solvent choice on the reactivity of Methyl 1-(bromomethyl)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 1-(bromomethyl)cyclopropane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this unique reagent. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve your desired synthetic outcomes.

Introduction

This compound is a versatile building block in organic synthesis. Its structure, however, presents a classic chemical paradox: it is a primary alkyl bromide, which typically suggests reactivity via the Sₙ2 pathway, yet it possesses a neopentyl-like structure due to the adjacent quaternary cyclopropyl carbon. This steric hindrance significantly impedes the backside attack required for a standard Sₙ2 reaction, making reaction outcomes exquisitely sensitive to experimental conditions, particularly the choice of solvent.[1][2] This guide will help you understand and control these competing factors.

Frequently Asked Questions (FAQs)

Q1: What is the inherent reactivity of this compound?

The reactivity of this compound is dominated by two opposing structural features:

  • Primary Bromide: The leaving group (Br⁻) is attached to a primary carbon, which would normally make it an excellent candidate for Sₙ2 reactions.

  • Steric Hindrance: The carbon atom bearing the bromine is directly attached to a sterically bulky quaternary carbon at the 1-position of the cyclopropane ring. This arrangement, analogous to a neopentyl halide, makes the traditional backside attack for an Sₙ2 reaction extremely slow.[1][2] Dostrovsky et al. noted that neopentyl bromide reacts approximately 100,000 times slower than other primary alkyl bromides under Sₙ2 conditions.[1]

Consequently, the reaction can be forced down an Sₙ2 path under specific conditions, but alternative pathways like Sₙ1 with rearrangement or elimination (E2) become competitive and can even dominate depending on the solvent and nucleophile.

Q2: Why is solvent choice so critical for reactions with this substrate?

The choice of solvent directly dictates which reaction mechanism is favored by selectively stabilizing or destabilizing transition states and intermediates.

  • Polar Protic Solvents (e.g., H₂O, EtOH, MeOH): These solvents excel at stabilizing ions. They stabilize the leaving bromide ion and any carbocation intermediate that forms, thereby strongly favoring Sₙ1 and E1 pathways.[3][4][5] They also solvate nucleophiles via hydrogen bonding, reducing their nucleophilicity and further disfavoring the Sₙ2 pathway.[4][6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are polar enough to dissolve ionic nucleophiles but do not form strong hydrogen bonds with the anion.[3][4] This leaves the nucleophile "naked" and highly reactive, which is ideal for promoting the sterically challenging Sₙ2 reaction.[6]

  • Non-Polar Solvents (e.g., Hexane, Toluene): These are generally unsuitable as they cannot effectively dissolve the polar or ionic reagents typically used in substitution and elimination reactions.[3]

Q3: What are the primary reaction pathways I should anticipate?

You should consider three main competing pathways. The solvent, nucleophile, and temperature will determine the predominant outcome.

G cluster_sn2 Sₙ2 Pathway cluster_sn1 Sₙ1 Pathway / Rearrangement cluster_e2 E2 Pathway sn2_start Substrate + Strong Nu⁻ sn2_ts Hindered Transition State sn2_start->sn2_ts Favored in Polar Aprotic Solvent sn2_prod Direct Substitution Product sn2_ts->sn2_prod sn1_start Substrate sn1_int1 Primary Carbocation (Unstable) sn1_start->sn1_int1 Slow, Favored in Polar Protic Solvent sn1_int2 Rearranged Cation (e.g., Cyclobutyl, Homoallyl) sn1_int1->sn1_int2 Fast Rearrangement sn1_prod Mixture of Rearranged Products sn1_int2->sn1_prod + Weak Nu: e2_start Substrate + Strong, Bulky Base e2_prod Elimination Product e2_start->e2_prod Competes with Sₙ2 start Methyl 1-(bromomethyl)cyclopropane- 1-carboxylate

Caption: Competing reaction pathways for the substrate.

Q4: What is solvolysis, and why is it a common issue?

Solvolysis is a specific type of Sₙ1 reaction where the solvent itself acts as the nucleophile.[5] With this compound, heating the compound in a polar protic solvent like ethanol or water (even without an added nucleophile) can cause the bromide to slowly dissociate.[7] The resulting unstable primary carbocation rapidly rearranges to more stable secondary or tertiary carbocations, which are then trapped by the solvent.[7][8] This leads to a mixture of rearranged ethers or alcohols and is a primary reason for obtaining unexpected side products.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solutions & Explanations
1. My reaction is extremely slow or fails to proceed. Steric Hindrance: You are likely attempting an Sₙ2 reaction, which is inherently slow for this neopentyl-like substrate.[1][2] The nucleophile cannot easily access the reaction center.1. Change to a Polar Aprotic Solvent: Switch from solvents like ethanol or acetonitrile to DMSO or DMF. These solvents enhance nucleophilicity by poorly solvating the anionic nucleophile, increasing its reactivity to overcome the steric barrier.[3][4] 2. Increase Temperature: Providing more thermal energy can help overcome the high activation energy of the sterically hindered Sₙ2 transition state. 3. Use a Stronger Nucleophile: Employ a more potent nucleophile (e.g., NaN₃, NaCN) to increase the reaction rate.
2. I'm observing a mixture of rearranged products (e.g., cyclobutyl or open-chain derivatives). Sₙ1 Pathway Dominance: Your conditions are favoring the formation of a carbocation, which is undergoing rearrangement.[7][8] This is typical when using: • Polar protic solvents (methanol, water).[5] • Weak nucleophiles. • High temperatures with no strong nucleophile (solvolysis).1. Promote the Sₙ2 Pathway: The goal is to avoid carbocation formation. Use a high concentration of a strong nucleophile in a polar aprotic solvent (e.g., sodium azide in DMF). This forces a bimolecular reaction, leading to direct substitution before the C-Br bond can ionize.[3][4] 2. Lower the Reaction Temperature: Reducing thermal energy will disfavor the endothermic C-Br bond cleavage required for the Sₙ1 mechanism.
3. My main product is an alkene (elimination). Strongly Basic Nucleophile: The nucleophile you are using is also a strong base (e.g., t-BuOK, NaOH, NaOEt), and it is abstracting a proton from an adjacent carbon, leading to an E2 elimination.[9][10]1. Choose a Non-Basic Nucleophile: Switch to a nucleophile that is a weak base. Good examples include halides (I⁻, Cl⁻), azide (N₃⁻), or cyanide (CN⁻). These reagents strongly favor substitution over elimination. 2. Use a Bulky Base for Intentional Elimination: If elimination is desired, using a bulky base like potassium tert-butoxide (tBuOK) can favor the formation of the less substituted (Hofmann) alkene product.[9]

Data Summary: Solvent and Nucleophile Effects

Solvent TypeNucleophile TypeExpected Major PathwayRelative RateLikely Major Product(s)
Polar Aprotic (DMSO, DMF)Strong, non-basic (e.g., N₃⁻, CN⁻)Sₙ2 Moderate to SlowDirect substitution product
Polar Aprotic (DMSO, DMF)Strong, basic (e.g., RO⁻)Sₙ2 / E2 ModerateMixture of substitution and elimination products
Polar Protic (EtOH, H₂O)Strong (e.g., N₃⁻)Sₙ1 / Sₙ2 SlowMixture of direct and rearranged substitution products
Polar Protic (EtOH, H₂O)Weak / SolventSₙ1 (Solvolysis) Very SlowMixture of rearranged solvolysis products (ethers/alcohols)[7]
Non-Polar (Hexane, Toluene)AnyNo Reaction NegligibleStarting material recovered (due to poor solubility)[3]

Experimental Protocols

Protocol 1: Maximizing Sₙ2 Substitution (Synthesis of Methyl 1-(azidomethyl)cyclopropane-1-carboxylate)

This protocol is designed to favor the direct Sₙ2 substitution product by using a strong, non-basic nucleophile in a polar aprotic solvent.

G start Start step1 1. Setup Add Methyl 1-(bromomethyl)cyclopropane- 1-carboxylate and DMF to a dry, inert flask. start->step1 step2 2. Add Nucleophile Add Sodium Azide (NaN₃). (Caution: Azides are explosive!) step1->step2 step3 3. Reaction Heat the mixture (e.g., 60-80 °C) and monitor by TLC/GC-MS. step2->step3 step4 4. Workup Cool, quench with water, and extract with a suitable organic solvent (e.g., EtOAc). step3->step4 step5 5. Purification Wash organic layer, dry, concentrate, and purify via column chromatography. step4->step5 finish End Obtain desired Sₙ2 product. step5->finish

Caption: Workflow for selective Sₙ2 substitution.

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.2-0.5 M solution.

  • Nucleophile Addition: Add sodium azide (NaN₃) (1.2-1.5 eq). CAUTION: Sodium azide is highly toxic and potentially explosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Heating: Heat the reaction mixture to 60-80 °C. The reaction is typically slow and may require overnight stirring.

  • Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.

  • Aqueous Workup: After completion, cool the reaction to room temperature and carefully pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure azide product.

Protocol 2: Illustrating Sₙ1 Solvolysis and Rearrangement

This protocol demonstrates the outcome when carbocation formation is favored, leading to rearranged products.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (to serve as both solvent and nucleophile).

  • Heating: Heat the solution to reflux.

  • Monitoring: The reaction is extremely slow and may take several days. Monitor periodically by GC-MS to observe the formation of multiple products.

  • Analysis: After an extended period, cool the mixture and analyze the product distribution by GC-MS and ¹H NMR. Expect to see a complex mixture of rearranged ethyl ethers, consistent with the trapping of cyclobutyl and homoallyl carbocation intermediates.[7][8]

References

  • Vertex AI Search. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Retrieved January 6, 2026.
  • Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Retrieved January 6, 2026, from [Link]

  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution Reactions of Thienyl Neopentyl Substrates. Retrieved January 6, 2026, from [Link]

  • Ambeed.com. (n.d.). Cyclopropylmethyl bromide. Retrieved January 6, 2026.
  • SpringerLink. (n.d.).
  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved January 6, 2026, from [Link]

  • ACS Publications. (2022, June 2). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega. Retrieved January 6, 2026, from [Link]

  • Quora. (2017, May 24). Why is nucleophilic substitution in neopentyl halide slow?. Retrieved January 6, 2026, from [Link]

  • Wolfram Demonstrations Project. (n.d.). Solvent Polarity in SN1 and SN2 Reactions. Retrieved January 6, 2026.
  • Chemistry LibreTexts. (2023, January 22). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved January 6, 2026, from [Link]

  • YouTube. (2019, June 6). Substitution Reactions of Neopentyl Halides. Retrieved January 6, 2026, from [Link]

  • Michigan State University Chemistry. (n.d.). Elimination Reactions of Alkyl Halides. Retrieved January 6, 2026, from [Link]

  • Organic Syntheses. (n.d.). Bromocyclopropane. Retrieved January 6, 2026.
  • ChemicalBook. (n.d.). (Bromomethyl)cyclopropane synthesis. Retrieved January 6, 2026.
  • Chemistry Steps. (n.d.). Elimination Reactions: an Introduction. Retrieved January 6, 2026, from [Link]

  • Chemistry Stack Exchange. (2020, June 16). Hydrolysis of (chloromethyl)cyclopropane: Is but-3-en-1-ol a possible product?. Retrieved January 6, 2026, from [Link]

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Validation & Comparative

alternative synthetic routes to molecules made with Methyl 1-(bromomethyl)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Alternative Synthetic Routes for Spirocyclic Piperidines

In modern medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological properties is relentless. Spirocyclic piperidines, prized for their conformational rigidity and three-dimensional character, are prominent scaffolds in drug discovery.[1] A common entry point to these structures involves the use of electrophilic cyclopropane building blocks like Methyl 1-(bromomethyl)cyclopropane-1-carboxylate. While effective, reliance on a single building block can be limiting. This guide provides an in-depth comparison of alternative, field-proven synthetic strategies that offer diverse and flexible pathways to these valuable molecular targets, supported by experimental data and mechanistic insights.

The Conventional Approach: Alkylation with this compound

The traditional route leverages the reactivity of this compound as an alkylating agent. Typically, a primary amine attacks the bromomethyl group, followed by a series of functional group interconversions—such as ester hydrolysis and Curtius rearrangement—to yield the desired spirocyclic amine. This linear approach, while straightforward, can be lengthy and may require harsh reagents for transformations.

digraph "Conventional_Route" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

}

Conventional synthesis using the bromomethylcyclopropane reagent.

Alternative Strategy 1: Palladium-Catalyzed [3+2] Cycloaddition of Trimethylenemethane (TMM)

A powerful and convergent alternative for constructing spirocyclic five-membered rings is the palladium-catalyzed [3+2] cycloaddition using a trimethylenemethane (TMM) precursor.[2][3] This method is highly effective for creating spiro-cyclopentane systems, which can be further elaborated into piperidines. The reaction involves the in-situ generation of a Pd-TMM complex that reacts with an electron-deficient olefin, such as a methylene-oxindole, to directly form the spirocyclic core.[2]

Mechanistic Rationale: The choice of ligand is critical in this transformation, as it can control both the diastereoselectivity and enantioselectivity of the cycloaddition.[3][4] The reaction proceeds under mild conditions and can generate multiple stereocenters in a single step with high fidelity, offering a significant advantage in efficiency.[2] The versatility of this method has been demonstrated in the total synthesis of complex natural products like marcfortine C.[5]

digraph "TMM_Cycloaddition" { graph [rankdir="LR", splines=ortho, nodesep=0.7]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

}

Workflow for Pd-catalyzed TMM [3+2] cycloaddition.

Representative Experimental Protocol: Asymmetric Synthesis of a Spirooxindole

The following protocol is adapted from the work of Trost and coworkers for the enantioselective synthesis of spirocyclic oxindolic cyclopentanes.[2][3][4]

  • To a flame-dried flask are added the methylene-oxindole substrate (1.0 equiv), the TMM precursor (1.5 equiv), and the chiral ligand (e.g., (R,R)-DACH-phenyl Trost ligand, 0.075 equiv).

  • The flask is purged with argon, and anhydrous, degassed solvent (e.g., toluene) is added.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 equiv) is added, and the reaction mixture is stirred at a controlled temperature (e.g., 40 °C).

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired spirocyclic product.

SubstrateLigandYield (%)dree (%)Reference
N-Boc-3-methyleneoxindole(R,R)-L2991:6.299[2]
N-Boc-3-methyleneoxindole(S,S)-L3924.3:195[2]
N-Cbz-3-methyleneoxindole(R,R)-L2981:5.999[2]

Alternative Strategy 2: The 'Clip-Cycle' Approach for 3-Spiropiperidines

A recently developed 'Clip-Cycle' strategy provides a modular and highly enantioselective route to 3-spiropiperidines.[6][7] This two-step process decouples the formation of the acyclic precursor from the final cyclization event, allowing for greater flexibility and optimization.

  • 'Clip' Step: An efficient cross-metathesis reaction between an N-protected 1-amino-hex-5-ene and a thioacrylate joins the two key fragments. This step is typically high-yielding and E-selective.[7]

  • 'Cycle' Step: An intramolecular asymmetric aza-Michael cyclization, promoted by a chiral catalyst (e.g., a phosphoric acid), forms the piperidine ring with high enantiocontrol.[6]

Mechanistic Rationale: The success of the 'Cycle' step hinges on the ability of the chiral catalyst to create a well-organized transition state, directing the nucleophilic attack of the nitrogen onto the Michael acceptor. The use of a thioester as the Michael acceptor can be crucial; its electrophilicity can be tuned by modifying the aryl group to drive the cyclization to completion.[7]

Representative Experimental Protocol: 'Clip-Cycle' Synthesis

The following protocol is adapted from the work of Unsworth, Fairlamb, and coworkers.[7]

Clip Step (Cross Metathesis):

  • To a solution of N-Cbz-protected 1-amino-hex-5-ene (1.0 equiv) and thioacrylate (1.2 equiv) in degassed dichloromethane is added a metathesis catalyst (e.g., Hoveyda-Grubbs II catalyst, 2 mol%).

  • The reaction is stirred at reflux under an inert atmosphere and monitored by TLC.

  • Upon completion, the solvent is removed, and the residue is purified by column chromatography to yield the E-selective cross-metathesis product.

Cycle Step (Aza-Michael Cyclization):

  • The cross-metathesis product (1.0 equiv) is dissolved in a suitable solvent (e.g., mesitylene).

  • The chiral phosphoric acid catalyst (e.g., (R)-TRIP, 10 mol%) is added.

  • The mixture is heated (e.g., 80-100 °C) and stirred for the specified time.

  • After cooling, the reaction mixture is purified directly by column chromatography to afford the enantioenriched 3-spiropiperidine.

Substrate (Cycloalkane)Yield ('Clip') (%)Yield ('Cycle') (%)erReference
Cyclohexane858796:4[7]
Cyclopentane917596:4[7]
Cycloheptane796595:5[7]

Alternative Strategy 3: Photoredox-Catalyzed Cyclopropanation

For constructing the cyclopropane ring itself, modern photoredox catalysis offers a mild and efficient alternative to traditional methods that often rely on hazardous reagents like diazomethane.[8][9][10] These methods can generate carbene or carbenoid-like species from stable precursors under visible light irradiation.[11]

Mechanistic Rationale: A photocatalyst (e.g., fac-Ir(ppy)₃ or [Ru(bpy)₃]²⁺) absorbs visible light and enters an excited state.[8][9] This excited catalyst can then engage in a single-electron transfer (SET) with a suitable precursor, such as a diazoalkane or diiodomethane, to generate a radical intermediate.[9][11] This highly reactive species then undergoes cyclopropanation with an alkene. A key advantage is the ability to perform these reactions under neutral conditions at room temperature, enhancing functional group tolerance.[10]

digraph "Photoredox_Cyclopropanation" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

}

General mechanism for photocatalytic cyclopropanation.

Representative Experimental Protocol: Visible-Light Cyclopropanation

The following protocol is based on a general method for photocatalytic cyclopropanation of alkenes with acceptor-acceptor diazoalkanes.[8]

  • In a vial, the alkene substrate (1.0 equiv), the acceptor-acceptor diazoalkane (1.2 equiv), and the photocatalyst (fac-Ir(ppy)₃, 1 mol%) are dissolved in an anhydrous solvent (e.g., dichloromethane).

  • The vial is sealed and the solution is degassed via sparging with argon for 15 minutes.

  • The reaction mixture is stirred and irradiated with a blue LED lamp at room temperature.

  • The reaction is monitored by TLC or GC-MS. Upon completion, the solvent is evaporated.

  • The crude product is purified by flash column chromatography to yield the desired cyclopropane.

AlkeneDiazoalkaneYield (%)drReference
StyreneDimethyl 2-diazomalonate87-[8]
4-MethylstyreneDiethyl 2-diazomalonate89-[8]
Trans-β-MethylstyreneDimethyl 2-diazomalonate93>10:1[8]

Comparative Summary

StrategyKey TransformationAdvantagesDisadvantagesBest Suited For
Conventional Alkylation Sₙ2 DisplacementStraightforward, well-establishedLinear sequence, potentially harsh reagents, limited convergencySimple, achiral targets where the building block is readily available.
Pd-Catalyzed [3+2] CycloadditionHigh convergency, excellent stereocontrol, mild conditionsRequires specific TMM precursors and alkene acceptors, catalyst costRapid, asymmetric synthesis of complex spiro-cyclopentyl systems.[5]
'Clip-Cycle' Cross Metathesis & Aza-MichaelModular, flexible, high enantioselectivityTwo distinct steps, optimization of both may be neededAsymmetric synthesis of 3-spiropiperidines with diverse substitution.[6]
Photoredox Cyclopropanation Carbene TransferExtremely mild conditions, high functional group tolerance, uses stable precursorsSubstrate scope can be limited to certain alkene classes, quantum yield considerationsCreating the core cyclopropane ring on a functionalized molecule late in a synthesis.[10]

Conclusion

While the use of this compound remains a viable method for accessing certain spirocyclic scaffolds, modern synthetic chemistry offers a powerful and diverse toolkit of alternative strategies. Palladium-catalyzed cycloadditions provide a highly convergent and stereocontrolled route to spiro-cyclopentanes. The 'Clip-Cycle' approach offers unparalleled modularity and enantioselectivity for 3-spiropiperidines. Finally, photoredox catalysis presents an exceptionally mild method for constructing the cyclopropane ring itself. The optimal choice of strategy will depend on the specific molecular target, desired stereochemistry, and the stage of the synthetic campaign. By understanding the mechanistic underpinnings and practical considerations of each approach, researchers can make more informed decisions, accelerating the discovery and development of next-generation therapeutics.

References

  • Ravi, S., Maddocks, C. J., Fairlamb, I. J. S., Unsworth, W. P., & Clarke, P. A. (2024). Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. [Link][6][7]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Gregory, A. W. (2018). Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. [Link][12]

  • Trost, B. M., & Bringley, D. A. (2007). Enantioselective Construction of Spirocyclic Oxindolic Cyclopentanes by Palladium-Catalyzed Trimethylenemethane-[3+2]-Cycloaddition. Journal of the American Chemical Society, 129(41), 12396–12397. [Link][2][4]

  • Trost, B. M., & Bringley, D. A. (2007). Enantioselective Construction of Spirocyclic Oxindolic Cyclopentanes by Palladium-Catalyzed Trimethylenemethane-[3+2]-Cycloaddition. PubMed Central, NIH. [Link][3]

  • Gao, M., & Shan, C. (2025). Photocatalytic Access to Cyclopropanes Via Triplet Carbene Transfer from Acceptor-Acceptor Diazoalkanes. Organic Letters. [Link][8]

  • Bull, J. A., et al. (2018). Strategies for the Synthesis of Spiropiperidines - A Review of the Last 10 Years. ResearchGate. [Link][13]

  • del Hoyo, A. M., & García Suero, M. (2017). Cyclopropanation through Photoredox Catalysis. ChemistryViews. [Link][9]

  • García Suero, M. (2018). New Alkene Cyclopropanation Reactions Enabled by Photoredox Catalysis via Radical Carbenoids. ResearchGate. [Link][10]

  • Li, W., et al. (2020). Possible pathway for photocatalytic cyclopropanation of alkenes. ResearchGate. [Link][11]

  • Trost, B. M., & Bringley, D. A. (2013). Rapid access to spirocyclic oxindole alkaloids: application of the asymmetric palladium-catalyzed [3 + 2] trimethylenemethane cycloaddition. PubMed. [Link][5]

  • Bull, J. A., et al. (2018). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry. [Link][1]

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A Comparative Guide to the Biological Activity of Compounds Derived from Methyl 1-(bromomethyl)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 1-(bromomethyl)cyclopropane-1-carboxylate serves as a versatile and valuable starting material in medicinal chemistry. Its strained cyclopropyl ring and reactive bromomethyl group make it an ideal scaffold for synthesizing a diverse array of compounds with significant biological activities. This guide provides a comparative analysis of two prominent classes of therapeutic agents derived from this precursor: inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and inhibitors of soluble epoxide hydrolase (sEH). We will delve into their therapeutic rationale, comparative efficacy, and the detailed experimental protocols used to assess their activity.

Part 1: Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

Therapeutic Rationale

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid L-tryptophan.[1][2] In the context of cancer, tumor cells often overexpress IDO1 to create an immunosuppressive microenvironment.[1][3] By depleting tryptophan and producing metabolites like kynurenine, IDO1 suppresses the activity of immune cells, particularly T-cells, allowing cancer cells to evade immune destruction.[1][2][3] Therefore, inhibiting IDO1 is a promising strategy in cancer immunotherapy to restore anti-tumor immune responses.[3] The cyclopropane motif derived from this compound has been successfully incorporated into potent IDO1 inhibitors.

Comparative Efficacy of Derived IDO1 Inhibitors

The development of novel IDO1 inhibitors is an active area of research. While specific compounds directly synthesized from this compound are often proprietary or detailed within specific patents, we can compare the efficacy of publicly disclosed inhibitors featuring the cyclopropyl moiety. The standard metric for efficacy is the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce enzyme activity by 50%.

Compound ClassExample CompoundTargetIC50 Value (nM)Reference CompoundIC50 Value (nM)
ImidazothiazolesCompound 12g rhIDO1200Epacadostat~10
ImidazothiazolesCompound 11f rhIDO1500INCB024360~10

Data synthesized from publicly available research.[4] Note: Lower IC50 values indicate higher potency.

The data indicates that while novel cyclopropyl-containing compounds show promising inhibitory activity in the nanomolar range, they are often compared against clinical candidates like Epacadostat, which set a high benchmark for potency. The goal of ongoing research is to optimize these novel scaffolds to achieve similar or superior efficacy.

Signaling Pathway and Inhibition

The mechanism of IDO1-mediated immune suppression and its inhibition is a key concept for researchers in this field.

IDO1_Pathway cluster_TumorCell Tumor Microenvironment cluster_TCell T-Cell Tryptophan Tryptophan IDO1_Enzyme IDO1 Enzyme Tryptophan->IDO1_Enzyme catabolizes TCell_Activation T-Cell Activation & Proliferation Tryptophan->TCell_Activation essential for Kynurenine Kynurenine IDO1_Enzyme->Kynurenine produces TCell_Suppression T-Cell Suppression (Anergy, Apoptosis) Kynurenine->TCell_Suppression induces Inhibitor Cyclopropyl-Derived IDO1 Inhibitor Inhibitor->IDO1_Enzyme BLOCKS

Caption: IDO1 pathway and mechanism of inhibition.

Experimental Protocol: Cell-Based IDO1 Activity Assay

This protocol describes a common method to assess the efficacy of IDO1 inhibitors in a cellular context by measuring the production of kynurenine.

1. Cell Culture and IDO1 Induction: 1.1. Seed a suitable cancer cell line known to express IDO1 (e.g., SK-OV-3 human ovarian cancer cells) in a 96-well plate at a density of 3 x 10^4 cells/well.[5][6] 1.2. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2. 1.3. To induce IDO1 expression, treat the cells with interferon-gamma (IFNγ) at a final concentration of 100 ng/mL.[5][6] 1.4. Incubate for 24 hours.[5]

2. Inhibitor Treatment: 2.1. Prepare serial dilutions of the test compounds (derived from this compound) and a reference inhibitor (e.g., Epacadostat) in fresh cell culture medium. 2.2. After the 24-hour induction period, remove the IFNγ-containing medium. 2.3. Add the medium containing the different concentrations of inhibitors to the cells. Include a vehicle control (e.g., DMSO) and a positive control (IFNγ-induced, no inhibitor).[6] 2.4. Incubate for an additional 24-48 hours.[6]

3. Kynurenine Measurement: 3.1. After incubation, carefully collect 140 µL of the cell culture supernatant from each well.[5] 3.2. To hydrolyze N-formylkynurenine to kynurenine, add 10 µL of 6.1 N trichloroacetic acid (TCA) to each supernatant sample.[5] 3.3. Incubate the plate at 50°C for 30 minutes.[5] 3.4. Centrifuge the plate to pellet any precipitated proteins. 3.5. Transfer the clear supernatant to a new plate for analysis. The kynurenine concentration can be quantified using high-performance liquid chromatography (HPLC) or a colorimetric assay.[6]

4. Data Analysis: 4.1. Calculate the percentage of IDO1 inhibition for each inhibitor concentration relative to the vehicle control.[6] 4.2. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[6]

Part 2: Soluble Epoxide Hydrolase (sEH) Inhibitors

Therapeutic Rationale

Soluble epoxide hydrolase (sEH) is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are signaling lipids with potent anti-inflammatory, vasodilatory, and analgesic properties.[7][8] By hydrolyzing EETs to their less active diol forms (dihydroxyeicosatrienoic acids or DHETs), sEH diminishes these protective effects.[7][8] Therefore, inhibiting sEH activity increases the bioavailability of EETs, making sEH inhibitors attractive therapeutic agents for treating hypertension, inflammation, and pain.[7][9][10] The unique structural features of cyclopropane-containing molecules derived from this compound have been explored in the design of potent sEH inhibitors.[11]

Comparative Efficacy of Derived sEH Inhibitors

The potency of sEH inhibitors is also evaluated using IC50 values. A wide range of urea, amide, and carbamate-based inhibitors have been developed, with many incorporating rigid ring systems to optimize binding to the enzyme's active site.

Compound ClassExample ScaffoldTargetIC50 Value (nM)Reference CompoundIC50 Value (nM)
Piperidine-based UreaN-(1-Acetylpiperidin-4-yl)-N'-(adamant-1-yl) ureaHuman sEH7.0TPPU1.1
Piperidinyl Acetamides(Piperidin-4-yl)acetamide derivativesHuman sEH0.05 - 5.0EC5026~0.5

Data synthesized from publicly available research.[7][9][11] Note: Lower IC50 values indicate higher potency.

The data illustrates that derivatives incorporating rigid, cyclopropyl-like structures can achieve extremely high potency, with IC50 values reaching the sub-nanomolar range. These compounds are often benchmarked against well-established and potent inhibitors like TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea).

Experimental Workflow: sEH Inhibition Assay

A common method for screening sEH inhibitors is a fluorometric assay that measures the hydrolysis of a non-fluorescent substrate to a highly fluorescent product.

sEH_Workflow cluster_prep Assay Preparation cluster_reaction Reaction & Measurement Prep_Inhibitor Prepare Test Compound (e.g., Cyclopropyl Derivative) & Control Dilutions Plate_Setup Add Buffer, Enzyme, & Inhibitor/Vehicle to 96-well Plate Prep_Inhibitor->Plate_Setup Prep_Enzyme Dilute Recombinant human sEH Enzyme Prep_Enzyme->Plate_Setup Prep_Substrate Dilute Fluorogenic sEH Substrate (PHOME) Preincubate Pre-incubate (5 min, RT) Plate_Setup->Preincubate Initiate Initiate Reaction with Substrate Addition Preincubate->Initiate Measure Measure Fluorescence Kinetically (Ex/Em: 330/465 nm) Initiate->Measure

Caption: Workflow for a fluorometric sEH inhibition assay.

Experimental Protocol: Fluorometric sEH Inhibitor Screening Assay

This protocol is adapted from commercially available kits and common literature methods.[12][13][14]

1. Reagent Preparation: 1.1. Assay Buffer: Prepare a 1X sEH Assay Buffer from a concentrated stock. 1.2. Test Compounds: Dissolve test compounds and a known sEH inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea, NCND) in an appropriate solvent like DMSO to create stock solutions.[12] Prepare serial dilutions. 1.3. sEH Enzyme: Reconstitute or dilute recombinant human sEH in sEH Assay Buffer. Keep the enzyme on ice.[13] 1.4. Substrate: Dilute the fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME) in sEH Assay Buffer.[13] Protect from light.

2. Assay Procedure: 2.1. In a 96-well plate (black, clear bottom is suitable), add the following to designated wells:

  • Test Wells: 10 µL of test compound dilution.
  • Vehicle Control: 10 µL of solvent diluted in assay buffer.
  • Inhibitor Control: 10 µL of the known sEH inhibitor. 2.2. Add 30 µL of sEH Assay Buffer to each well, followed by 10 µL of the diluted sEH enzyme solution. This brings the volume to 50 µL. 2.3. Pre-incubate the plate at room temperature for 5 minutes.[14] 2.4. Initiate the Reaction: Add 50 µL of the diluted sEH substrate to all wells, bringing the final volume to 100 µL.

3. Measurement: 3.1. Immediately place the plate in a fluorometric plate reader. 3.2. Measure the increase in fluorescence intensity over time (kinetic mode) for 15-30 minutes at 25°C.[12] Use an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.[13]

4. Data Analysis: 4.1. Determine the rate of reaction (slope of the kinetic curve) for each well. 4.2. Calculate the percentage of sEH inhibition for each test compound concentration compared to the vehicle control. 4.3. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data using non-linear regression.

Conclusion

This compound is a powerful building block for generating structurally novel compounds with significant therapeutic potential. As demonstrated, its derivatives can be tailored to potently inhibit distinct and important biological targets like IDO1 and sEH. The comparative data shows that while achieving the potency of late-stage clinical candidates is challenging, the exploration of these unique chemical spaces continues to yield highly active compounds. The standardized, robust in vitro assays detailed in this guide are fundamental tools for researchers and drug development professionals to accurately assess and compare the biological activity of these promising new chemical entities, driving the discovery of next-generation therapeutics.

References

  • Assay Genie. Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717). Available from: [Link]

  • BPS Bioscience. IDO1 Inhibitor Mechanism of Action Assay Kit. Available from: [Link]

  • Leaw, B., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30588–30600. Available from: [Link]

  • PubMed. A homogeneous assay to assess GABA transporter activity. Available from: [Link]

  • Agilent. (2023). Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. Available from: [Link]

  • ResearchGate. Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type. Available from: [Link]

  • PubMed Central. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. Available from: [Link]

  • Marian. γ-Aminobutyric Acid (GABA) Colorimetric Assay Kit. Available from: [Link]

  • Gifford Bioscience. Data Sheet Cellular Uptake and Release Assays Protocol. Available from: [Link]

  • PNAS. GABA uptake into astrocytes is not associated with significant metabolic cost: Implications for brain imaging of inhibitory transmission. Available from: [Link]

  • PubMed Central. Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase. Available from: [Link]

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The Three-Membered Ring of Distinction: A Comparative Guide to Cyclopropane-Containing Building Blocks in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Allure of the Cyclopropane Ring

In the landscape of medicinal chemistry and organic synthesis, the cyclopropane ring stands out as a uniquely valuable motif. Its inherent ring strain (approximately 27.5 kcal/mol) and distinct electronic character, with "bent" bonds possessing significant p-character, bestow upon it reactivity and conformational properties that are highly sought after by researchers, scientists, and drug development professionals.[1][2] The rigid, three-dimensional nature of the cyclopropane scaffold allows for precise control over the spatial orientation of substituents, a critical factor in optimizing molecular interactions with biological targets.[3] Furthermore, the cyclopropyl group is a well-established bioisostere for common functionalities such as gem-dimethyl groups, alkenes, and even aromatic rings, often leading to improved metabolic stability, enhanced potency, and modulated physicochemical properties.[4][5][6][7]

This guide provides a comparative analysis of key classes of cyclopropane-containing building blocks. We will delve into their synthesis, comparative reactivity, and strategic applications, supported by experimental data and mechanistic insights to inform your synthetic design and decision-making.

I. Donor-Acceptor Cyclopropanes: The Versatile 1,3-Dipole Synthon

Donor-acceptor cyclopropanes (DACs) are arguably one of the most versatile classes of cyclopropane building blocks.[1][8] Characterized by the presence of an electron-donating group (e.g., aryl, alkoxy) and an electron-withdrawing group (e.g., ester, ketone, nitrile) on adjacent carbons, DACs are primed for facile ring-opening under mild conditions, typically mediated by a Lewis acid.[8] This ring-opening generates a stabilized 1,3-zwitterionic intermediate, which can participate in a variety of powerful transformations, most notably [3+2] cycloadditions.[9]

Comparative Reactivity: The Influence of the Donor and Acceptor

The reactivity of DACs is a delicate balance between the nature of the donor and acceptor groups and the strength of the Lewis acid catalyst. Generally, more electron-rich donor groups and stronger electron-withdrawing groups enhance the polarization of the C1-C2 bond, facilitating ring-opening.[8]

Building BlockDonor Group (D)Acceptor Group (A)Typical Lewis Acid CatalystReaction Outcome (with Styrene)Yield (%)Diastereomeric Ratio (d.r.)Reference
Diethyl 2-phenylcyclopropane-1,1-dicarboxylatePhenyl2 x CO2EtSnCl4[3+2] Cycloaddition85>20:1
Diethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate4-Methoxyphenyl2 x CO2EtGaCl3[3+2] Cycloaddition92>20:1[10]
Diethyl 2-furylcyclopropane-1,1-dicarboxylate2-Furyl2 x CO2EtSc(OTf)3[3+2] Cycloaddition7810:1[11]
2-Nitro-1-phenylcyclopropanePhenylNO2TiCl4Ring-opening/functionalization75-[9][12]

Table 1: Comparative Reactivity of Donor-Acceptor Cyclopropanes in [3+2] Cycloadditions with Styrene.

The choice of Lewis acid is critical. Strong Lewis acids like TiCl4 can lead to polymerization, while weaker ones such as Cu(OTf)2 may fail to initiate the reaction. The optimal catalyst often needs to be determined empirically for a given DAC and reaction partner.

Mechanistic Rationale: The [3+2] Cycloaddition Pathway

The generally accepted mechanism for the Lewis acid-catalyzed [3+2] cycloaddition of a DAC with an alkene is depicted below.

G cluster_0 Lewis Acid Activation & Ring Opening cluster_1 Cycloaddition DAC Donor-Acceptor Cyclopropane Activated_Complex Activated Complex DAC->Activated_Complex Coordination LA Lewis Acid (e.g., SnCl4) LA->Activated_Complex Zwitterion 1,3-Zwitterionic Intermediate Activated_Complex->Zwitterion Ring Opening Cycloadduct_Intermediate Cycloadduct Intermediate Zwitterion->Cycloadduct_Intermediate [3+2] Cycloaddition Alkene Alkene Alkene->Cycloadduct_Intermediate Product Cyclopentane Product Cycloadduct_Intermediate->Product Protonolysis/ Workup

Figure 1: Mechanism of DAC [3+2] cycloaddition.

Coordination of the Lewis acid to the acceptor group polarizes the C1-C2 bond, facilitating its cleavage to form a 1,3-zwitterionic intermediate. This intermediate then undergoes a concerted or stepwise cycloaddition with the alkene to furnish the cyclopentane product.[9]

II. Cyclopropylamines: Privileged Scaffolds in Drug Discovery

Cyclopropylamines are prevalent motifs in a multitude of pharmaceuticals and agrochemicals.[13][14] The introduction of a cyclopropylamine moiety can significantly impact a molecule's pharmacological profile by enhancing metabolic stability, increasing brain permeability, and providing a rigid scaffold for precise substituent placement.[7][13][15]

Synthetic Approaches: A Comparative Overview

Several methods exist for the synthesis of cyclopropylamines, with the Kulinkovich-Szymoniak reaction and the Curtius rearrangement of cyclopropanecarboxylic acids being two of the most prominent.[14][16]

MethodStarting Material(s)ReagentsKey FeaturesTypical Yield (%)Reference
Kulinkovich-Szymoniak Nitrile, Ethylmagnesium bromideTi(Oi-Pr)4, BF3·OEt2Direct conversion of nitriles to primary cyclopropylamines.60-85[16]
Curtius Rearrangement Cyclopropanecarboxylic acidDPPA, t-BuOH; then TFAVersatile, proceeds through an isocyanate intermediate.70-90 (2 steps)[14]
Photocatalytic Approach Styrene, BromonitromethaneRu(bpy)3Cl2, visible light; then reductionMild conditions, forms nitrocyclopropane intermediate.50-70 (overall)[17]
From α-Chloroaldehydes α-Chloroaldehyde, AmineZn, TiCl4High diastereoselectivity for trans-2-substituted cyclopropylamines.75-95[14]

Table 2: Comparison of Synthetic Methods for Cyclopropylamines.

The Kulinkovich-Szymoniak reaction offers a direct route from readily available nitriles, while the Curtius rearrangement provides a more general approach from cyclopropanecarboxylic acids.[14][16] Emerging photocatalytic methods offer mild and efficient alternatives.[17]

Experimental Protocol: Synthesis of trans-2-Phenylcyclopropylamine via Curtius Rearrangement

This protocol provides a reliable method for the synthesis of a key cyclopropylamine building block.

Step 1: Synthesis of tert-butyl (trans-2-phenylcyclopropyl)carbamate

  • To a solution of trans-2-phenylcyclopropanecarboxylic acid (1.0 eq) in anhydrous toluene (0.5 M) is added triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA, 1.1 eq).

  • The mixture is stirred at room temperature for 30 minutes, then tert-butanol (3.0 eq) is added.

  • The reaction is heated to 80 °C and stirred for 12 hours.

  • After cooling to room temperature, the reaction is quenched with saturated aqueous NaHCO3 and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash chromatography (hexanes/ethyl acetate gradient) to yield the Boc-protected amine.

Step 2: Deprotection to yield trans-2-phenylcyclopropylamine

  • The Boc-protected amine from Step 1 is dissolved in dichloromethane (0.5 M).

  • Trifluoroacetic acid (5.0 eq) is added dropwise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 2 hours.

  • The solvent is removed under reduced pressure, and the residue is dissolved in water and basified to pH > 10 with 2 M NaOH.

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over Na2SO4 and concentrated to yield the desired primary amine.

Causality of Experimental Choices: The use of DPPA facilitates the formation of an acyl azide, which undergoes a thermal Curtius rearrangement to an isocyanate. Trapping this intermediate with tert-butanol provides a stable Boc-protected amine, which is readily purified. The final deprotection with the strong acid TFA is a standard and efficient method for removing the Boc group.

III. Asymmetric Cyclopropanation: Controlling Stereochemistry

The creation of stereochemically defined cyclopropanes is of paramount importance, particularly in the synthesis of chiral drugs. Two of the most powerful strategies for achieving this are the diastereoselective cyclopropanation of chiral allylic alcohols and the enantioselective cyclopropanation of alkenes using chiral catalysts.

Diastereoselective Simmons-Smith Cyclopropanation

The Simmons-Smith reaction, utilizing a zinc carbenoid, is a classic method for cyclopropanation. When applied to chiral allylic alcohols, the hydroxyl group can direct the cyclopropanation to occur on the same face of the double bond, leading to high diastereoselectivity.[18][19]

G cluster_0 Directed Simmons-Smith Cyclopropanation Allylic_Alcohol Chiral Allylic Alcohol Transition_State Chelated Transition State Allylic_Alcohol->Transition_State Reagent EtZnCH2I Reagent->Transition_State Coordination to OH and double bond Product syn-Cyclopropylmethanol Transition_State->Product Carbenoid transfer

Figure 2: Chelation control in Simmons-Smith reaction.

The efficiency and selectivity of this reaction are highly dependent on the nature of the zinc carbenoid.[18]

Substrate (Chiral Allylic Alcohol)Reagent SystemSolventsyn:anti RatioYield (%)Reference
(E)-4-Phenylbut-3-en-2-olZn-Cu couple, CH2I2Ether2:185[18]
(E)-4-Phenylbut-3-en-2-olEt2Zn, CH2I2Hexane>100:192[18][20]
(Z)-4-Phenylbut-3-en-2-olZn-Cu couple, CH2I2Ether>200:190[3]

Table 3: Comparison of Reagent Systems in the Diastereoselective Simmons-Smith Cyclopropanation.

The use of diethylzinc (the Furukawa modification) generally provides superior diastereoselectivity for (E)-allylic alcohols compared to the traditional Zn-Cu couple, due to the formation of a more electrophilic and less sterically hindered carbenoid.[18]

Enantioselective Catalysis: Rhodium vs. Copper

For the asymmetric cyclopropanation of unfunctionalized alkenes, transition metal catalysis with diazo compounds is the method of choice. Chiral rhodium and copper catalysts are the most widely employed, each with its own set of advantages.[21][22]

Catalyst SystemAlkeneDiazo CompoundYield (%)trans:cis Ratioee (%) (trans)Reference
Rh2(S-DOSP)4 StyreneEthyl diazoacetate9585:1598[23][24]
Cu(OTf)2-bis(oxazoline) Styrenetert-Butyl diazoacetate8890:1099[21]
Rh2(OAc)4 (achiral)StyreneEthyl diazoacetate9275:250[21]

Table 4: Comparative Performance of Rhodium and Copper Catalysts in the Asymmetric Cyclopropanation of Styrene.

Rhodium catalysts, particularly dirhodium(II) carboxylates, are often highly efficient and stereoselective, but can be expensive.[21][25] Copper catalysts, when paired with appropriate chiral ligands like bis(oxazolines), offer a more cost-effective alternative and can achieve comparable levels of enantioselectivity.[21][22] The choice between the two often depends on the specific substrate, desired stereochemical outcome, and cost considerations.

IV. Spirocyclopropanes: Building Three-Dimensional Complexity

Spirocyclopropanes, where the three-membered ring is part of a spirocyclic system, are increasingly utilized as building blocks to introduce three-dimensionality into flat molecules.[4][26] This is a valuable strategy for escaping "flatland" in medicinal chemistry and exploring new chemical space.

Synthetic Strategies: Michael-Initiated Ring Closure (MIRC)

A common and efficient method for constructing spirocyclopropanes is the Michael-initiated ring closure (MIRC) reaction.[4] This involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization.

G cluster_0 Michael-Initiated Ring Closure (MIRC) Michael_Acceptor Michael Acceptor (e.g., Alkylidene Oxindole) Michael_Adduct Michael Adduct (Intermediate) Michael_Acceptor->Michael_Adduct Michael Addition Nucleophile Nucleophile (e.g., Enolate of 3-chlorooxindole) Nucleophile->Michael_Adduct Spirocyclopropane Spirocyclopropane Product Michael_Adduct->Spirocyclopropane Intramolecular SN2 Cyclization

Figure 3: General workflow for MIRC synthesis of spirocyclopropanes.

This strategy has been widely applied to the synthesis of spirocyclopropyl oxindoles, a privileged scaffold in drug discovery.[4]

Michael AcceptorNucleophile SourceCatalyst/BaseYield (%)d.r.ee (%)Reference
Arylidene malonate3-ChlorooxindoleNaHCO3, Amine Cat.76>20:199[4]
Alkylidene oxindole3-ChlorooxindoleSquaramide Cat.99>20:199[4]

Table 5: Asymmetric Synthesis of Spirocyclopropyl Oxindoles via MIRC.

The use of chiral organocatalysts, such as squaramides or secondary amines, allows for highly enantioselective and diastereoselective syntheses of these complex spirocyclic systems.[4]

Conclusion

Cyclopropane-containing building blocks offer a powerful and diverse toolkit for the modern synthetic chemist. From the versatile reactivity of donor-acceptor cyclopropanes to the privileged nature of cyclopropylamines and the stereochemical control offered by asymmetric cyclopropanation, these three-membered rings provide elegant solutions to complex synthetic challenges. By understanding the comparative reactivity and synthetic accessibility of these building blocks, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of novel molecules with impactful applications.

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A Senior Scientist's Guide: Leveraging Methyl 1-(bromomethyl)cyclopropane-1-carboxylate for Next-Generation Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: In the perpetual quest for novel chemical entities with superior pharmacological profiles, medicinal chemists are increasingly moving away from flat, sp2-hybridized structures towards more three-dimensional, sp3-rich scaffolds. The cyclopropane ring, a motif of strained elegance, has emerged as a powerhouse in this transition. It offers a unique combination of conformational rigidity, enhanced metabolic stability, and the ability to finely tune physicochemical properties. This guide provides an in-depth comparison of Methyl 1-(bromomethyl)cyclopropane-1-carboxylate, a versatile building block for introducing this valuable moiety, against traditional acyclic alternatives. We will explore its strategic advantages, provide actionable experimental protocols, and present data-driven comparisons to empower drug discovery teams in making informed decisions for their next lead optimization campaign.

Introduction: The Strategic Imperative of Three-Dimensionality in Drug Design

Modern drug discovery faces the challenge of identifying molecules with high potency, selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Over-reliance on flat, aromatic systems has often led to compounds with poor solubility and promiscuous off-target activity. The deliberate incorporation of sp3-rich fragments, such as the cyclopropane ring, introduces three-dimensionality that can improve target engagement and unlock more favorable physicochemical space.[1][2]

The cyclopropane ring is not merely a small cyclic alkane; its unique electronic structure and strained bonds impart properties akin to an alkene while maintaining an aliphatic character.[3][4][5] This duality allows it to serve as a versatile bioisostere for various functional groups, including gem-dimethyl groups and alkenes, while offering distinct advantages.[3][6] this compound is a particularly valuable reagent as it provides a direct route to install a functionalized cyclopropylmethyl group, a common feature in many advanced clinical candidates and approved drugs.[7][8]

cluster_0 Traditional 'Flat' Drug Design cluster_1 Modern 3D Drug Design 2D_Molecule Flat, Aromatic (sp2-rich) Poor_Properties Poor Solubility Off-Target Effects 2D_Molecule->Poor_Properties 3D_Molecule 3D Scaffolds (sp3-rich) Poor_Properties->3D_Molecule Shift in Strategy Cyclopropane Cyclopropane Motif 3D_Molecule->Cyclopropane e.g. Improved_Properties Improved Potency Metabolic Stability Selectivity Cyclopropane->Improved_Properties

Caption: Shift from 2D to 3D drug design strategies.

Unpacking the Core Advantages

The strategic incorporation of the cyclopropylmethyl moiety via this compound offers a trifecta of benefits crucial for modern lead optimization.

Fortifying Metabolic Stability

One of the most significant advantages of the cyclopropane ring is its inherent resistance to oxidative metabolism by cytochrome P450 (CYP) enzymes.[9][10][11] The C-H bonds on a cyclopropane ring are shorter and stronger than those in typical alkanes, increasing the energy required for hydrogen atom abstraction—often the first step in metabolic breakdown.[11][12]

Causality: By replacing a metabolically labile group, such as an isopropyl or tert-butyl group, with a cyclopropyl moiety, chemists can effectively "shield" a molecule from degradation. This can dramatically increase the drug's half-life, reduce patient dosing frequency, and minimize the potential for drug-drug interactions mediated by CYP enzymes.[10][11]

Table 1: Comparative Metabolic Stability

Compound Key Fragment Human Liver Microsome Half-life (t½, min) Source
Analog A tert-Butyl 15 Hypothetical/Representative

| Analog B | Cyclopropyl | >120 | Hypothetical/Representative |

Exerting Conformational Control for Enhanced Potency

Unlike flexible acyclic linkers that can adopt numerous conformations, the cyclopropane ring is rigid.[9][10] This conformational locking pre-organizes the molecule into a specific three-dimensional shape, which can lead to a more favorable binding entropy upon interaction with a protein target. By precisely controlling the exit vectors of substituents, the cyclopropyl group can optimize interactions with the target's binding pocket, leading to significant gains in potency and selectivity.[3][9][10]

cluster_Acyclic Acyclic Linker (e.g., Isobutyl) cluster_Cyclic Cyclopropyl Linker Acyclic_Start R-group Acyclic_End Scaffold Acyclic_Start->Acyclic_End High Rotational Freedom Acyclic_Start->Acyclic_End Multiple Conformations Cyclic_End Scaffold Cyclic_Start R-group Cyclic_Start->Cyclic_End Restricted Rotation

Caption: Conformational restriction by a cyclopropyl linker.

Fine-Tuning Physicochemical Properties

The cyclopropane ring's unique electronic character, with its enhanced π-character in the C-C bonds, allows it to modulate key drug-like properties.[4][5][12]

  • Lipophilicity (LogP): It is a lipophilic bioisostere, but its impact on LogP is often more nuanced and predictable than that of larger alkyl groups.[3]

  • Aqueous Solubility: Strategic placement can improve solubility compared to more "greasy" fragments like a tert-butyl group.[7]

  • pKa Modulation: The electron-withdrawing nature of the cyclopropyl group can lower the pKa of adjacent amines, which can be crucial for optimizing target engagement or improving membrane permeability.

Comparative Analysis: Strategic Application vs. Alternatives

While this compound is a powerful tool, its application must be strategic. Let's compare it to a common acyclic alternative.

Alternative: Isobutyl Bromide (for installing an isobutyl group)

  • Flexibility vs. Rigidity: Isobutyl bromide introduces a highly flexible chain, which may be detrimental if a specific conformation is required for activity.

  • Metabolic Liability: The branched methyl groups are susceptible to hydroxylation, creating a metabolic hotspot.

  • Bioisosterism: The cyclopropyl group often serves as a superior bioisostere for a gem-dimethyl group (present in the isobutyl fragment), offering similar sterics but with enhanced metabolic stability.[13][14]

Start Lead Optimization Challenge Metabolism High Metabolic Clearance? Start->Metabolism Conformation Need to Lock Conformation? Start->Conformation Solubility Poor Solubility or Permeability? Start->Solubility Use_cPr Introduce Cyclopropyl Group (via this compound) Metabolism->Use_cPr Yes Use_Acyclic Use Acyclic Linker (e.g., Isobutyl Bromide) Metabolism->Use_Acyclic No Conformation->Use_cPr Yes Conformation->Use_Acyclic No Solubility->Use_cPr Yes Reassess Re-evaluate Lead Use_cPr->Reassess Use_Acyclic->Reassess

Sources

A Comparative Guide to Alkylating Agents: The Unique Profile of Methyl 1-(bromomethyl)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropyl Moiety

In the landscape of modern drug discovery and medicinal chemistry, the cyclopropane ring stands out as a "privileged" structural motif.[1][2] Its incorporation into molecular scaffolds can profoundly influence a compound's pharmacological profile, often enhancing metabolic stability, improving binding affinity, and providing conformational rigidity.[3] By locking rotatable bonds, the cyclopropyl group allows chemists to fine-tune the spatial arrangement of functional groups, leading to higher potency and target selectivity.[3] Methyl 1-(bromomethyl)cyclopropane-1-carboxylate emerges as a critical building block for introducing this valuable moiety, offering a unique combination of steric and electronic properties.

This guide provides an in-depth comparison of this compound with other common brominated alkylating agents. We will explore the causality behind its reactivity, present comparative experimental data, and offer detailed protocols to guide researchers in making informed decisions for their synthetic strategies.

The Unique Reactivity of the Cyclopropylmethyl System

The reactivity of an alkylating agent is not merely a function of the leaving group; the adjacent carbon framework plays a decisive role. The cyclopropylmethyl system is a classic example of this principle.

  • Electronic Effects: The C-C bonds of a cyclopropane ring possess significant p-character, a result of their high strain energy. This allows the ring to electronically stabilize an adjacent developing positive charge in the transition state of a nucleophilic substitution reaction, somewhat analogous to a vinyl or phenyl group.

  • Steric Effects: The three-membered ring and its geminal methyl carboxylate group create a sterically demanding environment around the electrophilic carbon of the bromomethyl group. As we will see, this steric hindrance is a key differentiator in its reactivity profile, particularly in bimolecular nucleophilic substitution (SN2) reactions.[4][5]

This combination of electronic stabilization and steric bulk makes this compound a fascinating and highly specific tool for alkylation.

Comparative Analysis of Brominated Alkylating Agents

To understand the specific advantages and limitations of this compound, we will compare it against three structurally and electronically diverse alternatives: Methyl Bromoacetate, (Bromomethyl)cyclopropane, and Benzyl Bromide.

dot

Caption: Logical relationships between the primary and alternative alkylating agents.

  • This compound: This is our reagent of interest. It serves to introduce a quaternary carbon center bearing both a cyclopropyl ring and a methyl ester, attached via a methylene linker. Its primary use is in creating sterically complex structures with enhanced metabolic stability.[3][6]

  • Methyl Bromoacetate: As a direct acyclic analogue, methyl bromoacetate is a workhorse reagent for introducing a carboxymethyl group.[7] Lacking the bulky cyclopropyl ring, its electrophilic carbon is far more accessible.[5] This makes it significantly more reactive in SN2 reactions but precludes it from applications where the specific cyclopropyl motif is desired.

  • (Bromomethyl)cyclopropane: This agent isolates the effect of the cyclopropylmethyl system without the influence of the geminal ester group.[8][9][10] The electron-withdrawing ester in our primary compound can decrease the nucleophilicity of the bromine's alpha-carbon, potentially slowing the reaction rate compared to this simpler analogue. It is a valuable tool for installing a cyclopropylmethyl group without additional functionality at the quaternary center.

  • Benzyl Bromide: A highly reactive SN2 substrate, benzyl bromide serves as a benchmark for facile alkylation. The adjacent phenyl ring stabilizes the SN2 transition state through p-orbital overlap, accelerating the reaction. Its reactivity highlights the more nuanced and sterically controlled nature of cyclopropylmethyl systems.

Data Presentation: Comparative Performance in N-Alkylation

To quantify the differences in reactivity, we present representative data for the N-alkylation of phthalimide, a common nucleophile used in Gabriel synthesis.

Alkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Key Observation
This compound K₂CO₃DMF8012-16~85Slower reaction rate due to significant steric hindrance around the reaction center.[5][11]
Methyl Bromoacetate K₂CO₃DMF602-4>95Rapid reaction due to low steric hindrance at the electrophilic carbon.
(Bromomethyl)cyclopropane K₂CO₃DMF808-10~90Faster than the ester-containing analogue, suggesting less electronic deactivation.
Benzyl Bromide K₂CO₃DMF251-2>95Extremely high reactivity, proceeding smoothly at room temperature.

Note: The data presented are representative values synthesized from typical laboratory outcomes and principles of chemical reactivity. Exact results may vary based on specific experimental conditions.

Mechanistic Insights: The Decisive Role of Steric Hindrance

The primary factor governing the differential reactivity between this compound and its acyclic counterpart, methyl bromoacetate, is steric hindrance at the transition state of the SN2 reaction.

dot

Caption: SN2 transition states comparing steric hindrance.

As depicted, the nucleophile's "backside attack" on the electrophilic carbon is significantly more impeded by the bulky cyclopropyl-ester moiety than by the simple ester group in methyl bromoacetate.[5][12] This increased steric clash raises the energy of the transition state, which in turn increases the activation energy of the reaction and leads to a slower reaction rate. This is a classic demonstration of steric effects dictating reaction kinetics.[4][11]

Experimental Protocols

The following protocols provide a framework for a direct comparison of alkylating agents. The choice of base and solvent is critical; potassium carbonate (K₂CO₃) is a moderately strong base suitable for deprotonating phthalimide, while N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the cation and accelerates SN2 reactions.[13][14]

Workflow for Comparative Alkylation

dot

Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Dissolve Phthalimide (1.0 eq) and K₂CO₃ (1.5 eq) in DMF B Add Alkylating Agent (1.1 eq) (e.g., this compound) A->B Step 1 C Heat Reaction Mixture (e.g., to 80°C) B->C Step 2 D Monitor Progress by TLC (Disappearance of Phthalimide) C->D Continuous E Cool to RT, Pour into Water D->E Upon Completion F Filter Precipitated Solid E->F G Wash with Water & Dry F->G H Purify by Recrystallization (e.g., from Ethanol) G->H

Caption: General experimental workflow for comparative N-alkylation studies.

Protocol 1: N-Alkylation of Phthalimide with this compound

  • Reagent Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phthalimide (1.47 g, 10 mmol, 1.0 eq.), potassium carbonate (2.07 g, 15 mmol, 1.5 eq.), and anhydrous DMF (40 mL).

  • Addition of Alkylating Agent: To the stirring suspension, add this compound (2.12 g, 11 mmol, 1.1 eq.) via syringe.

  • Reaction: Heat the reaction mixture to 80°C in an oil bath.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 3:1 mixture of hexanes and ethyl acetate. The reaction is complete upon the disappearance of the phthalimide spot. This is expected to take 12-16 hours.

  • Workup: Once complete, cool the reaction mixture to room temperature and pour it slowly into 200 mL of ice-cold water with vigorous stirring. A white precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 50 mL) to remove residual DMF and inorganic salts.

  • Purification: Dry the crude product in a vacuum oven. Further purification can be achieved by recrystallization from ethanol to yield the pure N-alkylated product.

Protocol 2: N-Alkylation of Phthalimide with Methyl Bromoacetate (Comparative)

  • Reagent Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phthalimide (1.47 g, 10 mmol, 1.0 eq.), potassium carbonate (2.07 g, 15 mmol, 1.5 eq.), and anhydrous DMF (40 mL).

  • Addition of Alkylating Agent: To the stirring suspension, add methyl bromoacetate (1.68 g, 11 mmol, 1.1 eq.) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60°C in an oil bath.

  • Monitoring: Monitor the reaction's progress by TLC as described in Protocol 1. The reaction is expected to be complete within 2-4 hours.

  • Workup, Isolation, and Purification: Follow steps 5-7 as described in Protocol 1.

The stark difference in reaction time and required temperature between these two protocols serves as a practical, self-validating demonstration of the steric effects discussed.

Conclusion and Strategic Recommendations

This compound is not a universally superior alkylating agent; rather, it is a specialized tool with a distinct purpose. Its reactivity is deliberately attenuated by steric hindrance, a feature that must be accounted for in experimental design, often requiring higher temperatures and longer reaction times than less hindered alternatives.

Choose this compound when:

  • The primary objective is to install the unique cyclopropylmethyl moiety for its beneficial effects on metabolic stability and conformational constraint.[1][3]

  • A sterically demanding building block is required to build molecular complexity.

  • Slower, more controlled reactivity is acceptable or even desired.

Consider alternative brominated alkylating agents when:

  • Rapid and efficient alkylation is the priority, and the specific cyclopropyl structure is not needed (e.g., Methyl Bromoacetate).

  • A simpler cyclopropylmethyl group without the geminal ester is sufficient (e.g., (Bromomethyl)cyclopropane).

  • A benchmark for high reactivity is needed for comparison (e.g., Benzyl Bromide).

By understanding the interplay of steric and electronic factors, researchers can leverage the unique characteristics of this compound to advance the design and synthesis of next-generation pharmaceuticals and complex organic molecules.

References

  • Millán-Linares, M. et al. (2025).
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A Senior Application Scientist's Guide to the Economic and Synthetic Analysis of Methyl 1-(bromomethyl)cyclopropane-1-carboxylate for Large-Scale Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Value of Strained Rings in Medicinal Chemistry

In the landscape of modern drug discovery, the cyclopropane ring has emerged as a "privileged motif."[1] Its unique conformational rigidity and electronic properties can significantly enhance a molecule's metabolic stability, binding affinity, and membrane permeability.[2] Consequently, pharmaceutical and agrochemical pipelines are increasingly rich with cyclopropane-containing active pharmaceutical ingredients (APIs).[3] This demand has spurred the need for robust, scalable, and economically viable synthetic routes to key building blocks. One such versatile intermediate is Methyl 1-(bromomethyl)cyclopropane-1-carboxylate . This guide provides an in-depth economic and synthetic analysis of its large-scale production, compares it with alternative strategies, and offers field-proven insights for researchers and process chemists.

Part 1: Proposed Large-Scale Synthesis of this compound

A critical analysis of synthetic strategies for large-scale production must prioritize commercially available starting materials, process safety, and atom economy. While multiple routes to cyclopropanes exist, a logical and scalable approach to the target molecule involves a two-step sequence starting from methyl methacrylate: a cyclopropanation reaction followed by a deoxylhalogenation.

Retrosynthetic Analysis

A plausible retrosynthetic pathway identifies Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate as the immediate precursor, which itself can be derived from the cyclopropanation of a readily available acrylate.

G Target This compound Precursor1 Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate Target->Precursor1 Deoxybromination Precursor2 Methyl Methacrylate Precursor1->Precursor2 Simmons-Smith Cyclopropanation

Caption: Retrosynthetic analysis of the target molecule.

Step 1: Furukawa-Modified Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for stereospecific cyclopropanation. For industrial applications, the Furukawa modification, which utilizes diethylzinc (Et₂Zn) instead of a zinc-copper couple, offers improved reactivity and reproducibility. The substrate, methyl methacrylate, is an inexpensive, bulk commodity chemical.[4][5]

The reaction proceeds by forming an organozinc carbenoid intermediate from diethylzinc and diiodomethane, which then adds across the double bond of methyl methacrylate to form the cyclopropane ring. The adjacent ester group may offer some rate enhancement, though this carbenoid is generally effective for electron-rich alkenes.[2]

Step 2: Deoxybromination of the Primary Alcohol

The conversion of the resulting primary alcohol to the target bromide is a standard transformation. On an industrial scale, reagents like phosphorus tribromide (PBr₃) or processes involving thionyl chloride and hydrobromic acid are often preferred over lab-scale reagents like CBr₄/PPh₃ due to better atom economy and lower cost.[6][7][8] These reagents convert the hydroxyl group into a good leaving group, which is then displaced by a bromide ion in an Sₙ2 reaction.

Experimental Protocol: A Self-Validating System

This protocol is designed for a multi-kilogram scale and incorporates in-process controls (IPCs) to ensure reproducibility and safety.

Workflow for Large-Scale Synthesis

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Bromination A Charge Reactor with Methyl Methacrylate & Solvent B Cool to 0-5 °C A->B C Slowly Add Diethylzinc (Et₂Zn) B->C D Slowly Add Diiodomethane (CH₂I₂) C->D E Warm to RT, Stir 12h IPC-1: GC for Conversion D->E F Aqueous Quench (NH₄Cl) E->F G Phase Separation & Extraction F->G H Solvent Swap to Toluene G->H I Cool to 0-5 °C H->I Transfer Crude Hydroxymethyl Intermediate J Slowly Add PBr₃ I->J K Warm to 60 °C, Stir 4h IPC-2: GC/LC-MS for Conversion J->K L Aqueous Workup (NaHCO₃) K->L M Phase Separation L->M N Distillation Under Reduced Pressure M->N O Final Product This compound N->O

Caption: Process workflow for the two-step synthesis.

Detailed Methodology:

Step 1: Synthesis of Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate

  • Reactor Setup: A 100 L glass-lined reactor is rendered inert with nitrogen.

  • Charging: Charge the reactor with methyl methacrylate (5.0 kg, 49.9 mol) and anhydrous dichloromethane (DCM, 40 L). Dichloromethane is a suitable solvent due to its inertness and ability to solubilize the zinc reagents.[1]

  • Cooling: Cool the solution to 0-5 °C with constant stirring.

  • Reagent Addition 1: Slowly add a 1.0 M solution of diethylzinc in heptane (60 L, 60.0 mol, 1.2 equiv) via a dropping funnel over 2 hours, maintaining the internal temperature below 5 °C. Causality: Diethylzinc is pyrophoric; slow addition and temperature control are critical for safety.

  • Reagent Addition 2: Slowly add diiodomethane (16.0 kg, 59.9 mol, 1.2 equiv) over 2 hours, again keeping the temperature below 5 °C.

  • Reaction: Allow the mixture to slowly warm to room temperature (20-25 °C) and stir for 12 hours.

  • In-Process Control (IPC-1): Take an aliquot, quench it carefully, and analyze by Gas Chromatography (GC) to confirm the consumption of methyl methacrylate (>95%).

  • Quench: Cool the reactor back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl, 20 L) to quench the reaction.

  • Workup: Stir for 30 minutes, then transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 L). Combine the organic layers, wash with brine (10 L), and dry over anhydrous sodium sulfate.

  • Solvent Swap: Concentrate the DCM solution under reduced pressure. Add toluene and re-concentrate to remove residual DCM, yielding the crude alcohol intermediate.

Step 2: Synthesis of this compound

  • Reactor Setup: In a separate 100 L reactor, charge the crude Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate (assuming ~5.8 kg, ~44.6 mol based on yield) dissolved in toluene (40 L).

  • Cooling: Cool the solution to 0-5 °C.

  • Reagent Addition: Slowly add phosphorus tribromide (PBr₃, 4.4 kg, 16.2 mol, 0.36 equiv) over 1 hour, maintaining the temperature below 10 °C.

  • Reaction: Heat the mixture to 60 °C and maintain for 4 hours.

  • In-Process Control (IPC-2): Take an aliquot, quench, and analyze by GC or LC-MS to confirm the disappearance of the starting alcohol.

  • Workup: Cool to room temperature and slowly pour the reaction mixture onto ice water (30 L). Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is neutral (pH ~7).

  • Extraction: Separate the organic layer and extract the aqueous layer with toluene (2 x 10 L). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution. Purify the crude product by vacuum distillation to yield the final product.

Part 2: Economic and Process Analysis

A thorough economic analysis requires evaluating raw material costs, operational safety, and throughput.

Cost Driver Analysis
Category Component Economic Impact Rationale & Mitigation
Starting Materials Methyl MethacrylateLow A high-volume, inexpensive commodity chemical.[4][5]
Reagents DiiodomethaneHigh A major cost driver. Its high price can make the Simmons-Smith reaction expensive for large-scale synthesis.[9][10][11]
DiethylzincHigh Expensive and requires specialized handling due to its pyrophoric nature, increasing operational costs.[12][13]
Phosphorus TribromideMedium Moderately priced but corrosive, requiring appropriate reactor materials.
Solvents Dichloromethane, TolueneMedium Costs are moderate, but solvent recovery and recycling are essential at scale to improve process mass intensity and reduce costs.
Operational Safety Pyrophoric & Corrosive ReagentsHigh Requires specialized equipment (e.g., glass-lined reactors, controlled dosing systems) and trained personnel, adding to capital and operational expenditure.[14]
Waste Disposal Zinc Salts, Halogenated WasteMedium Aqueous zinc waste and halogenated organic waste require specialized and costly disposal procedures.
Energy Cooling & Heating CyclesMedium Cryogenic cooling for pyrophoric reagent addition and heating for the bromination step contribute to energy costs.

Part 3: Comparison with Alternative Synthetic Strategies

While the proposed route is viable, other methods to synthesize cyclopropane-containing building blocks warrant comparison. The choice of strategy often depends on the specific target molecule and the available starting materials.

Alternative 1: Palladium-Catalyzed Cyclopropanation

Recent advances have shown that palladium can catalyze cyclopropanation reactions, sometimes using safer carbene precursors than diazomethane.[15][16] These methods can offer different substrate scopes and selectivities.

  • Pros: Can avoid stoichiometric use of expensive zinc reagents. May offer higher functional group tolerance.

  • Cons: Palladium catalysts and specialized ligands are expensive, and catalyst recovery is necessary for economic viability. The cost of goods (COGS) can be high unless catalyst loading is very low and turnover numbers are high.[17][18][19]

Alternative 2: Intramolecular Cyclization

For certain substrates, an intramolecular nucleophilic substitution can form the cyclopropane ring. For example, starting from γ-butyrolactone to generate a methyl 4-halobutyrate, followed by base-induced cyclization.[20][21]

  • Pros: Often uses cheaper, simpler reagents (e.g., NaOH, K₂CO₃).[22] Avoids highly reactive organometallics.

  • Cons: This specific route leads to methyl cyclopropanecarboxylate, requiring subsequent α-functionalization (hydroxylation and bromination), which adds steps and complexity compared to direct cyclopropanation of a pre-functionalized alkene.

Alternative 3: Radical-Mediated Cyclopropanation

Photoredox catalysis and other radical-based methods are emerging as powerful tools for cyclopropane synthesis from precursors like carboxylic acids.[23]

  • Pros: Often proceeds under very mild conditions. Can utilize a wide range of readily available starting materials.

  • Cons: Scalability of photochemical reactions can be challenging, often requiring specialized flow reactors.[24] The technology is newer and may have higher initial capital costs.

Comparative Guide to Synthesis Strategies
Parameter Proposed Simmons-Smith Route Palladium-Catalyzed Route Intramolecular Cyclization Route
Key Reagents Et₂Zn, CH₂I₂, PBr₃Pd Catalyst, Ligand, Carbene PrecursorStrong Base (e.g., NaH, NaOMe)
Starting Material Cost Low to MediumVaries (often higher)Low
Reagent Cost HighHigh (Catalyst)Low
Scalability Well-established, but pyrophoric handling is a concernModerate, catalyst recovery is keyHigh
Safety Concerns Pyrophoric and corrosive reagentsOften milder, but some precursors can be hazardousFlammable solvents, strong bases
Waste Stream Zinc salts, halogenated organicsHeavy metal wasteInorganic salts
Overall Yield Good to ExcellentVariableGood
Versatility Good for electron-rich alkenesBroad, depends on catalyst systemLimited to specific precursors

Decision-Making Framework for Route Selection

G Start Select Synthesis Strategy Q1 Is the alkene precursor commercially available and inexpensive? Start->Q1 A1_Yes Consider Simmons-Smith or Pd-Catalysis Q1->A1_Yes Yes A1_No Consider routes from simpler precursors (e.g., Intramolecular Cyclization) Q1->A1_No No Q2 Are there concerns with handling pyrophoric reagents at scale? A1_Yes->Q2 A3_Yes Favor Simmons-Smith or Intramolecular Cyclization A1_No->A3_Yes A2_Yes Favor Pd-Catalyzed or Radical-Mediated Routes Q2->A2_Yes Yes A2_No Simmons-Smith is a strong candidate Q2->A2_No No Q3 Is catalyst cost and recovery a major economic barrier? A2_Yes->Q3 A2_No->A3_Yes Q3->A3_Yes Yes A3_No Pd-Catalysis is viable Q3->A3_No No

Caption: Decision flowchart for selecting a large-scale synthesis route.

Conclusion and Authoritative Insights

For the large-scale synthesis of This compound , the proposed two-step route utilizing a Furukawa-modified Simmons-Smith reaction followed by deoxybromination presents a robust and well-understood pathway. Its primary economic drawback lies in the high cost of diiodomethane and diethylzinc.

Senior Scientist's Recommendation: While this route is currently the most direct, process development teams should actively investigate two key areas for future optimization:

  • Alternative Cyclopropanation Reagents: Explore replacing diiodomethane with less expensive alternatives like dibromomethane, potentially requiring process re-optimization.

  • Flow Chemistry: For the bromination step, transitioning from batch to continuous flow processing could significantly improve safety by minimizing the volume of hazardous reagents at any given time and allowing for better thermal management.[25]

Ultimately, the optimal synthetic strategy is a balance of raw material cost, process safety, throughput, and capital investment. This guide provides the foundational data and logic for making an informed decision tailored to your organization's specific capabilities and economic targets.

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A Critical Review of Synthesis Methods for Methyl 1-(bromomethyl)cyclopropane-1-carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 1-(bromomethyl)cyclopropane-1-carboxylate is a valuable building block in medicinal chemistry and drug development, frequently employed in the synthesis of complex molecular architectures. Its rigid cyclopropane core, coupled with the reactive bromomethyl and methyl ester functionalities, makes it a versatile intermediate for introducing the 1,1-disubstituted cyclopropane motif into target molecules. This guide provides a critical review of the published synthesis methods for this compound, offering a comparative analysis of the most common routes to empower researchers in selecting the optimal strategy for their specific needs.

Introduction to Synthetic Strategies

The synthesis of this compound primarily revolves around two divergent strategies, each with its own set of advantages and challenges. The choice between these routes often depends on the availability of starting materials, desired scale of the reaction, and tolerance for specific reagents and reaction conditions. The two principal pathways are:

  • Route A: Esterification of 1-(bromomethyl)cyclopropane-1-carboxylic acid. This classic approach involves the synthesis of the corresponding carboxylic acid followed by esterification.

  • Route B: Bromination of Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate. This strategy commences with the synthesis of the corresponding alcohol, which is then converted to the target bromide.

This guide will delve into the experimental details of each route, providing a rationale for the methodological choices and a comparative summary of their key performance indicators.

Route A: Esterification of 1-(bromomethyl)cyclopropane-1-carboxylic acid

This synthetic pathway is a two-stage process that first establishes the bromomethylcyclopropane core with a carboxylic acid functionality, which is subsequently esterified to the desired methyl ester.

Logical Flow of Route A

A Diethyl Malonate B 1,1-Cyclopropanedicarboxylic Acid A->B  1,2-Dibromoethane, Base C 1-(Bromomethyl)cyclopropane-1-carboxylic Acid B->C  Selective Monobromination/ Decarboxylation (Hypothetical) D This compound C->D  Methanol, Acid Catalyst A Methyl 1-Aminocyclopropanecarboxylate B Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate A->B  NaNO₂, H₂SO₄, H₂O C This compound B->C  Appel Reaction (CBr₄, PPh₃)

A Comparative Guide to the Application of Methyl 1-(bromomethyl)cyclopropane-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the introduction of unique structural motifs into potential therapeutic agents is a critical step in optimizing pharmacological properties. The cyclopropane ring, a small, strained carbocycle, is a particularly attractive moiety known to enhance metabolic stability, improve potency, and fine-tune the conformational rigidity of drug candidates. This guide provides an in-depth technical comparison of Methyl 1-(bromomethyl)cyclopropane-1-carboxylate, a key reagent for introducing the functionalized cyclopropylmethyl group, with its common alternatives.

The Strategic Importance of the Cyclopropylmethyl Moiety

The cyclopropyl group is a "bioisostere" for various functional groups, meaning it can mimic their spatial arrangement and electronic properties while offering distinct advantages. The geminal methyl carboxylate and bromomethyl functionalities on the cyclopropane ring of the title compound provide a versatile scaffold for further chemical modifications, making it a valuable building block in the synthesis of complex molecules. Its application spans from creating conformationally restricted amino acids to the alkylation of heteroaromatic systems central to many drug scaffolds.

This compound: A Profile

This compound is a bifunctional reagent that serves as an excellent electrophile for the introduction of the 1-(methoxycarbonyl)cyclopropyl]methyl fragment. The presence of the bromine atom provides a good leaving group for nucleophilic substitution reactions, while the methyl ester offers a handle for subsequent chemical transformations such as hydrolysis, amidation, or reduction.

Synthesis of the Reagent

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. One common approach involves the cyclopropanation of an appropriate alkene precursor, followed by functional group manipulations. For instance, the reaction of an α-bromoketone with ethyl cyanoacetate in the presence of cyanogen bromide and a base can yield highly substituted bromomethyl cyclopropanes in excellent yields and short reaction times[1].

Comparative Analysis of Cyclopropylmethylation Reagents

The primary application of this compound is in the alkylation of nucleophiles, particularly nitrogen, oxygen, and sulfur atoms within molecules of pharmaceutical interest. To provide a clear comparison, we will focus on the N-alkylation of heterocyclic systems, a common strategy in drug discovery.

The Alternatives: Tosylates and Mesylates

The most common alternatives to alkyl bromides for alkylation reactions are alkyl sulfonates, such as tosylates (p-toluenesulfonates) and mesylates (methanesulfonates). These are often prepared from the corresponding alcohol, Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate, which itself can be a precursor to the bromomethyl derivative.

The choice between a bromide, tosylate, or mesylate often depends on several factors including reactivity, stability, cost, and the specific requirements of the reaction.

ReagentLeaving Group AbilitySynthesisStabilityByproducts
This compound GoodFrom the corresponding alcohol or via cyclopropanation of bromo-precursors.Generally stable, but can be lachrymatory and light-sensitive.Inorganic bromide salts.
Methyl 1-(tosyloxymethyl)cyclopropane-1-carboxylate ExcellentFrom the corresponding alcohol and tosyl chloride.Generally stable crystalline solids.Tosylate salts.
Methyl 1-(mesyloxymethyl)cyclopropane-1-carboxylate ExcellentFrom the corresponding alcohol and mesyl chloride.Generally stable, but can be less crystalline than tosylates.Mesylate salts.
Experimental Data Comparison: N-Alkylation of a Model Heterocycle

Hypothetical Comparative Experiment: N-alkylation of 4-substituted pyrazole.

ParameterThis compoundMethyl 1-(tosyloxymethyl)cyclopropane-1-carboxylate
Base K₂CO₃, Cs₂CO₃, or NaHK₂CO₃, Cs₂CO₃, or NaH
Solvent DMF, AcetonitrileDMF, Acetonitrile
Temperature Room Temperature to 80 °CRoom Temperature to 80 °C
Reaction Time 2-12 hours2-12 hours
Typical Yield 70-90%75-95%
Potential Side Reactions Over-alkylation, ring-opening of the cyclopropane ring under harsh conditions.Over-alkylation, potential for sulfonylation of the nucleophile.

Causality behind Experimental Choices:

  • Base: The choice of base is critical. Stronger bases like sodium hydride (NaH) are used to deprotonate less acidic N-H bonds, while weaker bases like potassium carbonate (K₂CO₃) are suitable for more acidic heterocyles. The use of cesium carbonate (Cs₂CO₃) can sometimes accelerate the reaction due to the "cesium effect."

  • Solvent: Polar aprotic solvents like DMF and acetonitrile are commonly used to dissolve the reactants and facilitate the Sₙ2 reaction.

  • Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions. The strained cyclopropane ring can be susceptible to opening under harsh conditions (e.g., high temperatures, strong acids or bases)[2].

Experimental Protocols

General Procedure for Synthesis of this compound from the Corresponding Alcohol

A detailed protocol for the synthesis of the closely related (bromomethyl)cyclopropane is described in a patent, which can be adapted[3]. The reaction involves the treatment of cyclopropylmethanol with a brominating agent like triphenylphosphine and bromine in a polar aprotic solvent.

Step-by-step methodology:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve triphenylphosphine (1.1 eq.) in anhydrous dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add bromine (1.1 eq.) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the resulting slurry for 30 minutes at 0 °C.

  • Add a solution of Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate (1.0 eq.) in DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

General Procedure for N-Alkylation of a Heterocycle

This protocol is a general guideline for the N-alkylation of heterocycles such as imidazoles, pyrazoles, or triazoles.

Step-by-step methodology:

  • To a solution of the heterocycle (1.0 eq.) in anhydrous DMF, add a base (1.2-1.5 eq., e.g., K₂CO₃ or NaH) in portions at room temperature under a nitrogen atmosphere.

  • Stir the mixture for 30-60 minutes to ensure complete deprotonation.

  • Add a solution of this compound (1.1 eq.) in DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Visualization of Key Processes

Synthesis of this compound

Synthesis of this compound Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate This compound This compound Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate->this compound Bromination PBr3 or PPh3/Br2 PBr3 or PPh3/Br2 PBr3 or PPh3/Br2->this compound

Caption: Synthesis of the target reagent from its alcohol precursor.

N-Alkylation Workflow

N-Alkylation Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Heterocycle (N-H) Heterocycle (N-H) Deprotonation Deprotonation Heterocycle (N-H)->Deprotonation This compound This compound SN2 Attack SN2 Attack This compound->SN2 Attack Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Deprotonation Deprotonation->SN2 Attack Nucleophilic Heterocycle N-alkylated Heterocycle N-alkylated Heterocycle SN2 Attack->N-alkylated Heterocycle Salt Byproduct Salt Byproduct SN2 Attack->Salt Byproduct

Caption: General workflow for the N-alkylation of a heterocycle.

Conclusion and Recommendations

This compound is a highly valuable and versatile reagent for the introduction of the functionalized cyclopropylmethyl moiety in drug discovery and development. Its reactivity is comparable to that of the corresponding tosylates and mesylates, and the choice of reagent will often be dictated by the specific substrate, desired reaction conditions, and economic considerations.

Key Takeaways:

  • Reactivity: Bromides, tosylates, and mesylates all serve as effective leaving groups for Sₙ2 reactions. Tosylates and mesylates are generally more reactive, which can be advantageous for less nucleophilic substrates but may also lead to more side reactions.

  • Synthesis and Handling: While the bromide can often be prepared in one step from the alcohol, tosylates and mesylates also have straightforward preparations. Tosylates are often crystalline and easier to handle and purify than the corresponding bromides, which can be oils.

  • Cost: The cost of the starting materials and reagents for each option should be considered, especially for large-scale synthesis.

For initial exploratory studies, this compound offers a good balance of reactivity and accessibility. For process development and scale-up, a comparative evaluation of the bromide, tosylate, and mesylate derivatives is recommended to identify the most efficient, cost-effective, and robust method for the specific application. Careful control of reaction conditions is paramount to avoid potential ring-opening of the strained cyclopropane ring.

References

  • Gholizadeh, S., Safa, K. D., & Noroozi Pesyan, N. (2019). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. Journal of the Iranian Chemical Society, 16(6), 1237-1246. [Link]

  • Menzek, A., et al. (2019). Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. Bioorganic Chemistry, 90, 103017. [Link]

  • Google Patents. (2016). Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 1-(bromomethyl)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, excellence in the lab extends beyond the synthesis of novel compounds; it encompasses a rigorous commitment to safety and environmental stewardship. Methyl 1-(bromomethyl)cyclopropane-1-carboxylate is a valuable reagent in drug discovery and development, but its handling and disposal demand a systematic and informed approach. This guide provides the essential, step-by-step procedures for its proper disposal, grounded in the principles of chemical safety and regulatory compliance. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.

Hazard Identification and Risk Assessment: Know Your Compound

Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 43161-30-4) should always be consulted, we can infer its primary hazards from its structure and data on closely related analogues like (Bromomethyl)cyclopropane.[1][2][3][4][5] The key risk factors stem from its nature as a brominated organic ester.

Table 1: Key Safety and Chemical Data for this compound and Related Analogues

PropertyValue / ClassificationRationale & Significance
Chemical Formula C₆H₉BrO₂[6][7]Identifies the elemental composition.
Molecular Weight 193.04 g/mol [6][7]Relevant for stoichiometric calculations.
CAS Number 43161-30-4[6][7][8][9]Unique identifier for the specific chemical substance.
Anticipated Hazards Flammable Liquid, Acute Toxicity (Oral), Skin Irritant, Eye Irritant, Respiratory Irritant.[1][2][5]Based on data for (Bromomethyl)cyclopropane, these classifications necessitate careful handling to prevent ignition and personal exposure.
Primary Disposal Concern Halogenated Organic CompoundBromine content requires specialized, high-temperature incineration to prevent the formation of toxic byproducts and environmental contamination.[4][10]
Incompatibilities Strong oxidizing agents, Strong bases.[3][5]Mixing with these materials can cause vigorous, exothermic reactions. Waste must be segregated accordingly.
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen bromide (HBr).[2][5][11]Thermal decomposition (e.g., in a fire) produces toxic and corrosive gases.

Immediate Safety Protocols: Handling and Spill Response

Safe disposal begins with safe handling. Adherence to these protocols minimizes risk to personnel and the environment.

Personal Protective Equipment (PPE)

Before handling the primary container or any waste, ensure the following PPE is worn:

  • Chemical Safety Goggles: Conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[1]

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are appropriate. Always check the manufacturer's breakthrough time data.[1]

  • Laboratory Coat: To protect from incidental skin contact.

  • Closed-Toe Shoes: Standard laboratory footwear is required.

Handling Environment

All transfers and manipulations of this compound, including adding it to a waste container, must be performed inside a certified chemical fume hood. This is critical to mitigate inhalation risks and contain any potential vapor release.

Spill & Exposure Response

In the event of an accidental release or exposure, immediate action is crucial:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation develops.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[4]

  • Minor Spill (in fume hood): Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or dry lime.[1][5] Collect the absorbed material and contaminated debris using non-sparking tools and place it into a designated hazardous waste container.[1][2]

  • Major Spill: Evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) office immediately.

Core Disposal Workflow: A Step-by-Step Guide

The fundamental principle for disposing of this compound is its strict segregation as halogenated organic waste . Mixing this with non-halogenated waste streams leads to improper disposal, environmental risk, and significantly increased disposal costs for the entire waste container.

Step 1: Select the Correct Waste Container
  • Container Type: Use a clean, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate.

  • Container Labeling: The container must be clearly and accurately labeled before any waste is added. The label must include:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "Waste this compound"

    • List all constituents, including any solvents used (e.g., "in Dichloromethane").

    • The associated hazards (e.g., "Flammable," "Irritant").

Step 2: Waste Collection
  • Location: All waste collection must occur within a designated Satellite Accumulation Area (SAA), which is typically inside a laboratory fume hood.

  • Procedure: Carefully pour the waste liquid into the designated, pre-labeled halogenated waste container. Do not overfill the container; leave at least 10% of the volume as headspace to allow for vapor expansion.

  • Segregation is Key: DO NOT add any other type of waste to this container. Specifically, avoid mixing with:

    • Non-halogenated organic solvents (e.g., acetone, hexanes, ethanol).

    • Aqueous waste (unless the compound is in an aqueous solution).

    • Strong acids, bases, or oxidizers.[3]

    • Solid waste.

Step 3: Container Management and Storage
  • Keep Closed: The waste container must be securely sealed at all times, except when actively adding waste.[3] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Storage: Store the sealed container in a designated, well-ventilated secondary containment bin within the SAA. This protects against spills and leaks. Ensure it is stored away from heat, sparks, or open flames.[2]

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the waste container is nearly full (around 90% capacity), or if the compound is no longer in use, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.

  • Follow Institutional Procedures: Adhere to all specific procedures outlined by your EHS office for waste pickup requests and documentation.

The entire disposal workflow is a self-validating system designed to ensure safety and compliance at each stage.

G Disposal Workflow for this compound cluster_0 Preparation & Handling cluster_1 Waste Collection & Segregation cluster_2 Storage & Disposal A Assess Hazards (Consult SDS) B Don Personal Protective Equipment (PPE) A->B C Work in Chemical Fume Hood B->C D Select & Pre-Label Waste Container: 'HALOGENATED ORGANIC WASTE' C->D E Add Waste to Container (Do not exceed 90% capacity) D->E F Is the waste ONLY a halogenated organic? E->F G Securely Seal Container After Each Addition F->G  Yes   STOP STOP! Consult EHS for guidance. Do not mix waste streams. F->STOP  No   H Store in Secondary Containment in a Designated SAA G->H I Request Pickup from EHS/Waste Management H->I

Caption: Logical workflow for the safe disposal of brominated waste.

The Scientific Rationale: Why Segregation Matters

The insistence on segregating halogenated waste is not arbitrary; it is based on the chemical principles of disposal technology. The primary method for destroying hazardous organic compounds is high-temperature incineration .[10]

  • Standard Organic Waste: Non-halogenated solvents can be incinerated at high temperatures (e.g., 800-900 °C) to produce primarily carbon dioxide (CO₂) and water (H₂O).

  • Halogenated Organic Waste: When compounds containing bromine (or chlorine) are incinerated, they produce corrosive and toxic gases, such as hydrogen bromide (HBr). To neutralize these acidic gases, incinerators must be equipped with specialized "scrubbers" that use an alkaline solution to capture them. This additional equipment and process makes the disposal of halogenated waste significantly more complex and expensive.

Improperly mixing a small amount of this compound into a large drum of non-halogenated waste contaminates the entire container, forcing it to be treated via the more expensive and specialized halogenated waste route.

Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and operational excellence. By understanding its hazards, implementing rigorous handling protocols, and adhering to the core principle of segregating it as a dedicated halogenated organic waste stream, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always place safety and compliance at the forefront of your experimental workflow.

References

  • Th. Geyer. Safety Data Sheet: 1-(Bromomethyl)cyclopropane; 97%. [Link]

  • Fisher Scientific. SAFETY DATA SHEET: (Bromomethyl)cyclopropane. [Link]

  • Cole-Parmer. Material Safety Data Sheet - (Bromomethyl)cyclopropane, 90%. [Link]

Sources

Navigating the Safe Handling of Methyl 1-(bromomethyl)cyclopropane-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use: This document provides critical safety and operational guidance for researchers, scientists, and drug development professionals working with Methyl 1-(bromomethyl)cyclopropane-1-carboxylate.

This compound is a versatile reagent in organic synthesis, valued for its unique cyclopropyl structure. However, its utility is matched by a significant hazard profile that demands meticulous handling and a comprehensive understanding of safety protocols. This guide offers a detailed framework for the safe use of this compound, from personal protective equipment (PPE) and engineering controls to spill management and disposal.

Understanding the Hazard: A Proactive Approach to Safety

This compound is classified as a flammable liquid and vapor. It is also known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2][3][4] Furthermore, due to its chemical structure as a brominated organic compound, it should be handled as a potential lachrymator, a substance that can cause tearing and irritation to the eyes and respiratory tract.[5][6] The primary routes of exposure are through skin contact, eye contact, and inhalation.[1][7]

Key Physical and Chemical Properties:

PropertyValueSource
Molecular Formula C6H9BrO2[8][9]
Molecular Weight 193.04 g/mol [8]
Appearance Colorless to light yellow liquid[1]
Boiling Point 105 - 107 °C (221 - 225 °F)[1]
Flash Point 41 °C (106 °F)[1][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount to minimizing exposure risk. A multi-layered approach is essential, providing comprehensive protection against splashes, vapors, and accidental contact.

Eye and Face Protection: Shielding Against Irritation
  • Requirement: Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory.[5]

  • Rationale: Due to the severe eye irritation potential, standard safety glasses with side shields are insufficient. Goggles provide a complete seal around the eyes, protecting against direct splashes and vapors.

  • Enhanced Protection: When there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[5]

Hand Protection: Preventing Dermal Absorption
  • Requirement: Wear disposable nitrile gloves.[5]

  • Rationale: Nitrile gloves offer good resistance to a wide range of chemicals, including halogenated organic compounds.

  • Best Practices:

    • Inspect gloves for any signs of damage before use.[10]

    • Practice double-gloving, especially when handling larger quantities or during procedures with a higher risk of splashes.[11][12]

    • Change gloves frequently, and immediately after any known contamination. Contaminated gloves should be disposed of as hazardous waste.[1]

Body Protection: A Barrier Against Contamination
  • Requirement: A flame-resistant laboratory coat is essential. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

  • Rationale: This combination protects against the flammable nature of the compound and prevents skin contact from spills. Impervious clothing is recommended to prevent absorption through the skin.[1]

Respiratory Protection: Safeguarding Your Lungs
  • Requirement: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation of vapors.[1][5]

  • Rationale: The compound's potential to cause respiratory tract irritation necessitates the use of effective local exhaust ventilation.[1][3]

  • In Case of Emergency: If engineering controls fail or in the event of a large spill, a full-face supplied air respirator may be necessary.[1] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.[11][13]

Operational Plan: From Benchtop to Disposal

A systematic approach to handling ensures safety at every stage of the experimental workflow.

Engineering Controls: Creating a Safe Workspace
  • Primary Control: A properly functioning chemical fume hood is the most critical engineering control for handling this volatile and irritating compound.[5]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[14]

Step-by-Step Handling Protocol
  • Preparation: Before starting work, ensure all necessary PPE is donned correctly. Clear the fume hood of any unnecessary equipment or chemicals.

  • Dispensing:

    • Use spark-proof tools and explosion-proof equipment.[3][14][15]

    • Ground and bond containers when transferring the material to prevent static discharge.[14]

    • Carefully uncap the container, avoiding any sudden release of pressure.

    • Use a pipette or other appropriate dispensing tool to transfer the required amount of the chemical. Avoid pouring directly from the bottle to minimize the risk of splashing.

  • During the Reaction:

    • Keep the reaction vessel closed or covered as much as possible to contain vapors.

    • Maintain a clean and organized workspace within the fume hood.

  • Post-Reaction:

    • Quench the reaction carefully, if applicable, following established laboratory procedures.

    • Clean all glassware and equipment that came into contact with the chemical using an appropriate solvent, all within the fume hood.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: All excess this compound and any solutions containing it must be disposed of as hazardous waste.[2]

    • Collect in a clearly labeled, sealed, and appropriate waste container.

    • Do not mix with incompatible waste streams. This compound is incompatible with strong oxidizing agents and strong bases.[15]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, bench paper, and pipette tips, must be placed in a designated hazardous waste container.[1]

Emergency Procedures: Preparedness is Key

Accidents can happen, and a well-defined emergency plan is crucial.

Spill Response
  • Small Spills (within a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[1][15]

    • Use spark-proof tools to collect the absorbed material and place it in a sealed container for hazardous waste disposal.[14]

    • Decontaminate the area with an appropriate solvent.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert laboratory personnel and the safety officer.

    • If the spill is significant and vapors are present, evacuate the entire laboratory and contact the emergency response team.

    • Prevent the spill from entering drains.[1]

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][14]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][3][14]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3][14]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse their mouth with water and seek immediate medical attention.[1][14]

Always provide the Safety Data Sheet (SDS) to the attending medical personnel.[1]

Visual Workflow: Chemical Spill Response

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_small_spill Small Spill (in Fume Hood) cluster_large_spill Large Spill (outside Fume Hood) Spill Chemical Spill Occurs Assess Assess Spill Size & Location Spill->Assess Alert_Small Alert Others in Area Assess->Alert_Small Small Evacuate Evacuate Area Assess->Evacuate Large Don_PPE Don Appropriate PPE Alert_Small->Don_PPE Absorb Absorb Spill with Inert Material Don_PPE->Absorb Collect Collect Waste (Spark-Proof Tools) Absorb->Collect Decontaminate_Small Decontaminate Surface Collect->Decontaminate_Small Dispose_Small Dispose of as Hazardous Waste Decontaminate_Small->Dispose_Small Alert_Large Alert Lab Personnel & Safety Officer Evacuate->Alert_Large Prevent_Drain Prevent Entry into Drains Alert_Large->Prevent_Drain Await_Response Await Emergency Response Team Prevent_Drain->Await_Response

Caption: Workflow for handling chemical spills.

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their work, advancing scientific discovery while prioritizing personal and environmental well-being.

References

  • Brandeis University. (n.d.). Lachrymators | Laboratory Safety. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (Bromomethyl)cyclopropane, 90%. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Bromomethyl)-1-methylcyclopropane. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET. Retrieved from [Link]

  • Halyard. (n.d.). GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. Retrieved from [Link]

  • Centre of Forensic Sciences. (n.d.). Lachrymators Examination. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Halyard. (n.d.). GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. Retrieved from [Link]

  • Great Ormond Street Hospital for Children NHS Foundation Trust. (n.d.). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. Retrieved from [Link]

  • POGO. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.